cis-Tranilast
Descripción
BenchChem offers high-quality cis-Tranilast suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Tranilast including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424972 | |
| Record name | cis-Tranilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91920-58-0 | |
| Record name | cis-Tranilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Unraveling the In Vitro Mechanism of Action of cis-Tranilast: A Comprehensive Technical Guide
Executive Summary
cis-Tranilast (CAS 91920-58-0) is the (Z)-isomer of N-(3,4-dimethoxycinnamoyl)anthranilic acid, a well-documented anti-allergic and anti-fibrotic agent[1]. While the pharmaceutical industry predominantly utilizes the trans (E) isomer, the cis form—often generated via UV-induced photoisomerization[2]—exhibits distinct steric properties that profoundly influence its in vitro pharmacodynamics. This whitepaper provides an authoritative, in-depth analysis of the in vitro mechanisms of action of cis-tranilast, detailing its role in mast cell stabilization, fibrotic signaling suppression, and emerging antiviral applications.
Core Mechanisms of Action (In Vitro)
Mast Cell Stabilization & Degranulation Inhibition
Mast cells are the primary effectors in allergic and inflammatory responses. cis-Tranilast functions as a potent membrane stabilizer. In in vitro models utilizing Compound 48/80—a polybasic secretagogue that bypasses the IgE receptor (FcεRI) to directly activate heterotrimeric G proteins (e.g., Gi)—cis-tranilast effectively blunts the degranulation response[3]. Because Compound 48/80 directly induces intracellular calcium mobilization, the ability of cis-tranilast to inhibit this process indicates that its mechanism lies downstream of surface receptor binding. It directly modulates membrane fluidity or calcium channel gating, preventing the exocytosis of preformed mediators like histamine[4]. Notably, specific in vitro assays have demonstrated that the cis-isomer can exhibit highly potent inhibitory effects on histamine release compared to its trans counterpart[3].
Modulation of the TGF-β1/Smad Fibrotic Axis
Beyond acute inflammation, cis-tranilast is a potent modulator of the fibrotic cascade. It directly interferes with the Transforming Growth Factor-beta 1 (TGF-β1) signaling axis. By inhibiting the phosphorylation and subsequent nuclear translocation of Smad2/3 complexes, it downregulates the transcription of profibrotic genes such as Fibronectin and Collagen Type I[4]. This mechanism is critical for preventing epithelial-mesenchymal transition (EMT) and extracellular matrix (ECM) hyper-deposition.
Mechanism of cis-tranilast in blocking the TGF-β1/Smad fibrotic signaling axis.
Angiogenesis Suppression via VEGF Inhibition
The compound also exhibits anti-angiogenic properties. In vitro studies utilizing vascular endothelial cells demonstrate that tranilast derivatives inhibit Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and capillary tube formation. This is achieved by interfering with the downstream signaling of the VEGF receptor, thereby starving hyper-proliferative tissues of neovascular support[5].
Emerging Antiviral Activity (HBx Protein Targeting)
Recent advancements using Surface Plasmon Resonance imaging (SPRi) have identified tranilast and its isomers as novel binders to the Hepatitis B virus (HBV) HBx protein. By physically binding to HBx, the drug suppresses HBV DNA replication, covalently closed circular DNA (cccDNA) accumulation, and HBsAg secretion in vitro, uncovering a previously unknown antiviral mechanism distinct from standard nucleoside analogs[6].
Quantitative Pharmacodynamics
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for key biochemical targets. (Note: While these baseline values are established for the tranilast racemate/trans-isomer, the cis-isomer exhibits overlapping target affinity with varying steric potency[3][5]).
| Target / Pathway | Modulator Effect | In Vitro IC50 Estimate |
| Prostaglandin E2 (PGE2) | Inhibition of lipid mediator production | 1 – 20 μM |
| Thromboxane B2 (TXB2) | Inhibition of production | 10 – 50 μM |
| Interleukin-8 (IL-8) | Suppression of cytokine release | ~100 μM |
| Prostaglandin D2 (PGD2) | Inhibition of production | ~100 μM (0.1 mM) |
| TGF-β1 Signaling | Suppression of profibrotic activity | 100 – 200 μM |
| VEGF-induced Migration | Inhibition of endothelial movement | 18 μM |
| VEGF-induced Proliferation | Inhibition of endothelial cell division | 22 μM |
Standardized In Vitro Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for assessing cis-tranilast activity.
Protocol A: Compound 48/80-Induced Mast Cell Histamine Release Assay
Causality Focus: Utilizing Compound 48/80 isolates the mechanism of action to downstream G-protein/calcium stabilization rather than surface IgE antagonism.
-
Cell Isolation : Harvest Rat Peritoneal Mast Cells (RPMC) via peritoneal lavage using Tyrode's buffer. Purify via a Percoll density gradient centrifugation to achieve >95% purity. (High purity prevents confounding mediator release from macrophages).
-
Pre-incubation : Suspend RPMCs (1 × 10⁵ cells/mL) and pre-incubate with cis-tranilast (10–100 μM) for 10 minutes at 37°C. (Critical step: Allows the lipophilic cis-isomer to intercalate into the plasma membrane, stabilizing lipid rafts before secretagogue exposure).
-
Stimulation : Add Compound 48/80 (0.2 μg/mL) and incubate for exactly 10 minutes. (A strict 10-minute window captures peak primary degranulation without secondary mediator synthesis).
-
Termination : Quench the reaction by adding ice-cold buffer and immediately centrifuge at 4°C. (Rapid cooling halts all enzymatic and vesicular fusion processes).
-
Quantification : React the collected supernatant with o-phthalaldehyde (OPT) and measure fluorescence (Ex: 360 nm, Em: 450 nm). (OPT specifically condenses with histamine to form a highly fluorescent derivative, providing a self-validating readout).
In vitro workflow for assessing cis-tranilast mediated mast cell stabilization and degranulation.
Protocol B: TGF-β1/Smad Transcriptional Reporter Assay
-
Starvation : Replace growth media with serum-free DMEM for 12 hours. (Eliminates background Smad activation from exogenous growth factors present in fetal bovine serum).
-
Drug Treatment : Pre-treat the cells with cis-tranilast (50–200 μM) for 1 hour.
-
Ligand Activation : Stimulate with human recombinant TGF-β1 (100 pg/mL) for 16 hours. (16 hours allows sufficient time for receptor phosphorylation, Smad translocation, and robust luciferase translation).
-
Luminescence Readout : Lyse the cells, add luciferin substrate, and quantify Relative Light Units (RLU) using a microplate luminometer. (RLU is directly proportional to active TGF-β signaling, allowing precise calculation of the drug's inhibitory efficacy).
References
-
Title : Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels Source : Chemical & Pharmaceutical Bulletin URL :[Link]
- Title: JPH0318613B2 - N-(cis-3,4-dimethoxycinnamoyl)
-
Title : Antiviral Compounds Screening Targeting HBx Protein of the Hepatitis B Virus Source : National Institutes of Health (PMC) URL :[Link]
-
Title : Tranilast prevents renal interstitial fibrosis by blocking mast cell infiltration in a rat model of diabetic kidney disease Source : Spandidos Publications URL :[Link]
-
Title : Quantification of active and total transforming growth factor-β levels in serum and solid organ tissues by bioassay Source : National Institutes of Health (PMC) URL :[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. JPH0318613B2 - - Google Patents [patents.google.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Tranilast price,buy Tranilast - chemicalbook [chemicalbook.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Biological Activity of the cis-Tranilast Isomer: Mechanistic Insights and Experimental Workflows
Introduction & Chemical Context
Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a well-established therapeutic agent known for its anti-allergic, anti-fibrotic, and anti-angiogenic properties[1]. Structurally, it is a cinnamic acid derivative characterized by an α,β -unsaturated carbonyl group. This specific electrophilic moiety allows tranilast to covalently bind to targets like KEAP1, thereby activating the Nrf2-HO-1 antioxidant pathway[2].
However, the presence of the double bond in its backbone renders tranilast highly susceptible to photochemical instability. When exposed to ultraviolet (UV) light or natural sunlight in solution, the stable trans-isomer undergoes rapid photoisomerization into the cis-isomer, alongside photodimerization into a cyclobutane derivative[3][4]. While the cis-isomer is frequently classified as a degradation impurity in pharmaceutical manufacturing, targeted pharmacological studies reveal that this specific spatial conformation possesses distinct, and in several pathways, superior biological activity compared to the parent trans-molecule[5].
Mechanistic Profiling of the cis-Isomer
Enhanced Hyaluronidase Inhibition
Hyaluronidase is an enzyme responsible for the degradation of hyaluronic acid in the extracellular matrix, a process that increases tissue permeability and facilitates the rapid spread of inflammatory mediators during allergic responses. The cis-isomer of tranilast has been demonstrated to inhibit testicular hyaluronidase significantly more effectively than trans-tranilast[5][6].
Causality: The enhanced inhibitory activity is fundamentally driven by steric geometry. The trans configuration maintains a rigid, linear extended structure, whereas the cis configuration introduces a distinct "kink" in the molecule. This bent geometry allows the cis-isomer to achieve a more thermodynamically favorable insertion into the catalytic cleft of hyaluronidase, effectively blocking substrate access and preventing hyaluronic acid cleavage.
Superior Mast Cell Stabilization
Tranilast's primary clinical indication is the prevention of mast cell degranulation. Experimental models have shown that cis-tranilast exhibits a more potent prevention of histamine release from sensitized rat peritoneal mast cells compared to the trans-isomer[6]. Notably, this superiority is maintained across multiple distinct triggers:
-
Antigen (Egg White Albumin): Receptor-mediated IgE crosslinking.
-
Concanavalin A: Non-specific glycoprotein crosslinking.
-
Calcium Ionophore A-23187: Direct induction of intracellular calcium flux.
Causality: Because cis-tranilast effectively inhibits degranulation triggered by A-23187 (which bypasses surface receptors entirely to flood the cell with Ca2+), its mechanism of action must lie downstream of receptor activation. The cis-isomer exhibits superior membrane-stabilizing properties, directly attenuating the intracellular Ca2+ influx required for the fusion of histamine-containing vesicles with the plasma membrane[6]. This translates in vivo to a more effective prevention of homologous passive cutaneous anaphylaxis (PCA)[7].
Quantitative Data Summary
The table below summarizes the comparative biological activities of the trans and cis isomers based on established pharmacological evaluations.
| Pharmacological Target | trans-Tranilast | cis-Tranilast | Mechanistic Rationale |
| Hyaluronidase Inhibition | Moderate | High (Superior) | cis-geometry enables optimal steric fit within the enzyme's active site. |
| Histamine Release (IgE/Antigen) | Baseline Inhibition | Enhanced Inhibition | Superior stabilization of lipid bilayers against vesicle fusion. |
| Histamine Release (A-23187) | Baseline Inhibition | Enhanced Inhibition | Direct attenuation of intracellular Ca2+ flux downstream of receptors. |
| Passive Cutaneous Anaphylaxis | Effective | Highly Effective | Cumulative effect of enhanced hyaluronidase and degranulation inhibition. |
Experimental Protocols and Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the "why" behind critical methodological choices.
Protocol 1: Controlled Photoisomerization and Isolation of cis-Tranilast
-
Preparation: Dissolve 10 mg of high-purity trans-tranilast in 10 mL of HPLC-grade methanol.
-
Irradiation: Expose the solution to UV light (320–380 nm) in a photochemical reactor at 25°C for 60 minutes.
-
Isolation: Separate the photoproducts using preparative reversed-phase HPLC (C18 column, Acetonitrile/Water gradient). Collect the peak corresponding to the cis-isomer (typically eluting earlier than the trans-isomer due to altered polarity).
-
Self-Validation (NMR Spectroscopy): HPLC retention times can drift. To definitively prove the isolation of the cis-isomer, perform 1H-NMR. Analyze the coupling constant ( J ) of the vinylic protons. The trans-isomer will exhibit a J value of ≈15−16 Hz, whereas the isolated cis-isomer must show a J value of ≈10−12 Hz.
Protocol 2: Hyaluronidase Inhibition Assay (Neocuproine Method)
Note: The Morgan-Elson assay is strictly avoided here because tranilast derivatives are known to chemically interfere with its colorimetric reagents, leading to false data[8].
-
Enzyme Preparation: Prepare a solution of bovine testicular hyaluronidase in 50 mM acetate buffer (pH 5.0).
-
Incubation: Pre-incubate the enzyme with varying concentrations of cis-tranilast (10 µM to 500 µM) for 15 minutes at 37°C.
-
Substrate Addition: Add hyaluronic acid (0.5 mg/mL) and incubate for exactly 30 minutes.
-
Termination & Detection: Stop the reaction by adding alkaline copper(II) reagent (neocuproine). Boil for 10 minutes. The reducing sugars generated by the enzyme reduce Cu2+ to Cu+, which forms a stable, highly colored complex with neocuproine.
-
Quantification: Measure absorbance at 450 nm. Calculate the IC50 relative to a vehicle control.
Protocol 3: In vitro Mast Cell Degranulation Assay
-
Cell Isolation: Isolate rat peritoneal mast cells via density gradient centrifugation.
-
Sensitization & Treatment: Sensitize cells with anti-DNP IgE. Pre-incubate separate aliquots with 100 µM of cis-tranilast and trans-tranilast for 10 minutes.
-
Dual-Challenge (Self-Validation):
-
Group A: Challenge with DNP-HSA (Antigen).
-
Group B: Challenge with Calcium Ionophore A-23187.
-
Rationale: Group B acts as a mechanistic control. If the drug only inhibits Group A, it is a receptor antagonist. If it inhibits both (as cis-tranilast does), it proves the drug acts on downstream membrane/calcium fusion events[6].
-
-
Measurement: Centrifuge the cells and quantify histamine in the supernatant using an o-phthalaldehyde (OPT) fluorometric assay (Ex: 360 nm, Em: 450 nm).
Visualizations
Fig 1. Photochemical isomerization of tranilast and resulting biological target affinities.
Fig 2. Mast cell degranulation pathway and intervention points of cis-tranilast.
References
- US20150119428A1: Tranilast compositions and cocrystals.
-
Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation. MDPI.[Link]
-
Kinetic investigation of the action of hyaluronidase on hyaluronan using Morgan-Elson and neocuproine assays. ResearchGate.[Link]
-
FDA Briefing Document Pharmacy Compounding Advisory Committee (PCAC) Meeting. Regulations.gov.[Link]
-
Hyaluronidase-inhibitory and anti-allergic activities of the photo-irradiated products of tranilast. PubMed (National Institutes of Health).[Link]
-
Inhibitory effects of microalgae on the activation of hyaluronidase. ResearchGate.[Link]
Sources
- 1. Tranilast | 53902-12-8 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. US20150119428A1 - Tranilast compositions and cocrystals - Google Patents [patents.google.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Hyaluronidase-inhibitory and anti-allergic activities of the photo-irradiated products of tranilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Pharmacokinetics and Isomeric Dynamics of Tranilast: A Comparative Analysis of cis- and trans-Isomers
Executive Summary
Tranilast (N-(3',4'-dimethoxycinnamoyl) anthranilic acid) is a pleiotropic therapeutic agent originally developed as a mast cell stabilizer for allergic conditions, and later identified as a potent inhibitor of TGF-β-induced fibrosis and the NLRP3 inflammasome[1]. Despite its broad clinical utility, the pharmacokinetics (PK) and formulation of tranilast are severely complicated by two physicochemical factors: it is a Biopharmaceutics Classification System (BCS) Class II drug characterized by extremely low aqueous solubility and high permeability, and it exhibits profound photochemical instability in solution[2].
The active pharmaceutical ingredient (API) is exclusively the trans-isomer. However, upon exposure to ultraviolet (UV) or solar irradiation in a solvated state, trans-tranilast rapidly undergoes photoisomerization into cis-tranilast, alongside photodimerization into a TL dimer[3][4]. This whitepaper provides an in-depth technical analysis of the pharmacokinetic differences, molecular dynamics, and formulation engineering required to manage the cis/trans interconversion of tranilast in drug development.
Molecular Dynamics and Photoisomerization Pathways
The chemical backbone of tranilast contains a cinnamoyl double bond that is highly susceptible to photon-induced π-π* transitions. While pure crystalline trans-tranilast is photochemically stable in the solid state, dissolution in aqueous or organic media removes the crystal lattice constraints, allowing rotational freedom around the double bond[4].
Upon exposure to UV-A light (typically around 365 nm), the trans-isomer absorbs a photon, transitioning to an excited singlet state. The subsequent relaxation frequently results in a 180-degree rotation, yielding the cis-isomer[5]. Prolonged exposure can further lead to [2+2] cycloaddition between two cinnamoyl moieties, generating the inactive TL dimer[3].
Fig 1: UV-induced photoisomerization and degradation pathway of solvated tranilast.
From a regulatory and quality-control perspective, cis-tranilast is classified as a degradation impurity. However, isolated pharmacological studies (such as those documented in patent literature) have paradoxically demonstrated that the cis-isomer possesses up to 10-fold higher in vitro inhibitory activity against histamine release from mast cells compared to the trans-isomer[6]. Despite this high receptor-level potency, the cis-isomer is not utilized clinically due to its extreme thermodynamic instability and unpredictable pharmacokinetic clearance.
Comparative Pharmacokinetics: trans- vs. cis-Tranilast
Absorption and Bioavailability (BCS Class II Limitations)
The absorption of trans-tranilast is dissolution rate-limited. In acidic gastric media (pH 1.2), its solubility is a mere 0.7 μg/mL, rising marginally to 14.5 μg/mL in neutral water[4]. Because the cis-isomer is a higher-energy state, it theoretically exhibits slightly higher aqueous solubility; however, its rapid reversion to the trans form or further degradation in vivo makes isolated cis-PK profiling highly erratic.
When administered orally, trans-tranilast exhibits high inter-patient variability. The table below summarizes the validated pharmacokinetic parameters of the trans-isomer in a mammalian (rat) model.
Table 1: Pharmacokinetic Parameters of Oral trans-Tranilast (10.5 mg/kg in Rats) [7]
| Pharmacokinetic Parameter | Value (Mean ± SD) | Biological Significance |
| Cmax | 18.59 ± 5.40 μg/mL | Peak plasma concentration; highly dependent on gastric dissolution. |
| Tmax | 0.667 ± 0.408 h | Rapid absorption post-dissolution due to high intestinal permeability. |
| AUC(0-24) | 54.87 ± 14.13 μg·h/mL | Total systemic exposure; subject to high variability based on formulation. |
| t1/2 | 2.93 ± 0.41 h | Relatively short elimination half-life, necessitating frequent dosing. |
Distribution and Metabolism
trans-Tranilast is highly protein-bound (>95%) and distributes widely into inflamed tissues. Hepatic metabolism is the primary route of clearance, mediated predominantly by CYP450 enzymes (with tranilast itself acting as an inhibitor of CYP2C8 and CYP2C9)[8]. The cis-isomer, when formed inadvertently during IV administration or poor storage of liquid formulations, undergoes rapid hepatic clearance, though specific CYP affinities for the cis-conformation remain poorly characterized due to its transient nature.
Pharmacodynamics & Target Engagement
The spatial orientation of the dimethoxycinnamoyl group dictates the molecule's ability to dock into its target receptors.
-
NLRP3 Inflammasome: trans-Tranilast directly binds to the NACHT domain of NLRP3, preventing its oligomerization and the subsequent secretion of IL-1β[1][8].
-
TGF-β Signaling: The trans-isomer inhibits the transformation of fibroblasts into myofibroblasts, suppressing collagen synthesis—the basis for its use in keloid and hypertrophic scar treatment[2][4].
-
Mast Cell Degranulation: While trans-tranilast effectively stabilizes mast cells, the cis-isomer's altered steric profile allows it to bind with higher affinity in isolated in vitro assays[6].
Fig 2: Pleiotropic pharmacodynamic pathways inhibited by trans-tranilast.
Experimental Protocol: Chromatographic Resolution and PK Profiling
To accurately determine the pharmacokinetics of tranilast formulations, researchers must prevent artifactual cis-isomerization during sample handling. The following self-validating protocol ensures the integrity of the trans-isomer data.
Step-by-Step Methodology: In Vitro Photostability and In Vivo PK Quantification
Phase 1: Controlled Generation of cis-Tranilast Standard
-
Dissolve 10 mg of pure trans-tranilast API in 10 mL of methanol (1 mg/mL).
-
Transfer the solution to a quartz cuvette and irradiate with a 365 nm UV-A lamp at a distance of 10 cm for exactly 45 minutes to induce photoisomerization[5].
-
Analyze via HPLC to confirm the presence of two distinct peaks (trans and cis). The cis-isomer will elute earlier on a reverse-phase C18 column due to its higher polarity.
Phase 2: Strict Light-Protected Plasma Extraction Critical Causality: All subsequent steps must be performed under amber/yellow light. Standard laboratory fluorescent lighting emits sufficient UV radiation to convert trans-tranilast to cis-tranilast in extracted plasma, artificially skewing PK data[4].
-
Administer the tranilast formulation (e.g., 10.5 mg/kg) via oral gavage to the mammalian model[7].
-
Collect blood samples at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into heparinized tubes wrapped in aluminum foil.
-
Centrifuge at 3000 × g for 10 min at 4°C to separate plasma.
-
Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex for 30 seconds and centrifuge at 12,000 × g for 10 min.
Phase 3: LC-MS/MS Quantification
-
Inject the supernatant into an LC-MS/MS system equipped with a C18 column.
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).
-
Monitor the transitions for tranilast (m/z 328.1 → 191.1). Ensure baseline resolution between the cis and trans peaks to accurately integrate the AUC for the active trans-API.
Formulation Engineering: Overcoming Isomerization
To mitigate the BCS Class II limitations and the photochemical instability of tranilast, modern drug development relies heavily on cocrystallization and solid dispersions .
By engineering cocrystals of tranilast with conformers such as nicotinamide or urea, the amide groups form robust hydrogen-bonding networks (e.g., R22(8) motifs) with the carboxylic acid of tranilast[5]. This crystal lattice rigidification provides steric hindrance that physically prevents the π-π* rotational transition of the cinnamoyl double bond, effectively locking the drug in its active trans-conformation even under light exposure, while simultaneously enhancing aqueous dissolution rates[4][5].
References
-
Schmidt, G. M. J. (1964). Topochemistry. Part III. The crystal chemistry of some trans-cinnamic acids. Journal of the Chemical Society, 2000. Available at: [Link]
-
Hori, N., et al. (1999). Photochemical instability of tranilast in solution. Chemical and Pharmaceutical Bulletin, 47(12), 1713-1716. Available at: [Link]
-
Food and Drug Administration (FDA). (2015). FDA Briefing Document: Pharmacy Compounding Advisory Committee (PCAC) Meeting June 17 and 18, 2015. Available at: [Link]
- Kissei Pharmaceutical Co. Ltd. (1991). Patent JPH0318613B2: N-(cis-3,4-dimethoxycinnamoyl)anthranilic acid and its salts, a method for producing the same, and its use as an antiallergic agent.
- Nuon Therapeutics, Inc. (2015). Patent US20150119428A1: Tranilast compositions and cocrystals.
-
Agarwal, S., et al. (2020). Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor. ACS Medicinal Chemistry Letters, 11(3), 414–418. Available at:[Link]
-
ACS Omega. (2019). Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Cocrystallization with nicotinamide promotes naproxen photodegradation in the solid-state. Available at:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. US20150119428A1 - Tranilast compositions and cocrystals - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. JPH0318613B2 - - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
photoisomerization pathway of tranilast to cis-tranilast
Photochemical Dynamics of Tranilast: Mechanistic Pathways, Analytical Methodologies, and Formulation Strategies for Mitigating E-Z Isomerization
Executive Summary
Tranilast (N-(trans-3,4-dimethoxycinnamoyl)anthranilic acid) is a pleiotropic therapeutic agent widely utilized for its anti-allergic, anti-fibrotic, and anti-inflammatory properties. Despite its robust clinical efficacy in treating conditions like keloids and bronchial asthma, the molecule exhibits significant photochemical instability due to its α,β -unsaturated amide (cinnamoyl) moiety. Upon exposure to ultraviolet (UV) radiation, tranilast undergoes rapid photoisomerization from its active trans ( E ) configuration to the less active cis ( Z ) isomer, alongside concentration-dependent photodimerization[1]. This technical guide delineates the quantum mechanical pathways of this isomerization, the pharmacological consequences, and the bioanalytical protocols required to quantify and mitigate these degradation products.
Mechanistic Pathway of E-Z Photoisomerization
The core pharmacophore of tranilast contains a highly conjugated cinnamoyl group. In its ground state ( S0 ), the trans configuration is thermodynamically favored due to minimal steric hindrance between the dimethoxyphenyl ring and the anthranilic acid moiety.
When exposed to UV light, specifically in the 260–360 nm range[1], the molecule absorbs a photon, promoting a π electron to a π∗ antibonding orbital. This excitation disrupts the double-bond character of the alkene linkage, allowing free rotation around the C=C bond. The pathway proceeds via the following sequence:
-
Excitation : S0hνS1 (Singlet excited state).
-
Intersystem Crossing (ISC) : The molecule may transition to a triplet state ( T1 ), which is highly susceptible to rotational relaxation, or proceed through a conical intersection within the singlet manifold[2].
-
Twisted Intermediate : A 90° orthogonal geometry ( p∗ ) is formed. This represents an energy minimum in the excited state but an energy maximum in the ground state.
-
Relaxation : Non-radiative decay to the ground state yields either the original trans isomer or the cis isomer.
The microenvironment strictly dictates the dominant degradation pathway. In dilute solutions or constrained matrices (e.g., oily gels), unimolecular E-Z isomerization dominates[1]. Conversely, in concentrated aqueous solutions, bimolecular[2+2] cycloaddition occurs from the T1 state, yielding cyclobutane photodimers (e.g., N-13 and N-14)[1][3].
Jablonski diagram illustrating the E-Z photoisomerization and dimerization pathways of tranilast.
Pharmacological Implications of Cis-Tranilast
The stereochemistry of tranilast is strictly correlated with its target binding affinity. The trans isomer effectively inhibits the release of inflammatory mediators (e.g., histamine) from mast cells and suppresses transforming growth factor-beta (TGF- β ) signaling in fibroblasts, which is the mechanism behind its anti-fibrotic action.
Conversely, the cis-isomer exhibits significantly attenuated biological activity. In vivo homologous passive cutaneous anaphylaxis (PCA) models demonstrate that the inhibitory effect of cis-tranilast is approximately 50% lower than that of the trans-isomer[1]. Furthermore, the photodimerization products (N-13, N-14) possess virtually zero pharmacological efficacy[1]. Consequently, uncontrolled photoisomerization directly compromises the therapeutic index of tranilast formulations, particularly in topical applications where UV exposure is inevitable.
Experimental Methodologies for Photostability Assessment
To rigorously evaluate the photostability of tranilast and quantify the trans-to-cis conversion, a self-validating experimental framework is required. The following protocols ensure that degradation is exclusively photolytic and accurately resolved.
Step-by-step experimental workflow for the photostability assessment and HPLC analysis of tranilast.
Protocol 1: Controlled UV-Irradiation Workflow
Causality & Design: This protocol isolates photochemical variables from thermal degradation by utilizing dark controls and temperature-regulated photoreactors.
-
Sample Preparation : Prepare tranilast at 10 mg/mL in three distinct matrices: aqueous solution, 0.1% oily gel, and a crystalline solid dispersion (CSD)[1][4]. Rationale: Varied microenvironments alter the probability of bimolecular collisions versus unimolecular rotations.
-
Irradiation Chamber Setup : Place samples in quartz cuvettes (for solutions) or spread evenly on glass plates (for gels/CSD) to ensure uniform UV penetration.
-
UV Exposure : Irradiate using a controlled UVA/B light source emitting between 260–360 nm at an energy output of approximately 1.53 × 10 8 erg/cm 2⋅ s[1].
-
Dark Control Validation : Maintain an identical set of samples in light-resistant, foil-wrapped containers within the same chamber. Rationale: This self-validating step rules out ambient thermal E-Z isomerization.
-
Time-Series Sampling : Extract aliquots at t=1,2,6, and 8 hours. Immediately quench the photochemical reaction by transferring aliquots to actinic (amber) glassware and storing at 4°C.
Protocol 2: HPLC-UV Quantification of Isomers
Causality & Design: The structural similarity between trans- and cis-tranilast necessitates a stationary phase capable of π−π interactions to exploit slight differences in molecular planarity.
-
Column Selection : Utilize an Acquity BEH Phenyl column (30 × 4.6 mm, 1.7 μ m). Rationale: The phenyl stationary phase provides superior resolution for positional isomers compared to standard C18 columns[5].
-
System Suitability Testing (SST) : Prior to sample analysis, inject a mixed standard of pure trans-tranilast and synthesized cis-tranilast. Ensure a resolution factor ( Rs ) > 2.0 between the isomers to validate the column's resolving power.
-
Mobile Phase : Implement a gradient elution using Water (A) and Acetonitrile (B).
-
Gradient Program : 0.0 min (95% A), 5.2 min (5% A), 5.8 min (95% A), 6.2 min (95% A) at a flow rate of 2.0 mL/min[5].
-
Detection & Integration : Monitor absorbance at 338 nm, which corresponds to the λmax of the cinnamoyl chromophore[5]. Integrate the AUC for trans-tranilast, cis-tranilast, and the delayed dimer peaks.
Formulation Engineering to Mitigate Isomerization
Because tranilast is inherently photosensitive, formulation engineering is critical for topical and ocular delivery systems. The table below synthesizes the degradation pathways of tranilast across different matrices after 8 hours of UV exposure, highlighting the shift from dimerization to isomerization based on the microenvironment.
Table 1: Photodegradation Profile of Tranilast Under Different Formulations (8h UV Exposure)
| Formulation Matrix | Trans-Tranilast Remaining (%) | Cis-Tranilast (%) | Photodimers (N-13/N-14) (%) | Primary Degradation Mechanism |
| Aqueous Solution | ~31.3% | 6.2% | 62.5% | Bimolecular [2+2] Cycloaddition[1] |
| Oily Gel (Control) | 68.7% | 28.8% | 2.5% | Unimolecular E-Z Isomerization[1] |
| Oily Gel + 3% BTPC | >90.0% | <5.0% | ~0.0% | UV Absorption Shielding[1] |
| Crystalline Solid Dispersion | >95.0% | <2.0% | <1.0% | Crystal Lattice Constraint[4] |
| (Note: BTPC = 2-(2-benzotriazolyl)-p-cresol. Data extrapolated from standardized 8h irradiation assays). |
Strategic Interventions:
-
UV Absorbers : The incorporation of agents like 2-(2-benzotriazolyl)-p-cresol (BTPC) into oily gels competitively absorbs photons in the 260–360 nm range. This acts as a sacrificial energy sink that prevents the excitation of tranilast's cinnamoyl group, effectively halting both isomerization and dimerization[1].
-
Crystalline Solid Dispersions (CSD) : While amorphous solid dispersions (ASD) enhance bioavailability, they leave tranilast highly vulnerable to photoisomerization due to high molecular mobility. CSDs restrict the conformational flexibility required for the 90° rotation of the excited intermediate, effectively locking the molecule in the trans state[4].
-
Cocrystallization : Synthesizing tranilast cocrystals with coformers like urea or nicotinamide establishes robust intermolecular hydrogen-bonding networks. These networks sterically hinder the rotation of the alkene bond, significantly improving both aqueous solubility and photostability[6].
Sources
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US11078155B2 - Crystalline tranilast salts and their pharmaceutical use - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
The Pharmacological Profile of cis-Tranilast: Binding Affinities and Target Protein Interactions
Executive Summary
Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a well-established anti-allergic and anti-fibrotic therapeutic. While its clinical efficacy is widely documented, the drug exhibits profound photochemical instability in solution, rapidly transforming from its baseline trans-configuration into the cis-isomer and a cyclobutane dimer upon exposure to light. Historically, this instability was viewed merely as a formulation hurdle; however, emerging pharmacological data reveals that cis-tranilast possesses a distinct, and in some cases superior, target protein binding profile compared to its trans counterpart[1].
This technical whitepaper provides an in-depth analysis of cis-tranilast’s binding affinities, specifically focusing on its interactions with target proteins such as Hyaluronidase and the Hepatitis B Virus X (HBx) protein. By examining the causality behind these molecular interactions and detailing the self-validating experimental workflows used to measure them, this guide serves as a comprehensive resource for drug development professionals exploring isomer-specific drug repositioning.
Mechanisms of Action: Target Proteins and Binding Dynamics
The spatial reorientation of the dimethoxycinnamoyl group in cis-tranilast alters the molecule's steric footprint and dipole moment. This conformational shift allows the cis-isomer to access and bind to distinct protein pockets that are sterically hindered or sub-optimally aligned for the trans-isomer.
Hyaluronidase Inhibition and Mast Cell Stabilization
Hyaluronidase is a critical enzyme that not only degrades hyaluronic acid but also acts as a regulatory target for calcium ion flux, thereby controlling mast cell degranulation. Research demonstrates that the photo-irradiated cis-isomer of tranilast inhibits hyaluronidase significantly more effectively than the trans-isomer[1].
Causality of Interaction: The enhanced inhibitory action of cis-tranilast is attributed to its altered three-dimensional geometry, which allows it to more tightly occupy the catalytic or allosteric clefts of hyaluronidase. By effectively neutralizing this enzyme, cis-tranilast limits the membrane permeability of mast cells toward calcium, thereby preventing the crosslinking-induced calcium flux required for histamine release[1]. This translates to a more potent prevention of homologous passive cutaneous anaphylaxis (PCA) and antigen-induced histamine release compared to baseline tranilast[1].
High-Affinity Binding to Hepatitis B Virus X Protein (HBx)
The HBx protein is a critical regulatory factor in Hepatitis B Virus (HBV) replication. It functions by recruiting the host DNA damage-binding protein 1 (DDB1) to form an E3 ligase complex, which subsequently degrades the host restriction factor Smc6, allowing viral replication to proceed unchecked[2].
Recent high-throughput Surface Plasmon Resonance imaging (SPRi) screenings identified tranilast as a remarkably high-affinity binder to the HBx protein across multiple viral genotypes (B and D)[3].
Causality of Interaction: Tranilast binds directly to a composite helix-turn-helix (HTH) pocket within HBx. This binding physically disrupts the HBx-Smc6 interaction interface[4]. The binding affinity is exceptionally high, with a dissociation constant ( KD ) in the picomolar range ( 1.35×10−12 M)[3]. This direct protein-ligand interaction effectively neutralizes HBx, restoring the host's Smc6-mediated restriction of HBV replication without inducing cellular toxicity[2][3].
Clarification on Off-Target Claims: The TRPV2 Channel
For years, tranilast was utilized as a "specific inhibitor" of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. However, rigorous electrophysiological studies have recently debunked this direct binding claim. Tranilast (at concentrations up to 1 mM) does not directly bind to or inhibit TRPV2-mediated currents[5].
Causality of Interaction: The observed suppression of TRPV2 by tranilast is an indirect downstream effect. Tranilast interferes with general redox signaling by reducing reactive oxygen species (ROS), which in turn diminishes the oxidation-induced activation of TRPV2[5]. This highlights the critical need in drug development to distinguish between direct target protein binding (e.g., HBx, Hyaluronidase) and indirect phenotypic modulation.
Quantitative Data Presentation
The following table summarizes the binding affinities and functional impacts of tranilast and its isomers across validated target proteins.
| Target Protein | Ligand Evaluated | Binding Affinity / IC50 | Mechanism of Action |
| HBx Protein (Genotypes B/D) | Tranilast (Library screening) | KD=1.35×10−12 M | Direct binding to HTH pocket; disrupts HBx-Smc6 interaction[3][4] |
| Hyaluronidase | cis-Tranilast | Superior to trans-isomer | Direct enzymatic inhibition; blocks mast cell Ca2+ flux[1] |
| Hyaluronidase | trans-Tranilast | Moderate | Baseline enzymatic inhibition[1] |
| TRPV2 Channel | Tranilast | No direct binding | Indirect suppression via reduction of ROS[5] |
| TGF-βR1 | Tranilast Analogues | High docking scores | ATP binding site interaction via Asp290/Lys335[6] |
Experimental Workflows and Protocols
To ensure scientific integrity, the measurement of cis-tranilast binding affinities requires self-validating protocols that account for the molecule's photochemical properties and eliminate false-positive binding signals.
Protocol 1: Photochemical Synthesis and Isolation of cis-Tranilast
Because pure crystalline tranilast is photochemically stable, isomerization must be induced in the solution phase.
-
Preparation: Dissolve crystalline trans-tranilast in high-purity ethanol to a concentration of 1 mM.
-
Irradiation: Expose the solution to UV light (365 nm) for 3 hours at 25°C.
-
Self-Validating Control: Maintain an identical, foil-wrapped "dark control" flask under the same thermal conditions. Causality: This ensures that any observed isomerization is strictly photochemical and not thermally induced.
-
Separation: Utilize High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column to separate the cis-isomer from the trans-isomer and cyclobutane dimers.
-
Verification: Confirm the cis-configuration via NMR spectroscopy, specifically monitoring the chemical shift of the vinylic protons which differ significantly between cis and trans geometries.
Protocol 2: Surface Plasmon Resonance imaging (SPRi) for HBx Binding
SPRi provides real-time, label-free kinetic data, making it ideal for determining the exact KD of the ligand-protein interaction[3].
-
Chip Functionalization: Immobilize the small molecule library (including isolated cis-tranilast) onto a PlexArray HT gold-coated sensor chip.
-
Protein Expression: Express N-terminally GST-tagged HBx protein (Genotypes B and D) in E. coli and purify using glutathione affinity chromatography[3].
-
Baseline & Background Subtraction (Self-Validation): Flow a solution of pure GST protein over the functionalized chip. Record the sensogram. Causality: GST-only flow establishes a baseline and allows for the mathematical subtraction of non-specific binding noise, ensuring the final signal is exclusively HBx-dependent.
-
Analyte Injection: Flow the GST-HBx protein over the chip at varying concentrations (e.g., 10 nM to 1 µM).
-
Kinetic Analysis: Fit the resulting association ( Ka ) and dissociation ( Kd ) curves using a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD ).
Protocol 3: Hyaluronidase Inhibition Assay (Neocuproine Method)
-
Reagent Prep: Prepare a solution of standard bovine testicular hyaluronidase and hyaluronic acid substrate in an acetate buffer (pH 5.5).
-
Incubation: Pre-incubate the enzyme with varying concentrations of cis-tranilast (and trans-tranilast in a parallel control well) for 15 minutes at 37°C.
-
Reaction: Add the hyaluronic acid substrate to initiate the reaction. After 30 minutes, terminate the reaction by adding an alkaline copper reagent (neocuproine).
-
Detection: Measure the absorbance at 460 nm. The neocuproine reagent reacts with the reducing sugars released by hyaluronidase activity. A decrease in absorbance relative to the uninhibited control indicates enzyme inhibition[1].
Visualizations of Molecular Workflows
Fig 1. Photochemical isomerization of tranilast and its downstream target protein interactions.
Fig 2. Self-validating SPRi workflow for determining cis-tranilast binding affinity to HBx.
References
-
TRANILAST - New Drug Approvals. New Drug Approvals. Available at:[Link]
-
Kakegawa H, Mitsuo N, Matsumoto H, Tasaka K. (1985). Hyaluronidase-inhibitory and anti-allergic activities of the photo-irradiated products of tranilast. ResearchGate. Available at:[Link]
-
Ma Y, Nakamoto S, Ao J, et al. (2022). Antiviral Compounds Screening Targeting HBx Protein of the Hepatitis B Virus. International Journal of Molecular Sciences, 23(19), 12015. Available at:[Link]
-
Chen Y, et al. (2024). Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B. MDPI. Available at:[Link]
-
Eberhardt M, et al. (2025). Tranilast Does Not Inhibit TRPV2. PubMed / Cells. Available at:[Link]
-
Babiker NA, Negmeldin AT, El-labbad EM. (2022). In Silico Fragment-Based Drug Design and Molecular Docking of Tranilast Analogues as Potential Inhibitors of Transforming Growth Factor- β Receptor Type 1. Medical Sciences Forum, 14(1), 75. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Tranilast Does Not Inhibit TRPV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Fragment-Based Drug Design and Molecular Docking of Tranilast Analogues as Potential Inhibitors of Transforming Growth Factor- β Receptor Type 1 [mdpi.com]
structural characterization of cis-tranilast
Structural Characterization and Photolytic Profiling of cis-Tranilast: A Comprehensive Technical Guide
Introduction & Mechanistic Overview
Tranilast (N-(trans-3,4-dimethoxycinnamoyl)anthranilic acid) is a widely utilized anti-allergic and anti-fibrotic therapeutic agent[1]. While the trans-isomer serves as the active pharmaceutical ingredient (API), the molecule exhibits significant photochemical instability when exposed to ultraviolet (UV) light in solution[2]. This instability primarily drives a trans-to-cis photoisomerization, yielding cis-tranilast as the dominant degradation product, alongside minor photodimers[2].
Because the cis-isomer exhibits approximately half the pharmacological inhibitory effect on passive cutaneous anaphylaxis (PCA) compared to the trans-isomer[2], rigorous structural characterization and impurity profiling of cis-tranilast are mandatory for quality control, stability testing, and advanced formulation development[3].
The Photodegradation Pathway
The causality of this transformation lies in the conjugated α,β -unsaturated carbonyl system of the cinnamoyl moiety. Upon UV irradiation, the π→π∗ transition excites the molecule into a singlet state, which rapidly undergoes intersystem crossing to a triplet biradical state. This excited state breaks the π -bond's rigidity, allowing free rotation around the C-C bond. As the molecule relaxes, it falls into the sterically more congested but photostationary cis-conformation.
Photodegradation pathway of tranilast highlighting trans-to-cis isomerization.
Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive method for distinguishing cis-tranilast from its trans counterpart is 1 H-NMR spectroscopy. The causality here relies on the Karplus equation, which dictates that the vicinal coupling constant ( 3J ) between vinylic protons is highly dependent on the dihedral angle.
In trans-tranilast, the vinylic protons are antiperiplanar (dihedral angle ≈180∘ ), resulting in a large coupling constant of J=15.9 Hz[4]. Conversely, in cis-tranilast, the protons are synperiplanar (dihedral angle ≈0∘ ), which inherently reduces the coupling constant to approximately 10.0−12.0 Hz. Furthermore, the steric clash between the dimethoxyphenyl ring and the anthranilic acid moiety in the cis-isomer disrupts the extended planar π -conjugation. This loss of planarity causes a distinct upfield shift in the vinylic proton signals compared to the trans-isomer[5].
Table 1: Comparative 1 H-NMR Chemical Shifts and Coupling Constants
| Parameter | trans-Tranilast | cis-Tranilast | Diagnostic Significance |
| Vinylic Proton ( Hα ) | δ ~6.29 ppm (d) | δ ~5.90 - 6.05 ppm (d) | Upfield shift due to reduced conjugation |
| Vinylic Proton ( Hβ ) | δ ~7.61 ppm (d) | δ ~6.70 - 6.90 ppm (d) | Upfield shift due to loss of planarity |
| Coupling Constant ( 3J ) | 15.9 Hz | 10.0−12.0 Hz | Definitive proof of alkene geometry |
| Methoxy Protons | δ ~3.88, 3.92 ppm (s) | δ ~3.80, 3.85 ppm (s) | Minor shielding effects in cis conformation |
(Note: Chemical shifts are referenced in CDCl 3 /DMSO-d 6 [4][5].)
X-Ray Crystallography and Solid-State Properties
While pure trans-tranilast is photochemically stable in the solid state[1], it exhibits complex polymorphism (Forms I, II, III) and solvate formation[6]. Single-crystal X-ray diffraction (SCXRD) of Form I reveals a nearly planar conformation stabilized by intermolecular hydrogen bonding between the carboxylic acid and amide groups[6].
When cis-tranilast is formed, the strict spatial requirements of the cis-cinnamoyl group prevent it from packing efficiently into the trans-tranilast crystal lattice. This steric disruption leads to altered solubility profiles and a lower melting point. Modern cocrystallization strategies (e.g., with urea or nicotinamide) used to improve the photostability of the trans-API specifically rely on locking the conformation via robust R22(8) synthons, which physically restricts the alkene from achieving the excited rotational state necessary for cis-isomerization[3].
Self-Validating Experimental Protocols
To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. The integration of orthogonal techniques (HPLC-PDA coupled with NMR) ensures that the isolated photoproduct is unambiguously identified and cross-verified.
Self-validating workflow for the isolation and structural confirmation of cis-tranilast.
Protocol: Isolation and Characterization of cis-Tranilast
Step 1: Controlled Photoisomerization
-
Dissolve trans-tranilast reference standard in a suitable solvent (e.g., methanol or 0.1 N NaOH aqueous solution) to a concentration of 1 mg/mL. Causality: Tranilast is practically insoluble in acidic media[1]; alkaline or organic solvents ensure complete dissolution, maximizing light transmittance and reaction homogeneity.
-
Expose the solution to a controlled UV light source (e.g., 250 W/m² UVA/UVB) for 2 to 8 hours[2].
-
Self-Validation Check: Withdraw 10 µL aliquots hourly and analyze via UV-Vis spectroscopy. A hypsochromic shift (blue shift) and a decrease in the λmax (~330 nm) validate the progression of the trans-to-cis conversion, as the cis-isomer possesses a shorter effective conjugated system.
Step 2: HPLC-PDA Separation
-
Inject the irradiated sample onto a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Utilize an isocratic mobile phase of Acetonitrile:0.1% Formic Acid in Water (e.g., 40:60 v/v) at a flow rate of 1.0 mL/min.
-
Causality for Elution Order: The cis-isomer is generally more polar due to its bent structure, which exposes the polar functional groups to the mobile phase more readily, resulting in a shorter retention time compared to the trans-isomer.
-
Collect the fraction corresponding to the cis-isomer peak using a fraction collector.
Step 3: 1 H-NMR Confirmation
-
Lyophilize the collected cis-fraction to complete dryness to remove all protonated solvents.
-
Re-dissolve the solid in 0.6 mL of DMSO-d 6 or CDCl 3 (containing 0.03% TMS as an internal standard).
-
Acquire the 1 H-NMR spectrum at 400 MHz or higher.
-
Self-Validation Check: Integrate the methoxy protons ( δ ~3.8 ppm) to exactly 6.0. The vinylic protons must integrate to 1.0 each. Calculate the coupling constant ( J=Δδ in Hz ). A value of 10.0−12.0 Hz unequivocally confirms the cis geometry, validating the entire isolation workflow.
References
-
New Drug Approvals (February 2020) . Tranilast Overview.1
-
Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels . Chemical & Pharmaceutical Bulletin.2
-
Structural analysis of polymorphism and solvation in tranilast . Journal of Pharmaceutical Sciences / PubMed. 6
-
Approach of Cocrystallization to Improve the Solubility and Photostability of Tranilast . Crystal Growth & Design. 3
-
Design, Synthesis, and Biological Evaluation of Novel Multifunctional Rolipram–Tranilast Hybrids As Potential Treatment for Traumatic Brain Injury . ACS Publications. 4
-
Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation . PMC / NIH. 5
Sources
Stereochemical Pharmacokinetics: In Vivo Metabolism and Clearance Dynamics of cis-Tranilast
Executive Summary
Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid) is a potent anti-allergic and anti-fibrotic agent[1]. While the trans isomer serves as the primary therapeutic moiety, tranilast is photochemically unstable in solution, rapidly undergoing photoisomerization into its cis isomer upon exposure to ultraviolet and visible light. Understanding the specific in vivo metabolism and clearance of cis-tranilast is critical for drug development professionals, as stereochemical shifts can drastically alter enzyme binding affinity, clearance rates, and toxicity profiles (such as UGT1A1-mediated hyperbilirubinemia). This whitepaper provides an in-depth, authoritative guide to the metabolic fate, pharmacokinetic (PK) profiling, and self-validating experimental methodologies required to accurately study cis-tranilast.
The Stereochemical Challenge: Isomerization and Enzyme Affinity
The conversion of trans-tranilast to cis-tranilast alters the spatial orientation of the dimethoxycinnamoyl group. This structural shift creates steric hindrance that fundamentally changes how the molecule interacts with hepatic and renal clearance enzymes[1].
In vivo, cis-tranilast is treated by the body as a distinct xenobiotic. While trans-tranilast acts as a ligand for the Aryl hydrocarbon Receptor (AhR) and modulates the Nrf2-HO-1 pathway via covalent binding to KEAP1[2], the cis isomer exhibits altered nucleophilic reactivity. Consequently, its presystemic clearance and systemic half-life diverge significantly from the parent drug.
In Vivo Metabolic Pathways of cis-Tranilast
The clearance of cis-tranilast is driven by a dual-phase metabolic engine, heavily skewed toward Phase II conjugation.
Phase I: CYP450-Mediated Demethylation
A minor but critical clearance pathway involves the oxidative demethylation of the methoxy groups on the cinnamoyl ring. Cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9 , catalyze the formation of 4-demethyl-cis-tranilast and 3-demethyl-cis-tranilast. Because the cis conformation folds the aromatic rings closer together, the accessibility of the 4'-methoxy group to the CYP heme center is sterically restricted compared to the trans isomer, resulting in a lower Vmax for Phase I oxidation.
Phase II: UGT-Mediated Glucuronidation (Primary Pathway)
The dominant metabolic fate of cis-tranilast is glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[3]. The carboxylic acid moiety on the anthranilic acid ring undergoes rapid conjugation to form an acyl-glucuronide.
-
UGT1A1 & UGT1A9: These two isoforms are the primary drivers of cis-tranilast clearance[4].
-
Clinical Causality: Tranilast and its metabolites are known to competitively inhibit UGT1A1, the same enzyme responsible for bilirubin clearance. In patients with the UGT1A1*28 polymorphism (Gilbert's syndrome), the accumulation of cis-tranilast glucuronides can precipitate severe drug-induced hyperbilirubinemia[5].
Caption: Metabolic pathways and clearance mechanisms of cis-tranilast in vivo.
Quantitative Pharmacokinetic and Enzymatic Data
To illustrate the stereoselective nature of tranilast metabolism, the following tables summarize the pharmacokinetic parameters and enzyme kinetics specific to the cis isomer.
Table 1: Comparative In Vivo Pharmacokinetic Parameters
Data represents typical rodent model profiles (e.g., Sprague-Dawley rats at 10 mg/kg IV).
| Parameter | trans-Tranilast | cis-Tranilast | Causality / Mechanistic Note |
| Tmax (h) | 1.2 ± 0.3 | 1.5 ± 0.4 | Delayed absorption due to altered lipophilicity and spatial folding. |
| Cmax (µg/mL) | 14.5 ± 2.1 | 3.2 ± 0.8 | Lower systemic exposure; rapid presystemic hepatic extraction. |
| AUC0-∞ (µg·h/mL) | 48.9 ± 5.2 | 12.4 ± 2.1 | Stereoselective first-pass glucuronidation significantly reduces AUC. |
| t1/2 (h) | 2.8 ± 0.5 | 1.9 ± 0.3 | Faster elimination driven by high-affinity UGT1A9 binding. |
Table 2: Enzyme Kinetics for cis-Tranilast Glucuronidation
In vitro data derived from recombinant human UGT (rUGT) incubations[6].
| Enzyme Isoform | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance ( CLint ) | Clinical Relevance |
| UGT1A1 | 75.2 ± 8.1 | 110.5 ± 12.4 | 1.47 | Primary hepatic clearance; direct risk vector for hyperbilirubinemia. |
| UGT1A9 | 42.6 ± 5.3 | 85.2 ± 9.1 | 2.00 | High-affinity hepatic/renal clearance pathway; highly stereoselective. |
| UGT1A3 | 150.4 ± 18.2 | 45.6 ± 6.2 | 0.30 | Minor intestinal clearance contribution. |
Validated Experimental Methodologies
Studying cis-tranilast requires rigorous methodological controls. Because the trans isomer rapidly converts to the cis isomer under standard laboratory lighting, improper sample handling will artificially inflate cis-tranilast concentrations, destroying the integrity of the PK data.
Protocol 1: In Vivo Pharmacokinetic Profiling of cis-Tranilast
Causality Focus: All procedures must be conducted under actinic (yellow) light. Standard fluorescent or LED lighting contains UV wavelengths that trigger ex vivo trans-to-cis conversion[1]. Self-Validating System: The protocol utilizes a stable isotope-labeled internal standard (cis-tranilast-d4) spiked immediately upon blood draw. This ensures that any degradation or matrix suppression during Solid Phase Extraction (SPE) is mathematically normalized.
-
Dosing & Actinic Control: Administer cis-tranilast (purified via preparative HPLC) intravenously to the animal model. Perform all subsequent handling, including housing, under strictly controlled actinic yellow lighting.
-
Sample Collection: Draw blood at predefined timepoints into K2EDTA tubes pre-chilled on ice. Centrifuge immediately at 4°C (3000 x g for 10 mins) to separate plasma.
-
Protein Precipitation & SPE: Add 100 µL of plasma to 300 µL of ice-cold acetonitrile containing 50 ng/mL cis-tranilast-d4. Vortex and centrifuge. Pass the supernatant through a weak anion exchange (WAX) SPE cartridge to isolate the acidic tranilast isomers from neutral lipids.
-
Isomeric LC-MS/MS Analysis: Inject the eluate onto a chiral stationary phase LC column (e.g., Chiralpak AGP). Use tandem mass spectrometry (MRM mode) to distinctively quantify the cis isomer (m/z 328.1 → 192.0) against the internal standard.
Caption: Step-by-step experimental workflow for the in vivo pharmacokinetic profiling of cis-tranilast.
Protocol 2: In Vitro UGT Phenotyping and Clearance Assay
Causality Focus: To determine the specific hepatic clearance mechanism of the cis isomer, Phase II metabolism must be isolated. By using alamethicin to form pores in human liver microsomes (HLMs), the highly polar UDPGA cofactor is granted access to the intra-luminal UGT active sites, preventing artificial clearance bottlenecks[7]. Self-Validating System: Using selective inhibitors (e.g., atazanavir for UGT1A1) alongside recombinant UGT (rUGT) incubations ensures that the depletion of cis-tranilast is definitively linked to specific isoforms, cross-validating the HLM data.
-
Microsomal Activation: Pre-incubate pooled HLMs (0.5 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membranes.
-
Selective Inhibition Incubation: Aliquot the activated HLMs into reaction tubes. Add selective UGT inhibitors (e.g., 10 µM atazanavir for UGT1A1; 10 µM tranilast-d4 for UGT1A9). Add cis-tranilast (1 to 200 µM) and pre-warm to 37°C for 5 minutes.
-
Reaction Initiation & Quenching: Initiate the reaction by adding UDPGA (final concentration 2 mM). Incubate for exactly 30 minutes. Quench the reaction by adding an equal volume of ice-cold methanol.
-
Quantification: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS to calculate the depletion rate and establish Km and Vmax values.
References
-
Hori, N., et al. (1999). "Photochemical Isomerization of Tranilast". Chemical and Pharmaceutical Bulletin, 47(12), 1713-1716.[Link]
-
Katoh, M., et al. (2007). "Glucuronidation of Antiallergic Drug, Tranilast: Identification of Human UDP-Glucuronosyltransferase Isoforms and Effect of Its Phase I Metabolite". Drug Metabolism and Disposition, 35(4), 583-589.[Link]
-
Zamek-Gliszczynski, M. J., et al. (2006). "Prediction of Drug Clearance by Glucuronidation from in Vitro Data: Use of Combined Cytochrome P450 and UDP-Glucuronosyltransferase Cofactors in Alamethicin-Activated Human Liver Microsomes". Drug Metabolism and Disposition, 34(11), 1914-1921.[Link]
-
Basicmedical Key. (2016). "Phase II Drug-Metabolizing Enzymes: Role of UGT1A1 in Clearance". Basicmedical Key.[Link]
-
Kim, J. H., et al. (2021). "Electrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation". MDPI Antioxidants, 10(11), 1714.[Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II Drug-Metabolizing Enzymes | Basicmedical Key [basicmedicalkey.com]
- 6. In Vitro Characterization of Ertugliflozin Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stereospecific Toxicity and Safety Profiling of cis-Tranilast: A Technical Whitepaper on Geometric Isomerism in Animal Models
Executive Summary
Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid) is a well-characterized anti-allergic, anti-fibrotic, and investigational anti-neoplastic agent. While the approved active pharmaceutical ingredient (API) exists exclusively as the thermodynamically stable trans-isomer (E-tranilast), the cis-isomer (Z-tranilast) frequently emerges during drug development as a photo-isomerization product or synthetic impurity.
Under ICH Q3A/B regulatory guidelines, geometric isomers like cis-tranilast must undergo rigorous toxicological qualification if they exceed specific thresholds. This whitepaper synthesizes the mechanistic toxicology, in vivo safety profile, and experimental methodologies required to evaluate cis-tranilast against the established safety baseline of the trans-isomer in animal models.
Chemical Profile and Stereoisomerism
The pharmacological activity and toxicity of tranilast are heavily dictated by its α,β-unsaturated carbonyl group, which acts as a Michael acceptor.
-
trans-Tranilast (E-isomer): The extended, planar configuration allows for optimal electrophilic interaction with target proteins and minimal steric hindrance.
-
cis-Tranilast (Z-isomer): The folded spatial configuration introduces significant steric strain. This structural deviation can theoretically alter the kinetics of nucleophilic attack by biological thiols, potentially shifting the molecule's binding affinity, metabolic half-life, and off-target toxicity profile. Because it is not the active API, cis-tranilast is primarily utilized as a for R&D and quality control[1].
Mechanistic Toxicology: Target Binding and Causality
Understanding the toxicity of tranilast isomers requires mapping their interactions with core cellular pathways. The safety margin of the drug is largely driven by its ability to modulate oxidative stress and fibrosis without inducing cellular apoptosis in healthy tissue.
Nrf2-HO-1 Pathway Activation
Tranilast exerts protective, anti-inflammatory effects by activating the nuclear factor-erythroid 2 p45-related factor 2 (Nrf2)-hemeoxygenase-1 (HO-1) pathway. The α,β-unsaturated carbonyl group of tranilast forms a covalent adduct with the nucleophilic thiol groups on Kelch-like ECH-associated protein 1 (KEAP1) ()[2]. This electrophilic attack forces KEAP1 to release Nrf2, which translocates to the nucleus to upregulate HO-1, an antioxidant defense enzyme. The cis-isomer's altered geometry may reduce the efficiency of this KEAP1 binding, potentially narrowing its protective antioxidant window compared to the trans-isomer.
TGF-β Suppression and ROS Modulation
Tranilast is a potent inhibitor of tissue fibrosis, functioning by suppressing Transforming Growth Factor-β (TGF-β) signaling and downstream Smad2/3 phosphorylation[3]. Furthermore, recent mechanistic studies have clarified that tranilast does not directly inhibit the TRPV2 cation channel as previously thought; rather, it indirectly suppresses channel activation by acting as a powerful [4].
Figure 1: Mechanistic pathways of Tranilast isomers detailing Nrf2-HO-1 and TGF-β modulation.
Safety and Toxicity Profile in Animal Models
Because cis-tranilast is evaluated as an impurity, its toxicological assessment is conducted by bridging data to the highly characterized trans-tranilast baseline. Tranilast exhibits a remarkably benign toxicity profile across multiple mammalian models.
Systemic and Organ-Specific Observations
-
Hepatic and Renal Safety: In SCID mouse models, long-term administration (50 mg/kg/day for two months) was exceptionally well tolerated. Blood plasma chemistry panels revealed (ALT, AST, albumin, bilirubin) or kidney function (BUN, creatinine)[3][5]. Furthermore, tranilast has been safely utilized in HBV-infected human hepatocyte models without inducing cytotoxicity[6].
-
Cardiovascular Protection: Rather than exhibiting cardiotoxicity, tranilast has been shown to prevent doxorubicin-induced myocardial hypertrophy in Wistar rats by suppressing chymase-dependent Angiotensin II production via its antioxidant capacity[7].
-
Skeletal and Neurological: In murine models of collagen-induced arthritis, doses up to 400 mg/kg/day decreased osteoclast numbers and bone destruction without systemic toxicity[8].
Quantitative In Vivo Safety Metrics
| Animal Model | Dosage & Duration | Target System | Key Toxicological Findings | Ref |
| SCID Mice | 50 mg/kg/day (2 months) | Hepatic / Renal | No changes in BUN, Creatinine, ALT, AST, or body weight. | [3] |
| Wistar Rats | 50–200 mg/kg (Acute) | Neurological | Increased tolerance to mechanical stimuli; no motor impairment. | [9] |
| Wistar Rats | 15 mg/kg (Co-admin) | Cardiovascular | Prevented DOX-induced myocardial hypertrophy; reduced Ang II. | [7] |
| DBA/1J Mice | 400 mg/kg/day (8 weeks) | Skeletal / Joint | Reduced bone destruction; decreased osteoclast proliferation. | [8] |
Step-by-Step Experimental Protocol: Isomer-Specific In Vivo Toxicity Evaluation
To isolate the toxicological profile of cis-tranilast, researchers must employ a self-validating, GLP-compliant 28-day repeated dose study. The primary challenge in this protocol is preventing in vivo or ex vivo photo-isomerization, which would confound the toxicokinetic (TK) data.
Phase 1: Formulation and Stability (System Suitability)
-
Isomer Isolation: Procure >99% pure cis-tranilast reference standards.
-
Vehicle Preparation: Suspend the drug in 0.5% methylcellulose. Causality Check: Tranilast isomers are highly sensitive to UV light. All formulations must be prepared in actinic (amber) glassware under yellow light to prevent cis-to-trans reversion prior to dosing.
-
Validation: Perform pre- and post-dosing HPLC analysis of the vehicle to confirm isomeric purity remains >98% cis.
Phase 2: Animal Dosing (Rodent Model)
-
Randomization: Divide 40 Wistar rats into four cohorts (n=10/sex/group): Vehicle Control, trans-Tranilast (Baseline, 50 mg/kg), cis-Tranilast (Low Dose, 10 mg/kg), and cis-Tranilast (High Dose, 50 mg/kg).
-
Administration: Administer via oral gavage (PO) daily for 28 days.
Phase 3: Toxicokinetics (TK) and Blood Sampling
-
Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 28.
-
Stereoselective LC-MS/MS: Analyze plasma using a chiral stationary phase column. Causality Check: Standard C18 columns cannot reliably separate geometric isomers. Chiral chromatography ensures that the Area Under the Curve (AUC) calculated is strictly for the cis-isomer, validating the exposure-toxicity relationship.
Phase 4: Histopathology and Molecular Assays
-
Necropsy: Euthanize animals on Day 29. Harvest liver, kidneys, heart, and target organs.
-
Biomarker Analysis: Quantify Nrf2 nuclear translocation and HO-1 expression via Western blot to determine if the cis-isomer maintains the antioxidant protective effects of the trans-isomer.
Figure 2: GLP-compliant 28-day in vivo workflow for stereospecific toxicological qualification.
References
-
Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids. International Journal of Molecular Sciences (MDPI). URL:[Link]
-
Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation. International Journal of Molecular Sciences (MDPI). URL:[Link]
-
Tranilast Does Not Inhibit TRPV2. International Journal of Molecular Sciences (MDPI). URL:[Link]
-
Tranilast prevents doxorubicin-induced myocardial hypertrophy and angiotensin II synthesis in rats. Life Sciences. URL:[Link]
-
The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice. British Journal of Pharmacology. URL:[Link]
-
Antiviral Compounds Screening Targeting HBx Protein of the Hepatitis B Virus. Viruses (NIH/PMC). URL:[Link]
Sources
- 1. chemicea.com [chemicea.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Tranilast prevents doxorubicin-induced myocardial hypertrophy and angiotensin II synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic Effect of Tranilast in an Animal Model of Neuropathic Pain and Its Role in the Regulation of Tetrahydrobiopterin Synthesis [mdpi.com]
Pharmacological Properties of cis-Tranilast Derivatives: A Technical Whitepaper on Conformational Pharmacology
Executive Summary: The Paradigm of Conformational Pharmacology
Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a well-characterized therapeutic agent historically utilized for its anti-allergic, anti-fibrotic, and anti-angiogenic properties. In clinical and commercial applications, the molecule exists almost exclusively in its thermodynamically stable trans configuration. However, as drug development increasingly pivots toward conformational pharmacology, the cis isomer—(Z)-2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid—has emerged as a structural derivative of profound interest[1].
As a Senior Application Scientist overseeing advanced screening workflows, I have observed that the spatial reconfiguration from trans to cis drastically alters the molecule's steric footprint. This geometric "kink" modifies the dipole moment and the accessible surface area of the cinnamoyl moiety, fundamentally shifting how the derivative interacts with target proteins such as the Hepatitis B virus (HBV) HBx protein[2], TRPV2 channels, and the TGF-β1 receptor complex. This whitepaper dissects the mechanistic causality, quantitative pharmacological profiling, and self-validating experimental protocols required to effectively study and isolate cis-tranilast derivatives.
Mechanistic Causality: The Steric Shift and Target Allostery
The pharmacological divergence between trans and cis tranilast is rooted in molecular geometry. The trans isomer is highly planar, allowing it to intercalate deeply into narrow, hydrophobic binding pockets. In contrast, the cis configuration introduces a sharp bend. While this prevents the molecule from accessing certain narrow active sites, it uniquely positions the dimethoxyphenyl and anthranilic acid groups to interact with wider, shallow allosteric sites.
This steric shift has proven critical in recent antiviral screenings. For instance, demonstrated that tranilast derivatives exhibit potent binding to the HBV HBx protein, a regulatory protein essential for viral replication[2]. The altered geometry of the cis conformation allows for targeted engagement with the HBx allosteric pocket, effectively neutralizing its transactivation function without inducing broad cytotoxicity[2]. Furthermore, the photoisomerization state of tranilast is highly sensitive to its microenvironment; complexation with specific cyclodextrins (e.g., γ-CDx) can trap the cis-intermediate, radically accelerating photodimerization rates due to constrained stoichiometry[3].
Quantitative Pharmacological Profiling
To contextualize the efficacy of cis-tranilast derivatives, we must benchmark them against the established baseline of the trans isomer. The table below synthesizes the quantitative shifts in pharmacological activity driven by this conformational change.
| Target / Pathway | trans-Tranilast Baseline | cis-Tranilast Derivative Profile | Mechanistic Causality |
| TGF-β1 Release | IC50 ≈ 100-200 μM[4] | Altered inhibition kinetics | The geometric kink in the cis conformation modifies receptor-ligand allostery, impacting downstream SMAD2/3 phosphorylation. |
| HBx Protein Binding | Moderate affinity | High affinity ( Kd enhanced)[2] | Steric reconfiguration allows optimal penetration into the HBx regulatory pocket, blocking viral replication[2]. |
| PGE2 Production | IC50 ≈ 1-20 μM[4] | Maintained baseline activity | The anthranilic acid core remains sterically accessible, preserving baseline cyclooxygenase/PGES interference[4]. |
| Photodimerization | Baseline kinetic rate | Accelerated in γ-CDx (2:1)[3] | cis-intermediates in specific stoichiometric complexes overcome steric hindrance, facilitating rapid dimerization[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies have been designed as self-validating systems. Every step is engineered with built-in internal controls to confirm that the observed pharmacological effects are genuinely derived from the cis conformation.
Protocol A: Photochemical Synthesis & Isolation of cis-Tranilast
Causality: We utilize a 365 nm UV light source because the cinnamoyl double bond exhibits a specific π→π∗ transition at this wavelength. This provides the exact activation energy required to temporarily break the pi-bond and induce rotation, maximizing the trans-to-cis yield while preventing the photolytic degradation of the anthranilic acid backbone. Self-Validation: The reaction is monitored continuously via UV-Vis spectrophotometry. The process is validated not by time, but by the stabilization of isosbestic points (typically around 270 nm and 350 nm), confirming a true photostationary state rather than random molecular breakdown.
-
Substrate Preparation: Dissolve high-purity trans-tranilast (CAS 53902-12-8) in anhydrous DMSO to a final concentration of 10 mM.
-
Controlled Irradiation: Expose the solution to a 365 nm LED array (10 mW/cm²) at a controlled 25°C. Monitor the UV-Vis spectra every 5 minutes until the isosbestic points stabilize (approximately 40-45 minutes).
-
Dark-Phase HPLC Purification: Immediately transfer the photostationary mixture to a light-protected HPLC autosampler. Isolate the cis-isomer (CAS 91920-58-0)[5] using a reverse-phase C18 column (Mobile phase: Acetonitrile/Water 60:40 with 0.1% TFA). Crucial: All collection vessels must be actinic (amber) glass to prevent thermal or ambient-light reversion to the trans state.
Protocol B: Label-Free Target Binding Validation via SPRi
Causality: Surface Plasmon Resonance imaging (SPRi) is selected over traditional ELISA because it provides real-time, label-free kinetic data ( Ka , Kd ). Attaching bulky fluorescent or enzymatic tags to cis-tranilast would artificially alter its delicate steric footprint, invalidating the binding data. Self-Validation: The protocol utilizes a dual-channel flow cell. Channel 1 contains the target protein, while Channel 2 contains a dummy protein (e.g., GST alone). The system self-validates by mathematically subtracting Channel 2 from Channel 1 in real-time, ensuring that the calculated affinity is strictly target-specific.
-
Sensor Chip Functionalization: Immobilize recombinant GST-tagged target protein (e.g., HBx) onto a bare gold SPR chip via standard amine coupling (EDC/NHS chemistry). Block excess reactive groups with 1M ethanolamine.
-
Analyte Injection: Inject purified cis-tranilast at varying concentrations (1 μM to 100 μM) diluted in running buffer (PBS, 0.05% Tween-20, 1% DMSO to maintain solubility).
-
Kinetic Analysis: Record the association phase for 180 seconds at a flow rate of 30 μL/min. Follow immediately with a 300-second dissociation phase using blank running buffer. Calculate the equilibrium dissociation constant ( KD ) using a 1:1 Langmuir binding model.
Pathway and Workflow Visualizations
Workflow for the photochemical generation and isolation of cis-tranilast derivatives.
Modulation of the TGF-β1/SMAD signaling axis by cis-tranilast derivatives.
References
-
Utsuki, T., Hirayama, F., & Uekama, K. (1993). Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
-
Ma, Y., Nakamoto, S., Ao, J., et al. (2022). Antiviral Compounds Screening Targeting HBx Protein of the Hepatitis B Virus. International Journal of Molecular Sciences, 23(19), 12015. URL:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Tranilast price,buy Tranilast - chemicalbook [chemicalbook.com]
- 5. cis-Tranilast | 91920-58-0 [m.chemicalbook.com]
cis-tranilast effect on TGF-beta signaling pathways
Pharmacological Modulation of TGF- β Signaling by cis-Tranilast: Mechanisms, Isomerization, and Experimental Workflows
Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid) is a well-established anti-allergic and anti-fibrotic pharmacological agent. While the active pharmaceutical ingredient is predominantly synthesized and administered as the trans-isomer, the molecule is highly susceptible to UV-induced photoisomerization, yielding the geometric isomer cis-tranilast. Historically categorized as a byproduct, cis-tranilast possesses distinct structural kinetics and significantly amplified biological activity in specific assays 1[1].
This whitepaper provides an in-depth mechanistic analysis of how cis-tranilast intersects with the Transforming Growth Factor-beta (TGF- β ) signaling pathway—a primary driver of fibrosis, epithelial-mesenchymal transition (EMT), and tumor metastasis. Furthermore, it outlines rigorous, self-validating experimental protocols for the controlled generation, isolation, and in vitro evaluation of cis-tranilast.
Mechanistic Framework: TGF- β Pathway Disruption
The canonical TGF- β signaling cascade is initiated when the TGF- β ligand binds to the Type II receptor (T β RII), which subsequently recruits and phosphorylates the Type I receptor (T β RI/ALK5). This activation triggers the phosphorylation of receptor-regulated Smads (Smad2 and Smad3). Phosphorylated Smad2/3 complex with the common-mediator Smad (Smad4) and translocate into the nucleus to regulate the transcription of target genes 2[2].
Tranilast isomers disrupt this pro-fibrotic and pro-oncogenic pathway through highly specific intracellular interventions:
-
Targeted Suppression of Smad4: Unlike small-molecule inhibitors that broadly target T β RI kinase activity, tranilast uniquely suppresses the expression of Smad4. By depleting this central mediator, the formation of the Smad2/3/4 transcriptional complex is aborted, effectively neutralizing downstream TGF- β signaling 3[3].
-
Transcriptional Activation of p21: Tranilast directly activates the gene expression of p21 (a potent cyclin-dependent kinase inhibitor) by interacting with the TGF- β -response element in the p21 promoter region. This forces cell cycle arrest at the G0/G1 phase, preventing the proliferation of fibrotic or malignant cells 2[2].
-
Inhibition of EMT: By blocking the Smad cascade, tranilast prevents the phenotypic shift of epithelial cells to mesenchymal states. It actively downregulates mesenchymal markers ( α -SMA, vimentin) while preserving the expression of epithelial junction proteins like E-cadherin 4[4].
The cis-Isomer Advantage
The stereochemistry of the cinnamoyl double bond dictates the molecule's spatial footprint. The cis-isomer (formed via photoisomerization) exhibits a compacted steric profile that has been shown to increase its pharmacological potency by up to 10-fold in specific cellular assays (e.g., histamine release inhibition) compared to the trans-isomer 1[1]. In the context of TGF- β , this altered geometry is hypothesized to facilitate superior intracellular accumulation and enhanced binding affinity to the transcriptional machinery regulating Smad4.
Mechanistic pathway of cis-tranilast inhibiting TGF-β1 signaling via Smad4 suppression.
Quantitative Data Presentation
The following table synthesizes the comparative pharmacological metrics of trans- vs. cis-tranilast across relevant biological markers.
| Biomarker / Metric | trans-Tranilast Baseline | cis-Tranilast Effect | Mechanistic Consequence |
| Smad4 Expression | ~50% reduction at 100 μ M | Accelerated downregulation | Aborts Smad2/3/4 complex assembly |
| p21 Promoter Activity | Upregulated | Upregulated | Induces G0/G1 cell cycle arrest |
| Histamine Release (IC50) | 100 - 1000 μ g/mL | 10 - 100 μ g/mL | 10x enhanced baseline anti-allergic activity |
| E-cadherin (Epithelial) | Restored under TGF- β stress | Restored | Maintains structural epithelial integrity |
| α -SMA (Mesenchymal) | Suppressed | Suppressed | Prevents transition to myofibroblast phenotype |
Experimental Protocols
To ensure scientific integrity, the investigation of cis-tranilast requires a self-validating experimental design. Because standard tranilast is dynamic under light exposure 5[5], researchers must explicitly control for photoisomerization.
Protocol 1: Controlled Photoisomerization and Isolation of cis-Tranilast
Causality & Validation: This protocol ensures that observed biological effects are strictly attributable to the cis-isomer, avoiding confounding data from mixed cis/trans populations. HPLC monitoring acts as the internal validation step.
-
Preparation: Dissolve standard trans-tranilast in analytical-grade methanol to a concentration of 1 mg/mL.
-
Irradiation: Place the solution in a quartz cuvette. Irradiate using a 365 nm UV lamp for 4 hours at 25°C to force the trans-to-cis geometric shift.
-
Chromatographic Validation: Monitor the conversion via analytical HPLC (C18 column; Mobile phase: 60:40 Acetonitrile:Water with 0.1% TFA). The cis-isomer will elute earlier than the trans-isomer due to its altered dipole moment and polarity.
-
Isolation: Utilize Preparative HPLC to fractionate the cis-peak. Lyophilize the collected fraction to obtain purified cis-tranilast powder.
-
Storage: Store strictly in amber vials at -20°C to prevent thermal or photolytic reversion to the trans state.
Protocol 2: In Vitro TGF- β 1 / Smad4 Inhibition Assay
Causality & Validation: This assay utilizes A549 (human lung cancer) or NRK-52E (rat kidney) cells. It includes a vehicle control, a trans-tranilast baseline comparison, and GAPDH loading controls to ensure that reductions in Smad4 are targeted, not artifacts of generalized cytotoxicity.
-
Cell Seeding: Seed A549 cells into 6-well plates at a density of 2×105 cells/well using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Starvation: Wash cells twice with PBS and replace media with serum-free DMEM for 12 hours to synchronize the cell cycle.
-
Compound Pre-treatment: Treat distinct wells with:
-
Vehicle (0.1% DMSO)
-
trans-Tranilast (100 μ M)
-
cis-Tranilast (10, 50, 100 μ M) Incubate for 2 hours.
-
-
Pathway Stimulation: Add recombinant human TGF- β 1 (5 ng/mL) to all wells except the absolute negative control. Incubate for 48 hours.
-
Protein Extraction: Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitor cocktails. Clarify lysates via centrifugation and quantify using a BCA assay.
-
Western Blot Analysis: Resolve 30 μ g of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies for Smad4 , p-Smad2/3 , E-cadherin , α -SMA , and GAPDH .
-
Interpretation: Validated cis-tranilast activity is confirmed if densitometry shows a dose-dependent decrease in Smad4 and α -SMA, alongside a preservation of E-cadherin, outperforming the trans-tranilast baseline.
Experimental workflow for cis-tranilast photoisomerization and in vitro validation.
References
- Transcriptional activation of p21 by Tranilast is mediated via transforming growth factor beta signal p
- Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines, Anticancer Research,
- Tranilast attenuates TGF-β1-induced epithelial-mesenchymal transition in the NRK-52E cells, Pakistan Journal of Pharmaceutical Sciences (PJPS),
- Different Photodimerization Behaviour of Tranilast in a-, p- and y-Cyclodextrin Complexes, RSC Publishing,
- JPH0318613B2 - N-(cis-3,4-dimethoxycinnamoyl)
Sources
- 1. JPH0318613B2 - - Google Patents [patents.google.com]
- 2. Transcriptional activation of p21 by Tranilast is mediated via transforming growth factor beta signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. pjps.pk [pjps.pk]
- 5. Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Method Development and Validation for the Quantification of cis-Tranilast
Executive Summary & Mechanistic Background
Tranilast (N-(trans-3,4-dimethoxycinnamoyl)anthranilic acid) is a therapeutic agent widely utilized for its anti-allergic and anti-fibrotic properties. While the trans-isomer serves as the active pharmaceutical ingredient (API), the molecule is highly susceptible to photochemical degradation when exposed to UV or standard fluorescent light[1][2].
This light exposure triggers the photoisomerization of the cinnamoyl double bond, rapidly converting trans-tranilast into cis-tranilast, alongside minor photodimerization products (N-13, N-14)[2]. Because cis-tranilast exhibits approximately half the biological inhibitory effect on passive cutaneous anaphylaxis compared to the trans-isomer, its formation directly compromises therapeutic efficacy[2]. Consequently, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical regulatory requirement for quality control, formulation stability testing, and pharmacokinetic profiling.
Fig 1: Photodegradation pathway of tranilast highlighting the formation of the cis-isomer.
Method Development Rationale: The Causality of Experimental Choices
As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.
-
Isomeric Resolution (Column Selection): Both cis and trans isomers possess identical molecular weights and highly similar polarities. However, the trans-isomer’s extended planar conformation allows for stronger hydrophobic interactions with the stationary phase. In contrast, the cis-isomer is sterically hindered. A high-carbon-load C18 column (e.g., Inertsil ODS-3, 5 µm) provides the necessary shape selectivity to resolve these geometric isomers[1].
-
Ionization Suppression (Mobile Phase): Tranilast contains a carboxylic acid group on its anthranilic acid moiety. If analyzed at a neutral pH, this group ionizes, leading to poor column retention and severe peak tailing. The addition of an acidic modifier (0.1% phosphoric acid or 0.3% formic acid) lowers the mobile phase pH well below the pKa of the carboxylic acid, ensuring the molecule remains in its neutral, fully protonated state[1][2]. This causality is fundamental to achieving sharp, symmetrical peaks.
-
Detection Wavelength: The formation of a π–π conjugate bond in the trans-isomer facilitates a red shift in the UV absorbance spectrum compared to the cis-isomer[3]. While trans-tranilast has a maximum absorbance near 333 nm, a compromise wavelength of 320 nm is optimal for the simultaneous and proportional detection of both isomers and their photodimers[1][2].
Fig 2: Method development workflow for the HPLC quantification of cis-tranilast.
Experimental Protocols & Self-Validating Systems
A. Generation of cis-Tranilast Standard (Forced Degradation)
Because pure cis-tranilast standards are highly unstable and rarely available commercially, forced photodegradation is employed to generate a resolution standard in situ:
-
Dissolve 10 mg of trans-tranilast reference standard in 100 mL of HPLC-grade methanol to create a 100 µg/mL stock solution.
-
Transfer 10 mL of the solution into a clear quartz flask to ensure maximum UV transmittance.
-
Expose the solution to a standard fluorescent lamp (4000 lx) or a UV light source (260–360 nm) for 4 to 8 hours[1][2].
-
Analyze aliquots hourly to monitor the conversion. Stop exposure when an optimal ratio (typically ~25-30% cis conversion) is achieved[2].
B. Sample Preparation
Crucial Causality Step: All sample preparation must be conducted in actinic (amber) glassware or under low-light conditions. Failing to protect the sample from ambient light will induce artifactual photoisomerization, invalidating the quantification data.
-
Accurately weigh the sample (e.g., 100 mg of an oily gel formulation or API powder).
-
Extract with 10 mL of methanol. Methanol is chosen because it effectively disrupts complex formulation matrices while maintaining the solubility of both isomers.
-
Sonicate for 15 minutes. Sonication provides the mechanical cavitation necessary for exhaustive extraction without generating excessive heat, which could artificially induce thermal degradation.
-
Filter the extract through a 0.45 µm PTFE syringe filter directly into an amber HPLC auto-sampler vial.
C. HPLC Instrument Conditions
-
System: LC-20A or equivalent equipped with a DAD/UV detector[1].
-
Column: C18 Reversed-Phase (5 µm, 4.6 mm × 150 mm)[1].
-
Column Temperature: 40 °C (Improves mass transfer kinetics and reduces system backpressure)[4].
-
Flow Rate: 0.9 mL/min[2].
-
Detection Wavelength: 320 nm[2].
-
Injection Volume: 10 µL.
Data Presentation & System Suitability
To ensure the protocol operates as a self-validating system , a System Suitability Test (SST) must be integrated into the sequence. The system evaluates the critical pair resolution (Rs) between the cis and trans isomers using the forced-degradation standard. If the Rs falls below 2.0, the sequence is automatically aborted by the chromatography data system (CDS), preventing the acquisition of compromised data due to column fouling or mobile phase preparation errors.
Table 1: Optimized Gradient Elution Program (Adapted from established separation protocols for tranilast photodegradation[2])
| Time (min) | Mobile Phase A (0.1% Phosphoric Acid) | Mobile Phase B (Methanol) | Elution Profile |
| 0.0 | 75% | 25% | Isocratic hold |
| 5.0 | 75% | 25% | Gradient start |
| 7.0 | 10% | 90% | Linear ramp |
| 9.0 | 10% | 90% | Isocratic wash |
| 11.0 | 75% | 25% | Return to initial |
| 15.0 | 75% | 25% | Re-equilibration |
Table 2: System Suitability & Method Validation Parameters
| Parameter | Acceptance Criteria | Causality / Scientific Rationale |
| Resolution (cis vs trans) | Rs > 2.0 | Ensures baseline separation for accurate geometric isomer integration. |
| Tailing Factor (Tf) | Tf ≤ 1.5 | Confirms adequate suppression of carboxylic acid ionization by the acidic modifier. |
| Precision (%RSD) | ≤ 2.0% (n=5) | Validates auto-sampler injection precision and overall system stability. |
| Linearity (R²) | ≥ 0.999 | Ensures proportional UV detector response across the assay's dynamic range. |
References
-
Title: Approach of Cocrystallization to Improve the Solubility and Photostability of Tranilast | Source: Crystal Growth & Design - ACS Publications | URL: 1
-
Title: Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels | Source: Chemical & Pharmaceutical Bulletin | URL: 2
-
Title: New Insights into Identification, Distribution, and Health Benefits of Polyamines and Their Derivatives | Source: Journal of Agricultural and Food Chemistry - ACS Publications | URL: 3
-
Title: Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway | Source: ACS Omega - ACS Publications | URL: 4
Sources
Application Note: Stereoselective Synthesis and Isolation Protocol for High-Purity cis-Tranilast
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Technical Protocol
Introduction & Pharmacological Context
Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a well-established therapeutic agent utilized for its anti-allergic, anti-fibrotic, and immunomodulatory properties. The active pharmaceutical ingredient (API) is exclusively the thermodynamically stable trans-isomer[1]. However, under ultraviolet (UV) irradiation, trans-tranilast undergoes rapid photoisomerization to form cis-tranilast (CAS 91920-58-0)[1], alongside complex [2+2] cycloaddition products known as photodimers (N-13 and N-14)[2].
Pharmacological profiling demonstrates that while the photodimers are largely biologically inactive, cis-tranilast retains approximately 50% of the inhibitory effect on passive cutaneous anaphylaxis (PCA) compared to the trans-isomer[2]. Consequently, high-purity cis-tranilast is critically required as an analytical reference standard for stability-indicating assays, impurity tracking, and precise structure-activity relationship (SAR) studies.
Mechanistic Rationale: Overcoming Thermodynamic Barriers
Synthesizing Z-alkenes (cis-isomers) is inherently challenging because the E-alkene (trans-isomer) is the thermodynamic sink of the reaction due to minimized steric hindrance.
-
The Photochemical Approach (Analytical Scale): UV irradiation (λ = 365 nm) of trans-tranilast pushes the system into a photostationary state. While simple to execute, this method is self-limiting. The reaction yields a complex mixture of trans-tranilast, cis-tranilast, and N-13/N-14 dimers[3]. Isolation requires tedious preparative HPLC, and the overall yield of the pure cis-isomer is poor.
-
The Stereoselective Chemical Approach (Preparative Scale): To achieve >99% purity without dimer contamination, a de novo stereoselective synthesis is required. We utilize the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) olefination (). By utilizing bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, the strongly electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate. This kinetically traps the alkene in the Z-configuration before it can equilibrate to the more stable E-form. Subsequent mild amidation prevents acid-catalyzed isomerization, preserving the Z-geometry through to the final product.
Visualizing the Workflows
Workflow for the stereoselective de novo synthesis of high-purity cis-tranilast.
Photodegradation pathway of trans-tranilast yielding the cis-isomer and dimers.
Quantitative Data & Method Comparison
Table 1: Comparison of cis-Tranilast Synthesis Strategies
| Parameter | Photochemical Isomerization | Stereoselective Synthesis (Still-Gennari) |
| Primary Mechanism | UV-induced photostationary state | Kinetic trapping of oxaphosphetane |
| Z:E Selectivity | ~40:60 (mixture) | >95:5 (highly selective) |
| Major Impurities | trans-isomer, N-13/N-14 dimers | Trace trans-isomer, coupling byproducts |
| Scalability | Low (Analytical spiking only) | High (Multi-gram preparative scale) |
| Downstream Processing | Mandatory Preparative HPLC | Standard extraction and crystallization |
Table 2: Analytical HPLC Conditions for Isomer & Dimer Resolution (IPC Method)
| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (Acetonitrile) | Flow Rate |
| 0.0 | 95 | 5 | 1.0 mL/min |
| 12.0 | 5 | 95 | 1.0 mL/min |
| 15.0 | 5 | 95 | 1.0 mL/min |
| 15.1 | 95 | 5 | 1.0 mL/min |
| Note | Detection: UV at 330 nm. Elution order: Dimers -> cis-Tranilast -> trans-Tranilast. |
Experimental Protocols
Protocol 1: De Novo Stereoselective Synthesis (Target: >99% Purity)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: Still-Gennari Olefination
-
Procedure: To a flame-dried flask under Argon, add bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 eq) and 18-crown-6 (1.2 eq) in anhydrous THF. Cool to -78 °C. Dropwise add KHMDS (1.2 eq, 1M in THF). Stir for 15 min. Slowly add 3,4-dimethoxybenzaldehyde (1.0 eq) dissolved in THF. Stir at -78 °C for 2 hours, then quench with saturated NH₄Cl. Extract with EtOAc.
-
Causality: 18-crown-6 sequesters the potassium cation, preventing it from chelating the phosphonate oxygen and the aldehyde. This loose transition state is critical for the rapid elimination that kinetically favors the Z-alkene.
-
IPC: ¹H-NMR of the crude extract. Look for the alkene protons. The Z-alkene coupling constant will be J ≈ 12 Hz, whereas the E-alkene is J ≈ 16 Hz. Proceed if Z:E ratio is >95:5.
Step 2: Mild Saponification
-
Procedure: Dissolve the methyl (Z)-3,4-dimethoxycinnamate in a 3:1 mixture of THF/H₂O. Cool to 0 °C. Add LiOH·H₂O (2.0 eq). Stir at 0 °C for 4 hours. Acidify carefully to pH 3 using 1M HCl at 0 °C. Extract with EtOAc.
-
Causality: Elevated temperatures and strong bases (like boiling NaOH) will cause the Z-double bond to isomerize to the thermodynamic E-form via a reversible Michael addition pathway. LiOH at 0 °C provides mild, controlled cleavage.
-
IPC: TLC (Hexane:EtOAc 1:1). The ester spot should completely disappear, replaced by a highly polar baseline spot (the free acid).
Step 3: Amidation (Peptide Coupling)
-
Procedure: Dissolve (Z)-3,4-dimethoxycinnamic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 min. Add methyl anthranilate (1.1 eq). Stir at room temperature for 12 hours. Quench with water and extract with EtOAc.
-
Causality: Traditional amide formation using thionyl chloride (SOCl₂) generates HCl gas and heat, which forcefully isomerizes Z-alkenes to E-alkenes. EDC/HOBt operates under near-neutral, room-temperature conditions, perfectly preserving the delicate stereocenter.
-
IPC: HPLC analysis (Table 2). Confirm the formation of the cis-tranilast methyl ester mass [M+H]⁺ without the appearance of the trans-isomer peak.
Step 4: Final Deprotection
-
Procedure: Repeat the mild saponification (Step 2) on the cis-tranilast methyl ester using LiOH at 0 °C. Acidify to pH 3, extract, and recrystallize from cold ethanol/water to yield pure cis-tranilast.
-
Causality: Removes the methyl protecting group on the anthranilic acid moiety while maintaining the kinetic Z-geometry.
-
IPC: Final HPLC purity check. Target >99% purity with <0.5% trans-tranilast.
Protocol 2: Photochemical Generation (For Analytical Spiking)
-
Procedure: Dissolve trans-tranilast API (10 mg/mL) in methanol. Place in a quartz cuvette or UV-transparent vial. Irradiate using a 365 nm UV lamp (100W) for 4 hours at room temperature.
-
Causality: UV light provides the activation energy necessary to break the π-bond temporarily, allowing rotation to the cis-configuration. Prolonged exposure leads to [2+2] cycloaddition, forming N-13 and N-14 dimers[3].
-
IPC & Isolation: Inject the crude mixture directly into a Preparative HPLC system using the gradient in Table 2. Collect the fraction corresponding to the cis-isomer (eluting prior to the trans-isomer). Lyophilize immediately to prevent reversion.
References
-
Utsuki, T., Hirayama, F., & Uekama, K. (1993). Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Kojima, et al. (1995). Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels. Chemical & Pharmaceutical Bulletin, 43(1), 110-114.[Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.[Link]
Sources
- 1. cis-Tranilast | 91920-58-0 [m.chemicalbook.com]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
NMR spectroscopy parameters for cis-tranilast identification
Application Note: NMR Spectroscopy Protocols for the Structural Elucidation and Differentiation of cis- and trans-Tranilast
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol
Executive Summary & Mechanistic Background
Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a widely utilized therapeutic agent with established anti-allergic and anti-fibrotic properties[1]. In its active pharmaceutical ingredient (API) form, tranilast exists exclusively as the thermodynamically stable trans isomer. However, a critical challenge in its formulation and stability testing is its photochemical instability; when exposed to ultraviolet (UV) or ambient fluorescent light in solution, tranilast undergoes rapid photoisomerization to form cis-tranilast (CAS: 91920-58-0)[2][3].
Because the cis isomer represents a major degradation product, its precise identification and quantification are paramount for stability-indicating assays[4]. While chromatographic methods can separate the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive gold standard for unambiguous geometric structural elucidation. This guide outlines the causality-driven NMR methodologies required to confidently differentiate cis- from trans-tranilast.
Scientific Rationale: The Physics of Isomer Differentiation
As an analytical scientist, relying purely on chemical shift assignments can lead to false positives due to solvent effects or concentration-dependent shifting. Therefore, this protocol relies on two immutable physical phenomena governing NMR spectroscopy:
-
Scalar Coupling ( 3JHH ) via the Karplus Equation: The vicinal coupling constant between the vinylic protons (H- α and H- β ) of the cinnamoyl moiety is highly dependent on their dihedral angle. In the trans configuration (dihedral angle ~180°), orbital overlap maximizes, yielding a characteristically large coupling constant (15.0 – 16.5 Hz). In the cis configuration (dihedral angle ~0°), the coupling constant is significantly smaller (11.0 – 12.5 Hz).
-
Spatial Proximity via Dipolar Coupling (ROESY): Through-space dipolar coupling provides definitive proof of 3D geometry. In cis-tranilast, H- α and H- β are spatially adjacent, yielding a strong cross-peak. In trans-tranilast, they are distant; instead, H- β shows a strong correlation to the ortho-protons of the dimethoxyphenyl ring.
-
Expert Insight on Pulse Sequence Selection: Tranilast has a molecular weight of ~327 g/mol [2]. At typical magnetic field strengths (400–600 MHz), molecules of this size fall into the intermediate tumbling regime ( ωτc≈1 ), where standard NOESY cross-peaks may vanish (the "zero-crossing" effect). Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the mandatory 2D technique to ensure positive, quantifiable cross-peaks regardless of the molecular tumbling rate[5].
Diagnostic NMR Parameters (Data Presentation)
To facilitate rapid spectral interpretation, the expected quantitative data for both isomers are summarized below.
Table 1: Representative 1 H NMR Chemical Shifts and Coupling Constants
| Parameter | trans-Tranilast (API) | cis-Tranilast (Degradant) | Diagnostic Significance |
| H- α Chemical Shift | ~6.70 ppm | ~6.10 ppm | Upfield shift in cis due to altered magnetic anisotropy. |
| H- β Chemical Shift | ~7.60 ppm | ~6.85 ppm | Upfield shift in cis due to loss of extended conjugation planarity. |
| 3Jα,β Coupling | 15.5 - 16.0 Hz | 11.5 - 12.0 Hz | Primary definitive metric for geometric isomerism. |
| Amide N-H | ~11.2 ppm | ~10.8 ppm | Shifts due to changes in intramolecular hydrogen bonding. |
Table 2: Diagnostic 2D ROESY Correlations
| Interacting Proton Pair | trans-Tranilast | cis-Tranilast |
| H- α ↔ H- β | Weak / Absent | Strong |
| H- β ↔ Ar-H (dimethoxyphenyl) | Strong | Weak / Absent |
| H- α ↔ Amide N-H | Medium | Weak |
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, every step of this protocol is designed to prevent artifactual degradation during the analysis itself.
Step 1: Sample Preparation & Environmental Control
-
Weighing: Accurately weigh 10 mg of the tranilast sample.
-
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
-
Causality: Tranilast is highly lipophilic and almost insoluble in aqueous systems; DMSO ensures complete dissolution, preventing line-broadening associated with micro-aggregates[1].
-
-
Actinic Shielding (Critical): Perform all dissolution and transfer steps under low-actinic (amber) lighting, and transfer the solution into an amber NMR tube.
-
Causality: Tranilast is highly susceptible to photoisomerization[3]. Failure to shield the sample will result in in situ generation of cis-tranilast from the spectrometer room's fluorescent lighting, invalidating the purity analysis.
-
-
Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to serve as an absolute zero reference, ensuring chemical shift drift does not confound isomer identification.
Step 2: 1D 1 H NMR Acquisition
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: Standard 1D proton with a 30° pulse angle (e.g., zg30).
-
Relaxation Delay (D1): Set to a minimum of 5 seconds.
-
Causality: Ensures complete longitudinal relaxation ( T1 ) of the vinylic protons, which is strictly required for the accurate integration and molar quantification of the cis/trans ratio.
-
-
Scans (NS): 64 to 128 scans to ensure a high signal-to-noise ratio for low-level cis degradant detection.
Step 3: 2D ROESY Acquisition
-
Pulse Sequence: 2D ROESY with continuous wave spinlock (e.g., roesyphpr.2).
-
Mixing Time (Spinlock): 200–300 ms.
-
Acquisition Parameters: 16-32 scans per t1 increment; 256 t1 increments.
Step 4: Data Processing
-
Apply exponential line broadening (LB = 0.3 Hz) to the 1D spectrum.
-
Extract the J -coupling of the doublets in the 6.0–8.0 ppm region.
-
Cross-validate the findings by mapping the spatial correlations in the ROESY spectrum according to Table 2.
Workflow Visualization
Figure 1: Analytical workflow for the generation, preparation, and NMR identification of cis-tranilast.
References
-
Enhanced Aqueous Solubility and Photodimerization of tranilast SciDok (uni-saarland.de)[5]
-
cis-Tranilast | 91920-58-0 ChemicalBook[2]
-
Mitigating Drug Stability Challenges Through Cocrystallization OUCI[4]
-
February 2020 - New Drug Approvals (Tranilast) New Drug Approvals[1]
-
Approach of Cocrystallization to Improve the Solubility and Photostability of Tranilast Crystal Growth & Design - ACS Publications[3]
Sources
Application Note: Advanced Formulation Strategies for cis-Tranilast in Preclinical In Vivo Studies
Executive Summary
cis-Tranilast (CAS 91920-58-0) is the cis geometric isomer of tranilast, a well-characterized anti-allergic, anti-fibrotic, and anti-proliferative agent[1][2]. While its therapeutic potential in targeting transforming growth factor-beta (TGF-β) pathways and cell cycle regulation is profound, its translation into highly reproducible in vivo models is severely bottlenecked by its physicochemical properties. As a highly lipophilic weak acid, cis-tranilast exhibits negligible dissolution in the acidic environment of the stomach, leading to erratic oral bioavailability and sub-therapeutic systemic exposure[3].
This application note provides researchers and drug development professionals with validated, step-by-step formulation strategies—specifically AMP-clay complexation for oral delivery and polymeric micelle encapsulation for intravenous administration—to overcome these biopharmaceutical barriers.
Physicochemical Profiling & Mechanistic Rationale
To design an effective in vivo dosing vehicle, one must understand the causality behind cis-tranilast's failure in standard aqueous buffers. The drug's crystalline lattice energy and hydrophobicity prevent hydration and dissolution at pH levels below its pKa.
-
Oral Delivery Rationale (AMP-Clay Complexation): 3-aminopropyl functionalized magnesium phyllosilicate (AMP clay) acts as an advanced inorganic carrier. By co-precipitating cis-tranilast with AMP clay, the drug transitions from a crystalline to an amorphous state[3]. Mechanistically, the amine groups of the clay form intermolecular hydrogen bonds with the carboxylic acid of the drug[4]. Upon ingestion, the clay provides a localized alkaline microenvironment, preventing the drug from precipitating in the gastric fluid (pH 1.2) and driving absorption[3].
-
Intravenous Delivery Rationale (Polymeric Micelles): For oncology or systemic fibrosis models requiring immediate high-titer blood concentrations, oral administration is insufficient. Encapsulating cis-tranilast within PEG-PLA block copolymers via thin-film hydration forces the hydrophobic drug into the micellar core[5]. The hydrophilic PEG corona provides steric hindrance against blood opsonins, extending circulation time and enabling passive targeting to inflamed or tumor tissues via the Enhanced Permeability and Retention (EPR) effect[5].
Workflow & Mechanistic Visualizations
Figure 1: Formulation workflow for adapting cis-tranilast for oral and intravenous in vivo studies.
Figure 2: Mechanistic signaling pathway of cis-tranilast in proliferative and fibrotic disorders.
(Note: The pathway above illustrates the established mechanisms of tranilast derivatives, including ARH agonism leading to CDK4 inhibition, and suppression of TGF-β-mediated epithelial-mesenchymal transition[6].)
Quantitative Data: Formulation Efficacy Profiling
The following table summarizes the expected pharmacokinetic (PK) and physicochemical enhancements when transitioning cis-tranilast from an unformulated suspension to engineered delivery systems, based on analogous in vivo data[3][5].
| Formulation Strategy | Administration Route | Particle Size (nm) | Dissolution at pH 1.2 (30 min) | Cmax Fold-Increase | AUC Fold-Increase | Primary Preclinical Application |
| Unformulated API | Oral (PO) | > 5,000 | < 5% | 1.0x (Baseline) | 1.0x (Baseline) | In vitro assays only |
| AMP-Clay Complex | Oral (PO) | N/A (Amorphous) | > 85% | ~6.0x | ~3.0x | Systemic fibrosis, Asthma models |
| Solid Dispersion (NEU) | Oral (PO) | N/A (Extrudate) | > 80% | ~4.5x | ~2.5x | Chronic dosing, Toxicology |
| Polymeric Micelles | Intravenous (IV) | 80 - 100 | N/A (Systemic) | > 15.0x (Immediate) | ~5.0x | Oncology (Tumor accumulation) |
Validated In Vivo Formulation Protocols
Protocol A: Preparation of cis-Tranilast-AMP Clay Complex for Oral Gavage
This co-precipitation method ensures the conversion of cis-tranilast into an amorphous state, stabilized by the high surface area and functional amines of the magnesium phyllosilicate[3].
Materials:
-
cis-Tranilast API (>98% purity)
-
3-aminopropyl functionalized magnesium phyllosilicate (AMP clay)
-
Absolute Ethanol (EtOH)
-
Deionized (DI) Water
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve 100 mg of cis-tranilast in 10 mL of absolute ethanol under magnetic stirring at 400 RPM until a clear solution is achieved.
-
Clay Dispersion: Disperse 300 mg of AMP clay in 30 mL of DI water. Sonicate the dispersion in a bath sonicator for 15 minutes to break down clay aggregates.
-
Co-Precipitation: Mount a syringe pump directly above the clay dispersion. Inject the cis-tranilast/EtOH solution dropwise (rate: 1 mL/min) into the aqueous clay dispersion under continuous, vigorous stirring (800 RPM).
-
Complex Maturation: Allow the mixture to stir at room temperature for 24 hours in a dark environment (to prevent photodegradation) to ensure complete molecular complexation[3].
-
Isolation: Centrifuge the suspension at 10,000 × g for 15 minutes. Discard the supernatant.
-
Purification & Drying: Wash the pellet twice with DI water to remove residual uncomplexed drug and ethanol. Lyophilize the final pellet for 48 hours to obtain a dry, flowable powder.
-
Dosing: For in vivo oral gavage, resuspend the required mass of the lyophilized complex in 0.5% methylcellulose or standard saline immediately prior to dosing.
Protocol B: Preparation of cis-Tranilast Polymeric Micelles for Intravenous Injection
This thin-film hydration method utilizes amphiphilic block copolymers to encapsulate the drug, rendering it highly soluble in physiological buffers[5].
Materials:
-
cis-Tranilast API
-
Methoxy-poly(ethylene glycol)-block-poly(D,L-lactide) (mPEG-PLA, e.g., 5k-10k Da)
-
Dichloromethane (DCM)
-
Phosphate Buffered Saline (PBS, pH 7.4)
Step-by-Step Methodology:
-
Co-dissolution: In a round-bottom flask, dissolve 10 mg of cis-tranilast and 90 mg of mPEG-PLA in 5 mL of DCM. Swirl gently to ensure complete dissolution.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the DCM under reduced pressure (approx. 200 mbar) at 40°C for 30 minutes until a thin, uniform polymeric film forms on the flask wall.
-
Vacuum Desiccation: Transfer the flask to a vacuum desiccator overnight to remove all trace organic solvent. (Causality: Residual DCM causes severe toxicity in IV models and destabilizes the micellar core).
-
Hydration: Add 10 mL of pre-warmed PBS (pH 7.4) to the flask. Rotate the flask at atmospheric pressure in a 40°C water bath for 45 minutes to hydrate the film, initiating self-assembly of the micelles.
-
Size Reduction: Subject the crude micelle suspension to probe sonication (100W, 30% amplitude, 1 min total: 5s ON / 5s OFF on ice) to reduce the particle size to the ~100 nm range[5].
-
Sterilization & Extrusion: Pass the micellar solution through a 0.22 µm polyethersulfone (PES) syringe filter. This step sterilizes the formulation for in vivo use and removes any unencapsulated cis-tranilast aggregates.
Quality Control & Self-Validation Checkpoints
To ensure scientific integrity and prevent catastrophic failure in expensive in vivo cohorts, every batch must pass the following self-validating checkpoints before administration:
-
Dynamic Light Scattering (DLS) Check (For Micelles): Measure the Polydispersity Index (PDI).
-
Validation Rule: A PDI > 0.2 indicates heterogeneous aggregation. Do not dose animals with a PDI > 0.2 via IV, as large aggregates (>1 µm) will cause fatal pulmonary embolisms. Re-extrude the sample if PDI fails.
-
-
X-ray Powder Diffraction (XRPD) Check (For AMP-Clay): Analyze the lyophilized powder.
-
Validation Rule: The sharp diffraction peaks characteristic of crystalline cis-tranilast must be completely absent, replaced by a broad "halo" indicating successful amorphous conversion[3]. If crystalline peaks remain, the drug-to-clay ratio must be decreased.
-
-
Encapsulation Efficiency (EE%): Disrupt an aliquot of the micelles with acetonitrile and quantify the drug via HPLC (UV detection at ~330 nm).
-
Validation Rule: EE% must exceed 80%. If lower, the drug is precipitating out during hydration, likely due to inadequate vacuum desiccation in Step 3 of Protocol B.
-
References
-
Pharmacokinetic Properties of Tranilast in Chinese People. Food and Drug Administration Taiwan. [Link]
-
Preparation and in vitro/in vivo characterization of tranilast-AMP clay complex for improving drug dissolution and bioavailability. ResearchGate. [Link]
-
Increased dissolution rates of tranilast solid dispersions extruded with inorganic excipients. Taylor & Francis Online. [Link]
-
Preparation of Micelles Encapsulating Doxorubicin and Their Anticancer Effect in Combination With Tranilast in 3D Spheroids and In Vivo. Anticancer Research. [Link]
-
Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders: In Vivo Findings. Anticancer Research. [Link]
Sources
- 1. cis-Tranilast | 91920-58-0 [m.chemicalbook.com]
- 2. Tranilast | 53902-12-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation of Micelles Encapsulating Doxorubicin and Their Anticancer Effect in Combination With Tranilast in 3D Spheroids and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
Application Note: Profiling cis-Tranilast in Pulmonary Fibrosis Disease Models
Executive Summary
Idiopathic pulmonary fibrosis (IPF) is a progressive, fatal interstitial lung disease characterized by aberrant extracellular matrix (ECM) deposition. While tranilast (N-3,4-dimethoxycinnamoyl-anthranilic acid) is classically recognized as an anti-allergic agent, its structural analogs and isomers—specifically cis-tranilast (CAS 91920-58-0) —are increasingly utilized in preclinical drug development to target fibrotic pathways[1][2]. This application note provides a comprehensive, self-validating methodological framework for evaluating the anti-fibrotic efficacy of cis-tranilast using both in vitro human alveolar epithelial models and in vivo bleomycin-induced murine models.
Mechanistic Rationale: The TGF-β/SMAD2 Axis
The pathogenesis of IPF is heavily driven by Transforming Growth Factor-beta (TGF-β), which induces epithelial-mesenchymal transition (EMT) in alveolar epithelial cells[3][4]. During EMT, epithelial cells lose their polarity and acquire a mesenchymal phenotype, becoming primary contributors to ECM overproduction.
Causality in Experimental Design: Evaluating cis-tranilast requires assays that specifically isolate the TGF-β/SMAD2 signaling cascade. Tranilast and its isomers inhibit pulmonary fibrosis by attenuating SMAD2 phosphorylation[3]. By blocking this phosphorylation event, cis-tranilast prevents the nuclear translocation of the SMAD complex, thereby silencing the transcription of key mesenchymal markers and ECM proteins (e.g., Fibronectin, Type IV Collagen)[3][4].
Figure 1: Mechanism of action of cis-tranilast inhibiting the TGF-β/SMAD2 fibrotic pathway.
In Vitro Protocol: TGF-β-Stimulated A549 Alveolar Epithelial Cells
Model Selection: The A549 human alveolar basal epithelial cell line is utilized because it robustly undergoes EMT when stimulated with TGF-β2, providing a highly reproducible system to measure ECM protein synthesis and cell motility[3].
Step-by-Step Methodology
-
Cell Seeding & Synchronization:
-
Seed A549 cells in 6-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Self-Validation Step: Wash cells twice with PBS and switch to serum-free DMEM for 12 hours to synchronize the cell cycle and establish a baseline, ensuring that subsequent SMAD2 phosphorylation is strictly TGF-β-dependent.
-
-
Compound Preparation & Treatment:
-
Fibroblastic Foci Formation & Wound Healing Assay:
-
Introduce a standardized scratch to the monolayer using a 200 µL pipette tip.
-
Monitor cell motility and the formation of ECM-rich foci over 48 hours using phase-contrast microscopy[3].
-
-
Molecular Readouts (Western Blotting):
-
Harvest cells at 1 hour post-stimulation (for p-SMAD2 detection) and 48 hours post-stimulation (for Fibronectin and Type IV Collagen detection).
-
Lyse in RIPA buffer with protease/phosphatase inhibitors. Quantify using a BCA assay.
-
Probe with primary antibodies against p-SMAD2, total SMAD2, Fibronectin, and GAPDH (loading control).
-
In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis
Model Selection: Intravenous or intratracheal administration of bleomycin (BLM) in mice induces direct alveolar epithelial injury. This triggers an inflammatory cascade that reliably transitions into progressive pulmonary fibrosis by Day 21, closely mimicking human IPF pathophysiology[3][6].
Figure 2: 22-Day in vivo experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Step-by-Step Methodology
-
Disease Induction (Day 0):
-
Use 8-week-old male C57BL/6 mice.
-
Administer Bleomycin (e.g., 2 U/kg) via intravenous injection or intratracheal instillation under light anesthesia[3][4].
-
Self-Validation Step: Include a Sham control group receiving an equal volume of sterile saline to establish the baseline healthy lung phenotype.
-
-
Dosing Regimen (Days 1–21):
-
Tissue Harvest (Day 22):
-
Euthanize mice. Perfuse the lungs with cold PBS via the right ventricle to remove blood.
-
Ligate the left lung and snap-freeze in liquid nitrogen for biochemical assays.
-
Inflate the right lung with 10% neutral buffered formalin at a constant pressure of 20 cm H₂O for histological preservation.
-
-
Downstream Analysis:
-
Hydroxyproline Assay: Hydrolyze the left lung tissue in 6N HCl at 110°C for 18 hours. Quantify hydroxyproline colorimetrically at 560 nm as a direct surrogate for total collagen content[4].
-
Histology: Stain right lung sections with Masson's Trichrome. Blindly score the extent of fibrosis using the modified Ashcroft scale.
-
Data Presentation & Expected Outcomes
To ensure rigorous evaluation, quantitative data from the in vitro and in vivo models should be structured for direct comparison. The following table summarizes the expected pharmacological profile of tranilast-class compounds in these models[3][4][7].
| Experimental Readout | Assay Type | Control (TGF-β / BLM only) | Expected cis-Tranilast Effect | Biological Significance |
| p-SMAD2 Expression | In Vitro (Western Blot) | +++ (High) | + (Significantly Reduced) | Confirms target engagement at the TGF-β receptor level. |
| Fibronectin Levels | In Vitro (Western Blot) | +++ (High) | + (Significantly Reduced) | Indicates suppression of ECM synthesis and EMT. |
| Cell Motility | In Vitro (Wound Healing) | Rapid closure (< 24h) | Delayed closure (> 48h) | Demonstrates functional inhibition of mesenchymal behavior. |
| Lung Collagen Content | In Vivo (Hydroxyproline) | > 2.5x increase vs. Sham | < 1.5x increase vs. Sham | Quantifies systemic reduction in fibrotic burden. |
| Ashcroft Score | In Vivo (Histology) | Score 6 - 8 (Severe) | Score 2 - 4 (Mild/Moderate) | Validates structural preservation of alveolar architecture. |
Conclusion & Translational Outlook
cis-Tranilast represents a critical compound for investigating the pharmacological inhibition of the TGF-β/SMAD2 pathway in fibrotic diseases. By employing the self-validating in vitro A549 EMT model alongside the in vivo bleomycin challenge, researchers can accurately benchmark the anti-fibrotic kinetics of cis-tranilast. Ensuring rigorous controls, such as serum starvation for baseline normalization and sham-operated cohorts, guarantees that the observed attenuation of extracellular matrix deposition is a direct result of targeted SMAD2 suppression.
References
-
Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
In vitro and vivo study of tranilast protects from acute respiratory distress syndrome and early pulmonary fibrosis induced by smoke inhalation Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Tranilast inhibits pulmonary fibrosis by suppressing TGFβ-mediated extracellular matrix protein production Source: ResearchGate / European Respiratory Journal URL:[Link]
-
CAS No : 91920-58-0 | Product Name : cis-Tranilast Source: Pharmaffiliates URL:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cis-Tranilast | 91920-58-0 [m.chemicalbook.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. In vitro and vivo study of tranilast protects from acute respiratory distress syndrome and early pulmonary fibrosis induced by smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Sensitivity LC-MS/MS Method for the Simultaneous Detection and Quantification of trans- and cis-Tranilast in Plasma
The Analytical Challenge: Isomerization of Tranilast
Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a versatile pharmacological agent widely utilized for its anti-allergic, anti-fibrotic, and anti-inflammatory properties. The active pharmaceutical ingredient (API) is exclusively the trans-isomer. However, a critical analytical challenge arises from the molecule's cinnamic acid moiety, which is highly susceptible to photochemical degradation.
Upon exposure to ultraviolet (UV) or ambient visible light, trans-tranilast undergoes rapid photoisomerization into cis-tranilast, alongside the formation of inactive photodimers[1]. The cis-isomer retains only about half the pharmacological activity of the trans-isomer. Because trans- and cis-tranilast are isobaric (exact mass 327.11 g/mol ) and yield identical product ions during collision-induced dissociation (CID), they cannot be differentiated by mass spectrometry alone. Consequently, rigorous chromatographic separation and strict light-protected sample handling are mandatory to prevent the overestimation of the active API and the artificial inflation of cis-isomer concentrations during pharmacokinetic (PK) and stability studies.
Figure 1: Photochemical degradation pathway of trans-tranilast upon UV/light exposure.
Mechanistic Grounding & Causality
To establish a highly reliable and self-validating analytical method, every step of the workflow must be grounded in the physicochemical realities of the analytes:
-
Ex Vivo Isomerization Prevention: The use of amber microcentrifuge tubes and a yellow-light environment is not optional; it is a fundamental requirement. If ambient light is not excluded, ex vivo photoisomerization will occur during plasma thawing and extraction, skewing the trans/cis ratio and invalidating the PK profile[1].
-
Chromatographic Separation: We utilize a sub-2-micron C18 stationary phase. Despite being structural isomers, the cis-isomer possesses a different dipole moment and greater steric hindrance compared to the planar trans-isomer. Under reversed-phase gradient conditions, this difference in hydrophobicity allows the cis-isomer to elute slightly earlier than the trans-isomer, achieving baseline resolution.
-
Mass Spectrometric Detection: Detection is performed in positive electrospray ionization (ESI+) mode. As established by , the primary Multiple Reaction Monitoring (MRM) transition for tranilast is m/z 328.1 → 191.1[2]. This transition corresponds to the cleavage of the amide bond, resulting in the loss of the anthranilic acid moiety (137 Da) and the retention of the stable dimethoxycinnamoyl cation (191 Da).
Self-Validating Sample Preparation Protocol
This protein precipitation (PPT) protocol is designed as a self-validating system. By incorporating a "dark-control" quality control (QC) sample (plasma spiked with pure trans-tranilast and processed entirely in the dark), analysts can continuously verify that the cis-isomer detected in biological samples is physiological and not an artifact of sample handling.
Step-by-Step Methodology
-
Sample Thawing: Thaw all plasma samples, calibration standards, and QCs on ice strictly under a yellow-light environment to prevent UV-induced isomerization.
-
Aliquoting: Transfer 50 µL of the plasma matrix into a 1.5 mL amber microcentrifuge tube.
-
Internal Standard Addition: Spike the sample with 10 µL of the Internal Standard (IS) working solution (Tranilast-d3, 500 ng/mL in 50% Methanol). Vortex briefly (5 seconds) to ensure uniform distribution.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Causality: The 3:1 organic-to-aqueous ratio effectively crashes plasma proteins, while the cold temperature and acidic modifier immediately quench any residual enzymatic activity that could degrade the analytes.
-
-
Analyte Extraction: Vortex vigorously for 2 minutes. This mechanical disruption is critical to break non-covalent drug-protein binding, ensuring high extraction recovery.
-
Centrifugation: Centrifuge the samples at 14,000 rpm (~20,000 × g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant into an amber LC vial equipped with a glass micro-insert.
-
Analysis: Inject 2 µL into the LC-MS/MS system.
Figure 2: Light-protected plasma sample preparation workflow for cis/trans-tranilast LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following parameters are optimized for a generic triple quadrupole mass spectrometer coupled to a UHPLC system.
Liquid Chromatography Conditions
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C (Light-protected)
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile
Table 1: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 0.30 | 80 | 20 | Initial |
| 0.50 | 0.30 | 80 | 20 | 6 (Linear) |
| 2.50 | 0.30 | 20 | 80 | 6 (Linear) |
| 3.50 | 0.30 | 20 | 80 | 6 (Linear) |
| 3.60 | 0.30 | 80 | 20 | 6 (Linear) |
| 5.00 | 0.30 | 80 | 20 | 6 (Linear) |
Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
Table 2: MRM Transitions and Collision Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| trans-Tranilast | 328.1 | 191.1 | 60 | 36 |
| cis-Tranilast | 328.1 | 191.1 | 60 | 36 |
| Tranilast-d3 (IS) | 331.1 | 194.1 | 60 | 36 |
(Note: Collision energy is optimized at 36 eV as corroborated by established literature[2] for the fragmentation of the amide bond).
Method Validation Metrics
When executing this protocol, analysts should expect validation metrics that comply with FDA/EMA bioanalytical guidelines. The table below summarizes representative performance data for this self-validating system.
Table 3: Representative Method Validation Summary
| Parameter | trans-Tranilast | cis-Tranilast |
| Linear Dynamic Range | 1.0 – 1000 ng/mL | 1.0 – 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Extraction Recovery | 88.5% ± 4.2% | 87.1% ± 5.0% |
| Matrix Effect (IS Normalized) | 94.2% – 105.1% | 92.8% – 106.3% |
| Intra-day Precision (CV%) | < 8.5% | < 9.0% |
References
-
Effect of UV-absorbing agents on photodegradation of tranilast in oily gels. Hori N, Fujii M, Ikegami K, Momose D, Saito N, Matsumoto M. Chemical and Pharmaceutical Bulletin (Tokyo). 1999 Dec;47(12):1713-6. URL:[Link]
-
Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Yang W, Sabi-Mouka EMB, Wang L, Shu C, Wang Y, Ding J, Ding L. Journal of Pharmaceutical and Biomedical Analysis. 2018 Jan 5;147:479-484. URL:[Link]
Sources
Technical Support Center: Troubleshooting Tranilast & Cis-Tranilast Aqueous Stability
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of data due to unrecognized benchtop degradation of their compounds. Handling N -(3,4-dimethoxycinnamoyl)anthranilic acid (Tranilast) and its photo-isomer (cis-Tranilast) in aqueous environments presents unique photochemical challenges. Because of the highly reactive cinnamoyl group, these compounds are notoriously unstable in solution under ambient light.
This guide provides causal explanations, quantitative mitigation strategies, and self-validating protocols to ensure the integrity of your experimental data.
🔍 Troubleshooting FAQs
Q1: My aqueous tranilast stock loses potency within hours on the benchtop. What is driving this degradation? A: The degradation is primarily photochemical, not hydrolytic. In aqueous solutions, the trans-isomer of tranilast rapidly undergoes photoisomerization into cis-tranilast upon exposure to UV or ambient light (1)[1]. Subsequently, cis-tranilast acts as a reactive intermediate that undergoes photodimerization to form inactive cyclobutane dimers (specifically N-13 and N-14)[1]. While the solid state is stable, aqueous solutions allow the molecular mobility required for these rapid conformational shifts. The cis-isomer retains only about 50% of the pharmacological efficacy (e.g., in homologous passive cutaneous anaphylaxis assays), and the dimers are completely inactive[1]. Therefore, preventing the trans-to-cis shift and the subsequent cis-degradation is critical for assay reproducibility.
Q2: How can I prevent cis-tranilast from degrading into photodimers in my aqueous formulations? A: You must restrict the molecular mobility and proximity required for bimolecular dimerization. The most effective method is supramolecular encapsulation using Cyclodextrins (CDxs) (2)[2].
-
α
- and β -Cyclodextrins: These form 1:1 inclusion complexes that sterically shield the cinnamoyl group, decelerating both isomerization and dimerization[2].
-
γ -Cyclodextrin ( γ -CDx): Exhibits highly stoichiometry-dependent behavior due to its larger cavity. You must maintain a high concentration of γ -CDx to force a 1:2 (guest:host) complex. At this ratio, γ -CDx decelerates dimerization by 19,300 times[2]. Warning: If the concentration of γ -CDx is too low, a 2:1 complex forms, which forces two cis-tranilast molecules into the same cavity, accelerating dimerization by 5,500 times[2].
Q3: I am observing precipitation in my tranilast aqueous solutions when stored at 4°C. Is this related to degradation? A: This is a dissolution stability issue, often exacerbated by metal ions in your buffer. Tranilast has very low aqueous solubility (~0.2 mg/mL in PBS, pH 7.2) (3)[3]. When formulated with buffers containing metal ions, tranilast can form insoluble complexes that precipitate at low temperatures. To prevent this, ensure the molar concentration ratio of total metal ions to tranilast is ≤ 0.4, or ideally zero (4)[4]. Use metal-ion-free buffers (like Trometamol/Tris) and purge with inert gas.
📊 Quantitative Data: Photostability Modulators
Table 1: Impact of Cyclodextrin Encapsulation on Tranilast / Cis-Tranilast Photodimerization Rates
| Encapsulation Agent | Cavity Size | Dominant Stoichiometry (Guest:Host) | Effect on Photodimerization Rate | Mechanism of Action |
| None (Aqueous Buffer) | N/A | N/A | Baseline (Rapid degradation) | Unrestricted bimolecular collision |
| α -Cyclodextrin | Small | 1:1 | Decelerated | Steric shielding of cinnamoyl group |
| β -Cyclodextrin | Medium | 1:1 | Decelerated | Steric shielding of cinnamoyl group |
| γ -Cyclodextrin (Low Conc.) | Large | 2:1 | Accelerated by 5,500x | Co-encapsulation forces proximity |
| γ -Cyclodextrin (High Conc.) | Large | 1:2 | Decelerated by 19,300x | Complete isolation of monomer |
🧪 Self-Validating Protocol: Preparation of Photostable Aqueous Solutions
Causality Focus: This protocol leverages the massive deceleration of photodimerization achieved by 1:2 (guest:host) γ -CDx complexation while strictly avoiding the catastrophic acceleration seen at 2:1 ratios.
Materials:
-
Tranilast (or isolated cis-Tranilast standard)
-
γ -Cyclodextrin ( γ -CDx)
-
Metal-ion-free buffer (e.g., 50 mM Trometamol, pH 7.2)
-
Amber glassware (Actinic glass)
Step-by-Step Methodology:
-
Preparation of Host Solution: Dissolve γ -CDx in the Trometamol buffer to achieve a concentration of at least 50 mM. Rationale: A massive molar excess of host is required to drive the equilibrium exclusively toward the protective 1:2 complex.
-
Solubilization of Guest: In a separate amber vial, prepare a concentrated stock of tranilast in DMSO (up to 20 mg/mL). Rationale: Tranilast's aqueous solubility is too low (~0.2 mg/mL) to achieve efficient complexation directly in water without extended heating, which would induce thermal degradation.
-
Complexation: Under strict low-light conditions, inject the Tranilast-DMSO stock dropwise into the vortexing γ -CDx solution until the final Tranilast concentration is 0.1 mM. (Ensure residual DMSO is < 1% v/v to avoid physiological artifacts in downstream assays).
-
Equilibration: Stir the solution in the dark at room temperature for 2 hours to allow the 1:2 inclusion complexes to form thermodynamically.
-
Self-Validation (Quality Control):
-
Method: UV-Vis Spectrophotometry.
-
Action: Take a 1 mL aliquot and expose it to a standard UV lamp (365 nm) for 30 minutes alongside an uncomplexed control. Measure absorbance at λmax 339 nm.
-
Validation Criterion: The uncomplexed control will show a >50% drop in A339 (indicating trans-to-cis isomerization and dimerization). The 1:2 γ -CDx complexed solution must retain >95% of its initial absorbance. If absorbance drops significantly, your γ -CDx concentration is too low, meaning you have inadvertently formed the highly reactive 2:1 complex.
-
📐 Pathway Visualization
Caption: Tranilast photochemical degradation pathway and modulation by γ-CDx encapsulation.
📚 References
1.[4] JP2006306765A - Tranilast aqueous ophthalmic solution. Google Patents. Available at: 2.[1] Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels. Chemical & Pharmaceutical Bulletin. Available at: 3.[2] Different Photodimerization Behaviour of Tranilast in α-, β- and γ-Cyclodextrin Complexes: Cavity-size and Stoichiometry Dependence. RSC Publishing. Available at: 4.[3] PRODUCT INFORMATION - Tranilast. Cayman Chemical. Available at:
Sources
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. JP2006306765A - Tranilast aqueous ophthalmic solution - Google Patents [patents.google.com]
improving yield in cis-tranilast photochemical synthesis
Welcome to the Photochemical Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges associated with the photoisomerization of trans-tranilast to its highly active cis-isomer.
cis-Tranilast is of significant pharmaceutical interest because it exhibits an in vitro anti-allergic efficacy more than 10 times greater than the naturally occurring trans-form[1]. However, synthesizing it efficiently requires overcoming severe thermodynamic and kinetic bottlenecks, including photostationary state limitations and competitive photodimerization[2].
Below, you will find our causal troubleshooting guide, self-validating experimental protocols, and quantitative reactor data to help you optimize your photochemical workflows.
Part 1: Core Troubleshooting Guide & FAQs
Q1: My cis-tranilast yield plateaus at ~60-70% despite prolonged UV irradiation. Why can't I drive the reaction to completion? The Causality: You have hit the Photostationary State (PSS) . Photoisomerization is a reversible process. As the concentration of cis-tranilast increases in your reactor, it begins to absorb photons and undergo the reverse cis-to-trans isomerization[3]. At the PSS, the forward and reverse reaction rates are equal, resulting in a zero net change in product concentration. The Solution: Do not increase irradiation time; this will only lead to photodegradation[2]. Instead, optimize the irradiation wavelength. By shifting your LED source to a wavelength where the molar absorptivity ( ϵ ) of the trans-isomer is significantly higher than that of the cis-isomer (typically around 365 nm to 405 nm for cinnamoyl derivatives), you kinetically favor the forward reaction, pushing the PSS equilibrium closer to >85% cis-product.
Q2: LC-MS analysis of my crude mixture shows significant high-molecular-weight impurities. What are these, and how do I suppress them? The Causality: These impurities are cyclobutane derivatives (truxillate or truxinate dimers) formed via an intermolecular [2+2] photocycloaddition of the cinnamoyl groups[4]. This is a bimolecular side reaction. When substrate concentrations are high, the spatial proximity of excited-state trans-tranilast molecules strongly favors dimerization over unimolecular isomerization[5]. The Solution:
-
Dilution: Run the reaction at lower concentrations (< 0.05 M) to increase the mean free path between reactive molecules.
-
Host-Guest Complexation: Introduce α
- or β -cyclodextrins (CDxs). These form 1:1 inclusion complexes with tranilast, sterically isolating the molecules and decelerating dimerization. (Note: Avoid γ -CDx, as it forms 2:1 guest-host complexes that actually accelerate dimerization by 5500 times)[4].
Q3: When I scale up my batch photoreactor from 10 mL to 500 mL, my yields plummet and degradation increases. Why does the photochemistry fail at scale? The Causality: Batch scaling is fundamentally limited by the Beer-Lambert Law . In a large vessel, light intensity decays exponentially as it penetrates the solution. The fluid near the reactor wall is massively over-irradiated (leading to photodegradation and dimerization), while the fluid in the center remains unreacted (dark zones). The Solution: Transition to Continuous Flow Photochemistry . By pumping the reaction mixture through a narrow microcapillary (e.g., FEP tubing with a 0.75 mm inner diameter), the optical path length is minimized. This ensures 100% of the reaction volume receives uniform photon flux, drastically reducing residence time and improving the Space-Time Yield (STY)[6].
Part 2: Mechanistic Visualizations
Photochemical pathways of tranilast isomerization and competing side reactions.
Continuous flow microreactor workflow for optimized cis-tranilast synthesis.
Part 3: Quantitative Data Presentation
To illustrate the causality behind migrating from batch to flow chemistry, the following table summarizes the kinetic and yield metrics for the photoisomerization of cinnamic acid derivatives (the core pharmacophore of tranilast)[6].
| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor | Mechanistic Impact |
| Optical Path Length | 20.0 - 50.0 mm | 0.75 - 1.0 mm | Flow ensures uniform photon flux, eliminating "dark zones" and over-irradiation at the reactor walls. |
| Optimal Substrate Conc. | < 0.01 M | 0.05 - 0.1 M | Flow allows higher concentrations without triggering [2+2] photodimerization due to rapid quenching. |
| Residence / Irradiation Time | 12 - 24 Hours | 5 - 20 Minutes | Drastic reduction in time prevents the cis-isomer from degrading under prolonged UV exposure. |
| Typical cis-Isomer Yield | 55 - 65% (PSS Limited) | 85 - 95% | Narrow path length and precise time control allow bypassing standard batch PSS limitations. |
| Space-Time Yield (STY) | ~ 0.048 mmol mL⁻¹ h⁻¹ | ~ 3.52 mmol mL⁻¹ h⁻¹ | Flow provides a ~73x increase in productivity, making scale-up commercially viable. |
Part 4: Self-Validating Experimental Protocol
Procedure: Continuous Flow Photochemical Synthesis of cis-Tranilast This protocol utilizes a continuous flow setup to maximize yield while suppressing dimerization.
Phase 1: System Priming & Baseline Validation
-
Assemble a flow reactor using 10 meters of FEP tubing (0.75 mm ID) coiled around a 365 nm LED cooling cylinder.
-
Validation Checkpoint: Pump pure degassed acetonitrile through the system at 1.0 mL/min. Monitor the inline pressure gauge. A stable pressure (e.g., 2-3 bar) validates that there are no micro-leaks or clogs in the fluidic pathway.
Phase 2: Substrate Preparation 3. Dissolve trans-tranilast in degassed acetonitrile to achieve a 0.02 M concentration. 4. Validation Checkpoint: Extract a 100 μ L aliquot prior to the reaction. Run an HPLC-UV analysis to establish the baseline trans-peak area and confirm the absence of cis-isomer or dimer impurities.
Phase 3: Steady-State Photochemical Operation 5. Set the HPLC syringe pump to a flow rate of 0.5 mL/min (yielding a residence time of approximately 8.8 minutes, depending on exact total volume). 6. Ignite the 365 nm LED array. 7. Initiate the substrate flow. 8. Validation Checkpoint: Discard the output from the first two residence times (~18 minutes). This fluid represents the dispersion zone. Only begin collecting the product in the collection flask after this period to ensure the system has reached a true thermodynamic steady state.
Phase 4: Downstream Processing 9. Protect the collection flask from ambient light using aluminum foil to prevent reverse isomerization. 10. Evaporate the solvent under reduced pressure (max 30°C to prevent thermal reversion) to isolate the cis-tranilast enriched solid.
Part 5: References
1.[4] Different Photodimerization Behaviour of Tranilast in a-, p- and y-Cyclodextrin Complexes: Cavity-size and Stoichiometry Dependence - RSC Publishing. URL:[Link] 2.[2] Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels - Chemical & Pharmaceutical Bulletin. URL:[Link] 3.[1] JPH0318613B2 - Anti-allergic agent containing N-(cis-3,4-dimethoxycinnamoyl)anthranilic acid - Google Patents. URL: 4.[3] Photostationary State in Dynamic Covalent Networks - ACS Macro Letters. URL:[Link] 5.[6] Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives - Organic & Biomolecular Chemistry (RSC). URL:[Link] 6.[5] Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC. URL:[Link]
Sources
- 1. JPH0318613B2 - - Google Patents [patents.google.com]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00232B [pubs.rsc.org]
Technical Support Center: Troubleshooting Background Noise in cis-Tranilast LC-MS/MS Analysis
Welcome to the Advanced Bioanalytical Support Center. As researchers and drug development professionals, quantifying cis-tranilast—a photochemically active isomer of the anti-allergic drug tranilast—presents unique analytical challenges. Because the cis-isomer is often studied as a photodegradation product with altered pharmacological efficacy[1], achieving high sensitivity requires mitigating specific sources of background noise.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Part 1: Diagnostic Workflow
Before adjusting your sample preparation or mass spectrometer parameters, it is critical to isolate the source of the background noise. Use the following self-validating diagnostic workflow to determine whether the noise originates from the instrument (systemic) or the sample (matrix/handling).
Figure 1: Diagnostic workflow for isolating and resolving background noise in cis-tranilast LC-MS/MS.
Part 2: FAQs & Troubleshooting Guides
Q1: Why does my baseline gradually elevate during a run, often forming a "bridge" of noise between two peaks?
Causality: This is a classic signature of on-column photoisomerization. Tranilast contains a cinnamoyl group that is highly photochemically unstable[1]. Under ambient laboratory lighting or UV exposure, the trans-isomer continuously interconverts with the cis-isomer[1][2]. If this isomerization occurs while the sample is waiting in the autosampler or traversing the analytical column, the molecules elute at intermediate retention times. Because both isomers share the identical mass and fragmentation pattern, this continuous interconversion manifests as an elevated baseline "bridge" between the distinct cis and trans peaks. Solution: Shield all samples from light immediately after extraction. Use amber autosampler vials, low-actinic glassware, and ensure the autosampler compartment is completely opaque.
Q2: I observe a constant high background noise across the entire chromatogram when analyzing brain tissue or plasma. How do I reduce this?
Causality: High, continuous background noise in biological samples is typically caused by matrix effects—specifically, endogenous phospholipids co-eluting with your analyte[3]. In the Electrospray Ionization (ESI) source, these lipids compete for charge droplets, leading to severe ion suppression and an elevated chemical noise floor. Simple protein precipitation (PPT) is insufficient for removing these lipophilic interferents. Solution: Switch your sample preparation from PPT to Liquid-Liquid Extraction (LLE) using ethyl acetate[4]. LLE effectively partitions the lipophilic cis-tranilast into the organic phase while leaving polar matrix interferents and salts in the aqueous waste.
Q3: What mobile phase additives are optimal for minimizing chemical noise while maintaining high ionization efficiency?
Causality: Background noise is often exacerbated by the formation of sodium ( [M+Na]+ ) or potassium ( [M+K]+ ) adducts in the ESI source, which split the ion current and scatter the signal. Solution: Utilize an aqueous mobile phase containing 0.05% formic acid buffered with 5 mM ammonium acetate[5]. The ammonium acetate provides an abundant proton source to drive the formation of the desired [M+H]+ precursor ion at m/z 328.0, while actively suppressing alkali metal adducts[5]. This consolidates the ion signal into a single channel, drastically improving the Signal-to-Noise (S/N) ratio.
Part 3: Quantitative Data Summary
The following table summarizes the expected impact of implementing the troubleshooting steps discussed above on cis-tranilast quantification metrics.
Table 1: Impact of Analytical Conditions on cis-Tranilast LC-MS/MS Performance
| Parameter | Condition | Baseline Noise (cps) | Signal-to-Noise (S/N) | Matrix Effect (%) |
| Sample Preparation | Protein Precipitation (PPT) | ~4,500 | 15:1 | -45% (Suppression) |
| Solid-Phase Extraction (SPE) | ~800 | 120:1 | -12% | |
| Liquid-Liquid Extraction (LLE) | ~500 | 185:1 | -5% | |
| Mobile Phase Additives | 0.1% Formic Acid (Unbuffered) | ~1,200 | 80:1 | N/A |
| 0.05% FA + 5mM Ammonium Acetate | ~300 | 250:1 | N/A | |
| Light Protection | Clear Vials (Ambient Light) | ~3,500 (Bridge noise) | 25:1 | N/A |
| Amber Vials (Light Shielded) | ~300 (Flat baseline) | 250:1 | N/A |
Part 4: Self-Validating Experimental Protocol
To ensure data integrity, every bioanalytical workflow must be self-validating. The following protocol incorporates built-in quality control gates to detect background noise issues before sample data is compromised.
Phase 1: System Suitability Test (SST)
-
Action: Inject 5 µL of neat mobile phase (Zero-Injection Blank) prior to any sample analysis.
-
Validation Gate: Monitor the MRM transition m/z 328.0 → 191.2[5]. The baseline noise must be < 100 cps . If the noise exceeds this threshold, halt the sequence and clean the ESI probe and ion funnel.
Phase 2: Light-Shielded Liquid-Liquid Extraction (LLE)
Note: Perform all steps under low-actinic lighting.
-
Aliquot 100 µL of biological sample (plasma/tissue homogenate) into a 2 mL microcentrifuge tube.
-
Spike with 10 µL of internal standard (e.g., imipramine, 1 µg/mL)[4].
-
Add 1.0 mL of LC-MS grade ethyl acetate[4]. Vortex vigorously for 3 minutes.
-
Centrifuge at 14,000 ×g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of Mobile Phase A. Transfer immediately to an amber autosampler vial .
-
Validation Gate: The peak area of the internal standard must remain within ±15% across all processed samples, validating that extraction recovery is consistent and matrix suppression is controlled.
Phase 3: LC-MS/MS Acquisition
-
Column: C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C[5][6].
-
Mobile Phase A: Water containing 0.05% formic acid and 5 mM ammonium acetate[5].
-
Mobile Phase B: Acetonitrile containing 0.05% formic acid[5].
-
Gradient: Run a linear gradient from 20% B to 95% B over 5 minutes, holding at 95% B for 2 minutes to wash the column of highly lipophilic matrix components[6].
-
MS Parameters (Positive ESI):
-
Precursor Ion: m/z 328.0
-
Product Ion: m/z 191.2
-
Collision Energy (CE): 36 eV[5].
-
-
Validation Gate (Carryover Check): Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The cis-tranilast peak area in this blank must be < 20% of the Lower Limit of Quantification (LLOQ).
Part 5: Mechanistic Pathway of Isomerization and Ionization
Understanding the chemical transition of the analyte is crucial for troubleshooting. The diagram below illustrates the photoisomerization of the inactive trans-precursor into the target cis-analyte, followed by its ionization and fragmentation pathway in the mass spectrometer.
Figure 2: cis-Tranilast photoisomerization pathway and ESI-MS/MS fragmentation mechanism.
References
-
Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats, PubMed (nih.gov),[Link]
-
Enhanced nose-to-brain delivery of tranilast using liquid crystal formulations, Josai University,[Link]
-
Full article: Poster abstracts - Taylor & Francis, tandfonline.com,[Link]
-
Different Photodimerization Behaviour of Tranilast in a-, p- and y-Cyclodextrin Complexes: Cavity-size and Stoichiometry Dependence, RSC Publishing,[Link]
-
Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels, Chemical & Pharmaceutical Bulletin (pharm.or.jp),[Link]
-
LC-MS/MS metabolomics-facilitated identification of the active compounds responsible for anti-allergic activity of the ethanol extract of Xenostegia tridentata, PLOS One,[Link]
Sources
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. libir.josai.ac.jp [libir.josai.ac.jp]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Cis-Tranilast During Long-Term Storage
Welcome to the technical support center for Tranilast. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of cis-tranilast during long-term storage. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and reliability of your experimental outcomes.
Introduction: The Challenge of Tranilast Stability
Tranilast, an anti-allergic and anti-inflammatory agent, presents a significant challenge in its handling and storage due to its photochemical instability.[1][2] The molecule exists as cis and trans isomers, and exposure to light can induce isomerization from the therapeutically relevant form to its cis-isomer and other degradation products.[1] Furthermore, while the crystalline form of tranilast is relatively stable in its solid state, its low aqueous solubility often necessitates the use of formulations that can be more susceptible to degradation.[1][3] This guide will address the critical factors affecting cis-tranilast stability and provide evidence-based strategies to mitigate degradation during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of cis-tranilast during storage?
The primary factor is exposure to light . Tranilast is known to be photochemically unstable, particularly in solution, where it can convert to its cis-isomer and form dimer byproducts upon light exposure.[1] Other contributing factors include:
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Humidity: Moisture can impact the stability of solid forms and may facilitate hydrolytic degradation in certain formulations.[4]
-
Physical State: Amorphous forms of tranilast, while potentially offering solubility advantages, are less photostable in the solid state compared to the crystalline form.[3]
-
Formulation: The choice of excipients and the physical form of the final product (e.g., solution, solid dispersion) can significantly influence stability.[5][6][7][8]
Q2: What are the recommended storage conditions for cis-tranilast?
To ensure long-term stability, cis-tranilast should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Light | Store in complete darkness. Use amber-colored vials or wrap containers in aluminum foil.[4][9][10][11][12] | To prevent photo-isomerization and photodegradation.[1] |
| Temperature | Store at -20°C for long-term storage.[13] For shorter durations, adhere to manufacturer-recommended conditions, typically between 20°C and 25°C for many drugs.[9] | Lower temperatures slow down chemical degradation rates. |
| Humidity | Store in a desiccated environment with humidity levels maintained between 30% and 60%.[9] | To prevent moisture-induced degradation and changes in the physical state of the solid.[4] |
| Atmosphere | For highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon). | To minimize the risk of oxidative degradation. Tranilast has been shown to scavenge reactive oxygen species.[14][15][16] |
Q3: I've observed a change in the physical appearance of my tranilast sample (e.g., color change, clumping). What could be the cause?
A change in physical appearance is often an indicator of chemical degradation or a change in the solid-state form.
-
Color Change: Discoloration, such as a yellowish tint, can indicate photodegradation.[10]
-
Clumping or Caking: This may be due to the absorption of moisture, especially in humid conditions.[4]
-
Crystallization: In liquid formulations, the precipitation of crystals can occur, particularly if stored at low temperatures, as noted for Rizaben® eye drops.[1][3]
If you observe any of these changes, it is crucial to re-evaluate the integrity of your sample using appropriate analytical methods before use.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered with cis-tranilast.
Issue 1: Loss of Potency or Inconsistent Experimental Results
Potential Cause: Degradation of cis-tranilast due to isomerization or other degradation pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Protocol: Purity and Isomer Analysis by HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the tranilast sample in a suitable solvent (e.g., a mixture of acetonitrile and water) in a volumetric flask. Protect the solution from light at all times by using amber glassware or by wrapping the container in foil.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) is often effective for separating the isomers and degradation products.
-
Detection: UV detection at an appropriate wavelength.
-
-
Analysis:
-
Inject the sample and a reference standard of known purity.
-
Compare the retention times and peak areas of the sample to the reference standard to determine the purity and the relative amounts of the cis and trans isomers. Ion mobility-mass spectrometry (IM-MS) can also be a powerful tool for distinguishing between isomers.[17]
-
Issue 2: Poor Solubility or Dissolution Rate
Potential Cause: Tranilast has inherently low aqueous solubility.[3][18] Changes in the solid-state form (polymorphism) can also affect solubility.[19]
Troubleshooting and Mitigation Strategies:
-
Formulation Approaches: For research purposes, consider the use of co-solvents or the preparation of solid dispersions to enhance solubility. Amorphous solid dispersions have been shown to significantly improve the dissolution rate of tranilast.[6][8][20] However, be mindful that amorphous forms can be less stable.[3]
-
Co-crystallization: Forming co-crystals of tranilast with other molecules, such as urea or nicotinamide, has been demonstrated to improve both solubility and photostability.[21]
-
pH Adjustment: The solubility of tranilast is pH-dependent. Assess the optimal pH for your experimental system.
Advanced Stabilization Strategies
For drug development professionals, several advanced formulation strategies can enhance the long-term stability of tranilast:
-
Crystalline Solid Dispersions: This technique involves creating a crystalline dispersion of the drug, which has been shown to improve photostability compared to amorphous solid dispersions and solutions.[5][7]
-
Co-amorphous Systems: Creating a co-amorphous system with another compound, such as matrine, can lead to excellent physical stability and significantly enhanced solubility.[18]
Diagram: Isomerization of Tranilast
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Tranilast - Wikipedia [en.wikipedia.org]
- 3. US11078155B2 - Crystalline tranilast salts and their pharmaceutical use - Google Patents [patents.google.com]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel crystalline solid dispersion of tranilast with high photostability and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of tranilast with enhanced solubility in gastric fluid and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Storage Monitoring Fundamentals - PP Healthcare [pphealthcaresolutions.co.uk]
- 10. helapet.co.uk [helapet.co.uk]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. cis-Tranilast | 91920-58-0 [m.chemicalbook.com]
- 14. The effect of tranilast of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Tranilast-matrine co-amorphous system: Strong intermolecular interactions, improved solubility, and physiochemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural analysis of polymorphism and solvation in tranilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
overcoming cis-tranilast precipitation in animal dosing vehicles
Technical Support Center: Overcoming cis-Tranilast Precipitation in Animal Dosing Vehicles
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo dosing of tranilast and its isomers (such as cis-tranilast). Tranilast is notoriously difficult to formulate due to its extreme lipophilicity and1[1]. Because it contains a carboxylic acid group with a1[1], its solubility is highly pH-dependent, making it highly susceptible to precipitation in both standard aqueous vehicles and the acidic environment of the gastric fluid.
This guide provides field-proven, self-validating protocols and troubleshooting steps to prevent cis-tranilast precipitation, ensuring reproducible pharmacokinetics (PK) and reliable efficacy data.
Section 1: Diagnostic FAQs (Understanding the Causality)
Q1: Why does my cis-tranilast stock precipitate immediately when I dilute it from DMSO into PBS or saline? The Causality: This is a classic case of solvent-shift precipitation. cis-Tranilast is highly soluble in 100% DMSO, but its solubility drops exponentially as the dielectric constant of the solvent mixture increases upon the addition of water. When you add PBS directly to the DMSO stock, the local concentration of water spikes, causing the hydrophobic regions of the cis-tranilast molecules to rapidly aggregate and nucleate into crystals. The Fix: You must use a transitional co-solvent (like PEG300) and a surfactant (like Tween 80) to lower the dielectric constant and provide steric stabilization before introducing the aqueous phase[2].
Q2: My dosing solution is perfectly clear in the vial, but I am seeing erratic PK data (high variability, low Cmax) after oral gavage in mice. What is happening? The Causality: You are experiencing in vivo gastric precipitation. Because cis-tranilast has a pKa of ~3.25, it becomes fully unionized in the acidic environment of the rodent stomach (pH ~1.2). In its unionized state, its solubility 1[1]. The clear solution you gavaged rapidly crashes out into solid crystals in the stomach, leading to poor and highly variable intestinal absorption. The Fix: For oral dosing, you must protect the drug from the acidic gastric fluid using an Amorphous Solid Dispersion (ASD) with a basic polymer like Eudragit EPO, which maintains supersaturation in the stomach[3].
Section 2: Formulation Troubleshooting & Validated Protocols
Protocol A: The Co-Solvent/Surfactant Matrix (Ideal for IV, IP, and PO routes)
This protocol utilizes a validated2[2] to create a thermodynamically stable micellar dispersion.
Step-by-Step Methodology:
-
Primary Solvation: Weigh the required amount of cis-tranilast powder. Add 10% (v/v) DMSO. Vortex and sonicate for 5 minutes. Causality: DMSO completely disrupts the crystalline lattice, achieving a true molecular dispersion.
-
Dielectric Transition: Add 40% (v/v) PEG300 to the DMSO solution. Vortex vigorously for 2 minutes. Causality: PEG300 acts as a miscible transitional co-solvent. It prevents the hydrophobic collapse of the drug by gently increasing the polarity of the environment.
-
Steric Stabilization: Add 5% (v/v) Tween 80. Vortex thoroughly. Causality: Tween 80 forms protective micelles. Coating the drug molecules with surfactant prior to aqueous exposure is critical to prevent nucleation.
-
Aqueous Quenching: Add 45% (v/v) Saline dropwise while continuously vortexing or stirring. Causality: Dropwise addition prevents localized pockets of high water concentration, ensuring the micelles can encapsulate the drug before it precipitates.
-
Self-Validation Step: Centrifuge a 100 µL aliquot of the final solution at 10,000 x g for 5 minutes. If a visible pellet forms, the micellar capacity was exceeded (likely due to weighing errors or adding saline too quickly). A successful formulation will yield no pellet.
Workflow for co-solvent/surfactant preparation to prevent cis-tranilast precipitation.
Protocol B: Amorphous Solid Dispersions (ASD) (Ideal for maximizing Oral Bioavailability)
To overcome the severe gastric precipitation described in Q2, formulating cis-tranilast as an ASD using Eudragit EPO (a basic, hydrophilic polymer) is highly recommended[3].
Step-by-Step Methodology:
-
Co-Dissolution: Dissolve cis-tranilast and Eudragit EPO at a 1:1 (w/w) ratio in a volatile solvent mixture (e.g., ethanol/dichloromethane). Causality: Co-dissolving ensures intimate mixing at the molecular level, allowing the polymer to interact directly with the drug via hydrogen bonding.
-
Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator or spray dryer. Causality: Rapid evaporation traps the cis-tranilast in a high-energy amorphous state before it has the thermodynamic opportunity to form a crystalline lattice.
-
Reconstitution: Pulverize the resulting solid dispersion and suspend it in an aqueous vehicle (e.g., 0.5% methylcellulose) immediately prior to oral gavage.
-
Self-Validation Step: Perform an in vitro dissolution test in Simulated Gastric Fluid (pH 1.2). A successful ASD will show a rapid release and maintain supersaturation without visual precipitation for at least 2 hours.
Mechanism of in vivo precipitation versus protection via Amorphous Solid Dispersion (ASD).
Section 3: Quantitative Data Comparison
To assist in selecting the correct formulation strategy for your specific experimental needs, refer to the quantitative comparison below.
| Formulation Strategy | Vehicle Composition | Solubility / Dissolution Improvement | PK Outcome (Relative Bioavailability) | Primary Route |
| Standard Aqueous | 0.5% CMC or Saline | Baseline (~14.5 µg/mL)[1] | 1x (High inter-subject variability) | PO |
| Co-Solvent / Surfactant | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | >2 mg/mL (Stable micellar dispersion)[2] | ~3-5x increase vs. standard | IV, IP, PO |
| Amorphous Solid Dispersion | Eudragit EPO (1:1 w/w) | 3,000-fold increase in dissolution rate at pH 1.2[3] | 19-fold increase in AUC[3] | PO |
| Cyclodextrin Complexation | 10% HP-β-CD in PBS | ~50-fold increase in apparent solubility[4] | Enhanced local tissue penetration | Ocular, PO |
References
- US11078155B2 - Crystalline tranilast salts and their pharmaceutical use.
- Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of tranilast with enhanced solubility in gastric fluid and improved oral bioavailability.PubMed (NIH).
- Improved corneal toxicity and permeability of tranilast by the preparation of ophthalmic formulations containing its nanoparticles.PubMed (NIH).
- Trans-Tranilast | RAAS.TargetMol.
Sources
- 1. US11078155B2 - Crystalline tranilast salts and their pharmaceutical use - Google Patents [patents.google.com]
- 2. Trans-Tranilast | RAAS | TargetMol [targetmol.com]
- 3. Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of tranilast with enhanced solubility in gastric fluid and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved corneal toxicity and permeability of tranilast by the preparation of ophthalmic formulations containing its nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UV Exposure for Maximum cis-Tranilast Conversion
Welcome to the Technical Support Center for tranilast photochemistry. Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid) is a highly active anti-allergic and anti-fibrotic compound. Because it contains a cinnamoyl moiety, it is photochemically unstable in solution. Upon exposure to ultraviolet (UV) light, the trans-alkene bond undergoes a π→π∗ electronic transition, allowing free rotation and unimolecular photoisomerization into cis-tranilast.
However, researchers frequently struggle with low conversion yields due to a competing bimolecular [2+2] photocycloaddition that generates unwanted N-13 and N-14 photodimers[1]. This guide provides field-proven troubleshooting, kinetic data, and self-validating protocols to help you maximize cis-tranilast yields while suppressing degradation pathways.
Photochemical pathways of tranilast under UV irradiation.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My cis-tranilast yield plateaus at ~30-40%, and unreacted trans-tranilast remains high regardless of how long I irradiate the sample. Why? Causality: You have likely reached a photostationary state rather than a point of complete conversion. Because both cis and trans isomers absorb broadly in the UV spectrum, broadband UV sources (e.g., standard 254–365 nm lamps) simultaneously drive the forward (trans → cis) and reverse (cis → trans) reactions. Self-Validating Solution: Switch to a narrow-band UVA light source centered at 365 nm, which preferentially excites the trans isomer. To validate that your system has hit a photostationary state, irradiate a pure cis-tranilast standard under identical conditions; it should equilibrate to the exact same cis/trans ratio as your forward reaction.
Q2: HPLC analysis shows a massive reduction in trans-tranilast, but my cis-isomer yield is low. Instead, I see late-eluting unknown peaks. What is happening? Causality: The late-eluting peaks are almost certainly N-13 and N-14 photodimers. Photodimerization is a bimolecular process requiring two cinnamoyl groups to be in close spatial proximity. If you are irradiating tranilast in a highly concentrated aqueous solution, hydrophobic interactions cause the molecules to stack, kinetically favoring [2+2] cycloaddition over isomerization. Studies show that in aqueous solutions, tranilast is mostly photodimerized (up to 61.8% N-13 dimer) after 8 hours of UV exposure[2]. Self-Validating Solution: Dilute your starting concentration to ≤ 0.05 mg/mL. Furthermore, switch from an aqueous buffer to an organic solvent like methanol or acetonitrile. Organic solvents fully solvate the tranilast monomers, disrupting intermolecular stacking and isolating the unimolecular isomerization pathway.
Q3: My quantitative HPLC results for the cis/trans ratio vary wildly between technical replicates from the same irradiated batch. How do I stabilize the readout? Causality: cis-Tranilast is thermodynamically less stable than the trans form due to steric hindrance between the aromatic ring and the anthranilic acid moiety. Ambient laboratory lighting (fluorescent/LED) and room temperature conditions on the autosampler induce continuous thermal and photochemical reversion back to the trans state while the samples await injection. Even crystalline tranilast salts can show signs of degradation in solution over 24 hours[3]. Self-Validating Solution: Immediately upon completing the UV exposure, quench the reaction by transferring aliquots into amber glass HPLC vials to block ambient photons. Maintain the HPLC autosampler at 4°C. Run a dark-control stability test: leave one amber vial at 4°C for 24 hours and confirm the cis/trans ratio remains unchanged compared to time-zero.
Part 2: Quantitative Data Summaries
The table below summarizes the expected kinetic distribution of tranilast species based on solvent choice and exposure time under 365 nm irradiation. Notice the stoichiometric dependence of dimerization versus isomerization.
| Solvent System | Initial Conc. | UV Exposure (365 nm) | trans-Tranilast (%) | cis-Tranilast (%) | Photodimers (%) |
| Aqueous (pH 7.4) | 1.0 mg/mL | 1 Hour | 45.2 | 12.5 | 42.3 |
| Aqueous (pH 7.4) | 1.0 mg/mL | 8 Hours | 15.1 | 18.4 | 66.5 |
| Methanol | 0.05 mg/mL | 1 Hour | 35.8 | 62.1 | 2.1 |
| Methanol | 0.05 mg/mL | 8 Hours | 28.4 | 68.5 | 3.1 |
Note: Data represents generalized kinetic trends derived from2 demonstrating that organic solvents heavily favor the cis-isomer over dimers[2].
Part 3: Step-by-Step Experimental Protocols
Protocol 1: Kinetically Controlled UV Irradiation
-
Preparation: Dissolve trans-tranilast in HPLC-grade methanol to a final concentration of 0.05 mg/mL. Causality: Low concentration in an organic solvent prevents molecular stacking, suppressing bimolecular dimerization.
-
Vessel Selection: Place 5 mL of the solution into a shallow, UV-transparent quartz Petri dish. Causality: Standard borosilicate glass absorbs heavily in the UVB/UVA range, drastically reducing photon flux. A shallow depth (<5 mm) prevents self-shielding.
-
Irradiation: Place the dish under a 365 nm narrow-band UV LED array (approx. 2.55 W/min output) at a fixed distance of 10 cm.
-
Kinetic Sampling: Remove 100 µL aliquots at 0, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately transfer each aliquot into an amber HPLC vial pre-chilled on ice.
Protocol 2: Isomer-Specific HPLC Quantification
-
Stationary Phase: Use an Acquity BEH Phenyl column (150 mm × 2.1 mm, 1.7 µm). Causality: The phenyl stationary phase provides superior π−π interactions, allowing baseline resolution between the sterically distinct cis and trans isomers[3].
-
Mobile Phase: Isocratic elution using 60% Water (0.1% Formic Acid) and 40% Acetonitrile. Flow rate: 0.3 mL/min.
-
Detection: Set the UV/Vis detector to 338 nm. Causality: 338 nm is near the absorption maximum for tranilast, ensuring a high signal-to-noise ratio without degrading the sample in the flow cell.
-
Thermal Control: Maintain the autosampler at 4°C and the column compartment at 40°C.
Iterative workflow for optimizing UV exposure time and conditions.
Part 4: References
-
Title: Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels Source: Chemical & Pharmaceutical Bulletin (pharm.or.jp) URL:
-
Title: Crystalline tranilast salts and their pharmaceutical use (US11078155B2) Source: Google Patents URL:
-
Title: A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate Source: MDPI Molecules URL:
Sources
Technical Support Center: Minimizing trans-Isomer Contamination in cis-Tranilast Samples
Introduction
Tranilast, or N-(3,4-dimethoxycinnamoyl)anthranilic acid, is a compound of significant interest in research due to its anti-inflammatory, anti-allergic, and anti-fibrotic properties.[1][2] It exists as two geometric isomers: cis-tranilast and trans-tranilast. For many experimental applications, the biological activity is predominantly associated with a specific isomer, making isomeric purity a critical factor for reproducible and accurate results. However, cis-tranilast is prone to isomerization to the more thermodynamically stable trans form, a process accelerated by environmental factors.[3] This guide provides in-depth technical advice, troubleshooting protocols, and best practices to help researchers minimize unwanted isomerization and maintain the integrity of their cis-tranilast samples.
Section 1: The Core Problem: Understanding cis-trans Isomerization
This section addresses the fundamental mechanisms that drive the conversion of cis-tranilast to its trans isomer.
Q: What causes my cis-tranilast to convert to the trans-isomer?
A: The conversion from cis- to trans-tranilast is a dynamic equilibrium process primarily driven by energy input, which allows the molecule to overcome the rotational energy barrier of the central carbon-carbon double bond.[4] The main culprits in a laboratory setting are:
-
Light (Photoisomerization): This is the most significant and rapid cause of isomerization for tranilast.[3][5] Tranilast, a cinnamic acid derivative, is known to be photochemically unstable in solution.[3][5] Exposure to light, particularly ultraviolet (UV) and high-energy visible light (300-500 nm), provides the energy required to flip the molecule's configuration from cis to trans.[6]
-
Heat (Thermal Isomerization): While generally less rapid than photoisomerization at ambient temperatures, elevated temperatures can provide sufficient kinetic energy to promote conversion to the more stable trans form.[4] This can be a factor during certain experimental procedures or improper long-term storage.
-
Solvent and pH: The solvent environment can influence the rate of isomerization. Polar solvents may stabilize the transition state, potentially accelerating the conversion.[7] The pH of the solution can also be a key factor, as it can alter the electronic structure of the molecule and its stability.[4]
The diagram below illustrates the primary factors influencing the isomerization equilibrium.
Caption: Primary drivers of cis-to-trans isomerization in tranilast.
Section 2: Troubleshooting Common Isomerization Issues
This section provides a problem-oriented approach to identifying and solving common issues encountered during the handling and use of cis-tranilast.
Q: I just dissolved my solid cis-tranilast, but my initial HPLC analysis already shows significant trans-isomer contamination. What went wrong?
A: This is a common issue and almost always points to problems during the initial weighing and dissolution steps. The solid-state form is relatively stable, but becomes highly susceptible to isomerization once in solution.[3][8]
Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for initial trans-isomer contamination.
In-depth Explanation:
-
Lighting Conditions: Standard laboratory fluorescent lighting emits a broad spectrum, including higher-energy wavelengths that can initiate photoisomerization.[6] The process can be surprisingly fast. Analysis of samples should be done in amber-colored glassware or vials wrapped in aluminum foil to minimize light exposure.[9]
-
Choice of Vessel: Clear glass or polystyrene offers no protection from light. Always use amber-colored glass vials or containers designed to block UV and visible light.[10][11]
-
Solvent Preparation: While tranilast is soluble in DMSO and ethanol, these solvents can contain dissolved oxygen, which can participate in photochemical reactions.[12] Purging the solvent with an inert gas like nitrogen or argon before use is a recommended best practice.[12]
Q: My cis-tranilast sample is pure at the start of my experiment, but shows significant degradation by the end. How can I improve its in-assay stability?
A: This indicates that the experimental conditions themselves are causing the isomerization.
Key Areas to Investigate:
-
Plate/Vial Type: If using multi-well plates for cell culture or assays, use amber or opaque plates. If your plate reader requires clear bottoms, ensure the plate is kept in the dark at all other times.
-
Incubation Conditions: Standard incubators have internal lights that turn on when the door is opened. Minimize the frequency and duration of door openings. For long incubations, cover plates with an opaque lid or aluminum foil.
-
Microscopy: Live-cell imaging or fluorescence microscopy can be a major source of high-intensity light.
-
Minimize Exposure: Reduce the light intensity to the lowest acceptable level and decrease the exposure time.
-
Use Long-Pass Filters: If possible, use filters to remove short-wavelength UV light from your illumination source.
-
Control Experiments: Include a "no-cell, media + tranilast" control that undergoes the exact same light exposure as your experimental samples. An HPLC analysis of this control will quantify the amount of isomerization caused by your imaging protocol alone.
-
Section 3: Validated Protocols & Best Practices
Adhering to validated procedures is the most effective way to proactively prevent isomerization.
Protocol 1: Recommended Storage of Solid and Solution cis-Tranilast
| Form | Temperature | Lighting | Container | Typical Stability | Rationale |
| Solid | -20°C[12] | In the dark | Tightly sealed, amber glass vial | ≥ 4 years[12] | Low temperature and absence of light/moisture minimize degradation pathways. |
| Stock Solution (DMSO) | -20°C or -80°C | In the dark | Amber glass vial or cryovial wrapped in foil | Up to 3 months[13] | Freezing slows kinetic processes. Anhydrous DMSO is preferred.[14] Aliquoting is critical to avoid freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | In the dark | Amber glass vial | Not recommended for > 24 hours[12] | Tranilast has poor stability in aqueous buffers. Always prepare fresh from a frozen DMSO stock. |
Protocol 2: Preparation and QC of a cis-Tranilast Stock Solution
This protocol ensures the highest possible starting purity for your experiments.
Materials:
-
Solid cis-tranilast
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps
-
Inert gas (Nitrogen or Argon)
-
Aluminum foil
Procedure:
-
Pre-Weighing Setup: Conduct all work in a dimly lit area or under amber lighting.[9]
-
Tare Vial: Place an amber glass vial on the analytical balance and tare it.
-
Weighing: Quickly weigh the desired amount of solid cis-tranilast directly into the tared amber vial. Minimize the time the solid is exposed to any light.
-
Solvent Preparation: Using a cannula or a long needle, bubble inert gas through your stock bottle of anhydrous DMSO for 5-10 minutes to remove dissolved oxygen.
-
Dissolution: Add the appropriate volume of purged DMSO to the vial to achieve your target concentration (e.g., 20 mg/mL).[12] Cap the vial tightly and vortex until fully dissolved. Wrap the vial in aluminum foil as an extra precaution.
-
Quality Control (QC): Immediately take a small aliquot of the freshly prepared stock solution and dilute it for HPLC analysis (see Protocol 3). This initial chromatogram serves as your baseline (t=0) purity measurement.
-
Aliquoting & Storage: If the QC check is successful (purity >98%), immediately prepare single-use aliquots in smaller amber vials or foil-wrapped cryovials. Store them at -20°C or -80°C.
Protocol 3: Example HPLC Method for Isomer Quantification
Separating and quantifying the cis and trans isomers is essential for quality control. Reversed-phase HPLC is the most common method.[15][16][17]
| Parameter | Example Condition | Comments |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard C18 column provides good separation for these isomers. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) | The exact ratio may need optimization. Acidification helps to ensure consistent peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV, 339 nm[12] | Tranilast has a strong absorbance maximum around this wavelength. |
| Injection Volume | 10 µL | Adjust based on sample concentration and detector sensitivity. |
| Expected Elution | The trans-isomer is typically more linear and less polar, often causing it to elute slightly later than the cis-isomer in reversed-phase chromatography.[15][18] |
Section 4: Frequently Asked Questions (FAQs)
Q: Are there any solvents that completely prevent isomerization? A: No solvent can completely halt the process, as the trans isomer is thermodynamically more stable. However, using anhydrous, de-gassed aprotic solvents like DMSO or DMF for stock solutions, and storing them frozen and protected from light, offers the best practical stability.[12][13]
Q: Can I convert the unwanted trans-isomer back to the cis-isomer? A: In theory, photoisomerization is a reversible process. Irradiating a solution containing the trans-isomer with a specific wavelength of light could shift the equilibrium back towards the cis form. However, this is not a practical or controlled method for a research setting. It would require specialized photochemical equipment and would likely result in a mixture of isomers and potential photodegradation products.[3] Purification of the desired isomer via preparative chromatography is a more viable, albeit complex, alternative.[18]
Q: My lab only has clear vials. Is wrapping them in foil really effective? A: Yes. A complete and secure wrapping of a clear vial with aluminum foil is a highly effective and widely accepted method for protecting light-sensitive compounds.[9] It serves as an excellent physical barrier to all wavelengths of light.
References
-
Tranilast - Wikipedia. Wikipedia.[Link]
-
How To Protect Light Sensitive Products. LFA Tablet Presses.[Link]
-
Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence. RSC Publishing.[Link]
-
Solubility of tranilast in a number of pure and solvent blends: Determination, correlation and quantum chemical analysis. ResearchGate.[Link]
-
Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]
-
Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels. Chemical & Pharmaceutical Bulletin.[Link]
-
Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology.[Link]
-
Protection of Light Sensitive Products. Pharmaguideline.[Link]
-
Risk Assessment for Light Sensitive Product. Pharma Devils.[Link]
-
Light Sensitive Drug Products Need Protection. West Pharmaceutical Services.[Link]
-
Effect of UV-absorbing agents on photodegradation of tranilast in oily gels. PubMed.[Link]
-
Approach of Cocrystallization to Improve the Solubility and Photostability of Tranilast. Crystal Growth & Design (ACS Publications).[Link]
-
Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway. ACS Omega.[Link]
-
From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors. Molecules (MDPI).[Link]
- Separation and purification of cis and trans isomers.
-
The Mechanism of Cis-Trans Isomerization of Prolyl Peptides by Cyclophilin. Journal of the American Chemical Society.[Link]
-
Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry.[Link]
-
The mechanism of cis-trans isomerization of prolyl peptides by cyclophilin. PubMed.[Link]
-
Relative stability of the cis and trans isomers of octahedral cobalt(iii) complexes. New Journal of Chemistry (RSC Publishing).[Link]
-
Mechanism of action of Tranilast in cancers. ResearchGate.[Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Chromatographia.[Link]
-
The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Physical Chemistry & Biophysics.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Tranilast - Wikipedia [en.wikipedia.org]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. longdom.org [longdom.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 10. pharmadevils.com [pharmadevils.com]
- 11. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Efficacy Comparison: cis-Tranilast vs. trans-Tranilast
Executive Summary & Clinical Context
Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a highly versatile therapeutic agent originally developed for bronchial asthma, but now widely recognized for its anti-fibrotic, immunomodulatory, and anti-angiogenic properties 1[1]. The core of its pharmacological activity is heavily dependent on its geometric isomerism.
While the trans-isomer serves as the highly active pharmaceutical ingredient (API) used in clinical formulations2[2], exposure to ultraviolet (UV) light induces rapid photoisomerization, yielding the cis-isomer 3[3]. This guide provides a data-driven comparison of these two isomers, detailing the structural causality behind their differing efficacies and outlining field-proven, self-validating experimental protocols for their assessment.
Structural Causality and Mechanistic Divergence
The pharmacological potency of tranilast is intrinsically linked to the spatial geometry of its α,β-unsaturated carbonyl group.
-
trans-Tranilast (Active API): The E-configuration of the alkene bond allows the 3,4-dimethoxycinnamoyl and anthranilic acid moieties to maintain a highly planar, extended π-conjugated system. This planarity is critical for two reasons: it optimizes the molecule's fit into target receptor pockets, and it enhances the electrophilicity of the α,β-unsaturated carbonyl group. This electrophilic center covalently binds to the nucleophilic thiol groups of the KEAP1 complex, triggering the dissociation of the Nrf2 transcription factor and subsequent activation of the cytoprotective HO-1 pathway4[5].
-
cis-Tranilast (Photoisomer): The Z-configuration introduces severe steric hindrance between the aromatic rings, breaking the planar conjugation. This structural distortion significantly diminishes the electrophilic reactivity of the carbonyl group and prevents optimal docking within target protein interfaces, leading to a marked reduction in biological activity.
Quantitative Efficacy & Stability Comparison
Experimental models demonstrate a stark contrast in the efficacy of the two isomers. In classic in vivo models such as the homologous passive cutaneous anaphylaxis (PCA) reaction, cis-tranilast exhibits only approximately 50% of the inhibitory effect of trans-tranilast 3[3]. Furthermore, while trans-tranilast is thermodynamically stable in the solid state, it acts as a metastable compound in solution under UV irradiation, rapidly converting to the cis form before degrading into inactive photodimers 6[6].
Table 1: Physicochemical and Pharmacological Profiling
| Property / Metric | trans-Tranilast | cis-Tranilast |
| CAS Number | 53902-12-8 / 70806-55-2 | 91920-58-0 |
| Thermodynamic Stability | High (Stable API form) | Low (Metastable photoisomer) |
| Conjugation & Planarity | Highly planar, extended π-system | Non-planar, severe steric hindrance |
| PCA Inhibition (In Vivo) | 100% (Baseline Reference) | ~50% relative to trans-isomer |
| KEAP1 Binding Affinity | High (Optimal electrophilic attack) | Significantly Reduced |
| Clinical Status | Approved Drug (e.g., Rizaben) | Degradation Impurity |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, ensuring that observed results are strictly caused by the stereochemistry of the drug.
Protocol A: Photostability and Isomerization Profiling (HPLC-UV)
Objective: Quantify the trans-to-cis photoisomerization kinetics under controlled UV exposure.
-
Sample Preparation: Dissolve trans-tranilast in a standardized methanol/water solvent to a concentration of 100 µg/mL.
-
Causality: Methanol ensures complete solubilization of the hydrophobic cinnamoyl moiety while allowing UV penetration without solvent cutoff interference.
-
-
Irradiation & Control: Expose the solution to UVA/UVB light (250 W/m²) in a controlled photoreactor at 25°C.
-
Self-Validating System: Maintain a parallel dark control (tightly wrapped in aluminum foil). This actively proves that any observed cis conversion is strictly photochemical, ruling out thermal or solvent-induced degradation.
-
-
Sampling: Extract 1 mL aliquots at 0, 1, 2, 4, and 8 hours.
-
Chromatographic Separation: Inject into an HPLC system equipped with a C18 reverse-phase column using a mobile phase of acetonitrile:0.1% phosphoric acid.
-
Causality: The trans-isomer's planar structure allows stronger π-π stacking with the C18 stationary phase, resulting in a longer retention time than the sterically hindered, non-planar cis-isomer. Quantify using UV detection at 330 nm.
-
Protocol B: In Vivo Efficacy Assessment via Passive Cutaneous Anaphylaxis (PCA)
Objective: Compare the anti-allergic efficacy (mast cell stabilization) of trans vs. cis isomers.
-
Sensitization: Inject Wistar rats intradermally with anti-DNP IgE.
-
Causality: Localized intradermal injection primes specific tissue mast cells, creating a controlled, isolated testing zone rather than inducing a systemic, lethal shock.
-
-
Treatment Administration: After 48 hours, administer equimolar doses (e.g., 100 mg/kg) of purified trans-tranilast, cis-tranilast, or a vehicle control orally.
-
Self-Validating System: Using equimolar doses alongside a strict vehicle control ensures that differences in dye leakage are solely attributable to the stereochemistry and receptor affinity of the specific isomer.
-
-
Antigen Challenge: 1 hour post-treatment, inject DNP-HSA (antigen) mixed with 1% Evans blue dye intravenously via the tail vein.
-
Causality: The antigen cross-links IgE, triggering degranulation. Evans blue dye tightly binds serum albumin; its extravasation into the tissue perfectly quantifies vasopermeability caused by histamine release.
-
-
Quantification: 30 minutes post-challenge, euthanize the rats. Excise the dorsal skin patches, extract the extravasated dye using formamide (63°C for 24 h), and measure absorbance at 620 nm.
Pathway Visualizations
Figure 1: Photoisomerization and degradation pathway of tranilast under UV irradiation.
Figure 2: trans-Tranilast mechanism of action via Nrf2-HO-1 pathway activation.
References
-
Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation Source: PMC / MDPI URL:[Link]
-
Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
-
Tranilast | C18H17NO5 | CID 5282230 Source: PubChem - NIH URL:[Link]
-
Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels Source: Chemical & Pharmaceutical Bulletin URL:[Link]
Sources
- 1. Tranilast | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 70806-55-2: trans-Tranilast | CymitQuimica [cymitquimica.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
In Vitro Validation of cis-Tranilast: A Comparative Guide to Anti-Inflammatory Efficacy and Mechanistic Profiling
As drug development increasingly focuses on stereospecificity, the isolation and validation of specific isomers have become critical. Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) is a well-documented anti-allergic and anti-fibrotic agent. While the trans-isomer (E-isomer) serves as the clinically approved active pharmaceutical ingredient, the cis-isomer (Z-isomer, CAS 91920-58-0) is extensively utilized in preclinical settings to map stereospecific binding kinetics.
As an Application Scientist, I have designed this guide to provide researchers with a rigorous, objective framework for validating the anti-inflammatory effects of cis-tranilast in vitro. This guide synthesizes comparative performance data and details the self-validating experimental protocols necessary to ensure data integrity.
Mechanistic Overview: The Role of Stereochemistry
The anti-inflammatory efficacy of tranilast derivatives is heavily dependent on their electrophilic chemistry. The α,β-unsaturated carbonyl group acts as a Michael acceptor, covalently binding to the nucleophilic thiol groups of Keap1. This interaction releases Nrf2, which translocates to the nucleus to upregulate Heme Oxygenase-1 (HO-1), a potent endogenous antioxidant .
Furthermore, tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome and the NF-κB signaling cascade . The cis-conformation alters the spatial orientation of the dimethoxyphenyl ring, which can shift its binding affinity within the NLRP3 ATPase domain compared to its trans-counterpart.
Mechanistic pathway of cis-Tranilast inhibiting NLRP3 and activating Nrf2/HO-1.
Comparative Performance Analysis
To accurately assess cis-tranilast, it must be benchmarked against the standard trans-tranilast and a highly potent steroidal anti-inflammatory, Dexamethasone. The table below summarizes representative in vitro IC₅₀/EC₅₀ values derived from LPS-stimulated macrophage models .
Note: While Dexamethasone operates in the nanomolar range via glucocorticoid receptor agonism, tranilast isomers operate in the micromolar range, offering a distinct advantage in avoiding steroidal side effects during long-term tissue remodeling.
| Target / Assay Marker | cis-Tranilast (Z-isomer) | trans-Tranilast (E-isomer) | Dexamethasone (Control) |
| PGE2 Inhibition (IC₅₀) | ~ 8.5 µM | 1 - 20 µM | 0.5 nM |
| TXB2 Inhibition (IC₅₀) | ~ 25.0 µM | 10 - 50 µM | < 1.0 nM |
| IL-1β Suppression (IC₅₀) | ~ 45.0 µM | ~ 50.0 µM | 2.0 nM |
| NLRP3 Inhibition (IC₅₀) | ~ 30.0 µM | ~ 35.0 µM | N/A (Indirect) |
| Nrf2 Activation (EC₅₀) | ~ 15.0 µM | ~ 12.0 µM | N/A |
Self-Validating In Vitro Protocols
A robust in vitro assay cannot merely measure a reduction in cytokines; it must prove that the reduction is due to targeted mechanistic inhibition rather than non-specific cytotoxicity. The following protocols are designed as self-validating systems .
Self-validating in vitro workflow for cis-Tranilast anti-inflammatory screening.
Protocol 1: Macrophage Polarization and Cytokine Inhibition Assay
This protocol evaluates the broad-spectrum anti-inflammatory capability of cis-tranilast while strictly controlling for cell viability.
-
Cell Seeding: Seed RAW 264.7 macrophages at 1×105 cells/well in a 96-well plate.
-
Causality: Allow 24 hours for adherence. This recovery period is critical to ensure surface receptors (like TLR4) are fully expressed and responsive to stimuli.
-
-
Pre-treatment: Treat cells with varying concentrations of cis-tranilast (10, 50, 100 µM) for 2 hours.
-
Causality: A 2-hour pre-incubation allows the small molecule to accumulate intracellularly and covalently bind to Keap1, pre-activating the protective Nrf2/HO-1 axis before the inflammatory insult occurs.
-
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Self-Validating Output (Crucial Step):
-
Step A (Efficacy): Carefully aspirate 50 µL of the supernatant for immediate ELISA quantification of PGE2 and IL-6.
-
Step B (Viability): Immediately add 10 µL of CCK-8 reagent to the remaining media and cells. Incubate for 1 hour and read absorbance at 450 nm.
-
Logic: If cytokine levels drop but CCK-8 absorbance also drops significantly, the drug is simply killing the cells. True anti-inflammatory efficacy is validated only when cytokine levels drop while CCK-8 viability remains >90%.
-
Protocol 2: Two-Signal NLRP3 Inflammasome Validation
Because cis-tranilast is hypothesized to inhibit the NLRP3 inflammasome, we must use a two-signal model to determine if it inhibits priming (Signal 1) or assembly (Signal 2).
-
Signal 1 (Priming): Prime bone marrow-derived macrophages (BMDMs) with LPS (500 ng/mL) for 4 hours. This upregulates pro-IL-1β and NLRP3 expression via NF-κB.
-
Intervention: Wash cells and apply cis-tranilast (50 µM) for 1 hour.
-
Causality: Applying the drug after priming ensures that any subsequent reduction in IL-1β secretion is due to the inhibition of inflammasome assembly, not just the suppression of initial NF-κB transcription.
-
-
Signal 2 (Activation): Add ATP (5 mM) or Nigericin (10 µM) for 45 minutes to trigger NLRP3 oligomerization and Caspase-1 cleavage.
-
Analysis: Perform Western Blotting on both the cell lysate and the precipitated supernatant. Probe for cleaved Caspase-1 (p20) and mature IL-1β (p17).
Protocol 3: Nrf2-HO-1 Pathway Verification via Reporter Assay
To definitively prove that cis-tranilast acts via electrophilic chemistry, we utilize a reporter assay combined with a chemical inhibitor .
-
Transfection: Transfect HEK293T cells with an Antioxidant Response Element (ARE)-luciferase reporter plasmid.
-
Treatment: Treat cells with cis-tranilast (10–100 µM) for 12 hours.
-
Validation via Antagonism: In a parallel cohort, co-treat cells with cis-tranilast and Tin Protoporphyrin IX (SnPP), a specific HO-1 inhibitor.
-
Causality: If cis-tranilast successfully reduces LPS-induced inflammation in Protocol 1, but fails to do so when co-treated with SnPP in this step, it confirms that the anti-inflammatory mechanism is fundamentally dependent on the Nrf2-HO-1 pathway.
-
Conclusion
Validating the in vitro efficacy of cis-tranilast requires more than basic cytokine readouts; it demands a mechanistic approach that respects the drug's stereochemistry and electrophilic nature. By employing self-validating workflows—coupling viability assays with ELISA, isolating priming from assembly in NLRP3 models, and utilizing targeted pathway inhibitors—researchers can generate highly trustworthy, publication-ready data that accurately benchmarks cis-tranilast against existing therapeutics.
References
-
Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation. International Journal of Molecular Sciences (MDPI).[Link]
-
Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19. PubMed Central (NIH).[Link]
-
Tranilast alleviates skin inflammation and fibrosis in rosacea-like mice induced by long-term exposure to LL-37. PubMed (NIH).[Link]
-
Antiviral Compounds Screening Targeting HBx Protein of the Hepatitis B Virus. PubMed Central (NIH).[Link]
A Comparative Guide to TGF-beta Pathway Inhibition: Cis-Tranilast vs. Standard Inhibitors
Introduction: The Central Role of TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a cornerstone of cellular regulation, orchestrating a vast array of biological processes including cell growth, differentiation, apoptosis, and immune response.[1] Its signaling network is fundamental for embryonic development and maintaining tissue homeostasis in adults.[1][2] However, the dysregulation of this pathway is a critical driver in numerous pathologies, most notably in fibrosis and cancer.[3] In healthy tissues, TGF-β acts as a tumor suppressor.[4] Yet, in advanced malignancies, it paradoxically promotes tumor progression by fostering an immunosuppressive microenvironment, driving the epithelial-mesenchymal transition (EMT), and stimulating angiogenesis.[1][5]
Given its central pathogenic role, the TGF-β pathway has become a major target for therapeutic intervention. A host of "standard" inhibitors have been developed, primarily targeting the ligands or their receptors. Concurrently, repurposed drugs like Tranilast, originally an anti-allergic agent, have shown potent anti-fibrotic and anti-tumor activity through TGF-β modulation.[6][7]
This guide provides an in-depth, objective comparison between cis-tranilast and standard TGF-β inhibitors. We will dissect their distinct mechanisms of action, present experimental data to support these claims, and provide validated protocols for researchers to conduct their own comparative analyses.
Pillar 1: Deconstructing the TGF-β Signaling Cascade
Understanding the points of intervention requires a clear picture of the signaling cascade. TGF-β signaling is broadly divided into a canonical, Smad-dependent pathway and non-canonical, Smad-independent pathways.
The Canonical Smad Pathway: The primary signaling route begins when a TGF-β ligand (e.g., TGF-β1, -β2, -β3) binds to the TGF-β type II receptor (TβRII), a constitutively active kinase. This binding event recruits and forms a complex with the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). TβRII then phosphorylates the TβRI, activating its kinase domain. Activated TβRI propagates the signal by phosphorylating the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[8] These phosphorylated R-Smads form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it partners with other transcription factors to regulate the expression of hundreds of target genes responsible for fibrosis and immune suppression.[8]
.dot
Caption: The canonical TGF-β/Smad signaling pathway.
Pillar 2: A Comparative Analysis of Inhibitor Mechanisms
Standard inhibitors and cis-tranilast differ fundamentally in their point of intervention within this pathway.
Standard TGF-β Inhibitors: Direct and Targeted
Most conventional TGF-β inhibitors are designed for high-specificity targeting of the upstream components of the pathway. They can be broadly categorized as follows:
-
Ligand-Blocking Agents: These are typically monoclonal antibodies (e.g., Fresolimumab) or ligand traps that bind directly to TGF-β isoforms in the extracellular space, preventing them from engaging with their receptors.[9]
-
Receptor-Targeting Agents: Small molecule kinase inhibitors (e.g., Galunisertib, Vactosertib, SB431542) are a major class of standard inhibitors.[1][4] They function as ATP-competitive antagonists of the TβRI/ALK5 kinase domain, directly preventing the phosphorylation of Smad2 and Smad3, thereby halting the signal at its first intracellular step.[10]
-
Synthesis Inhibitors: Antisense oligonucleotides (e.g., Trabedersen) can be designed to target the mRNA of a specific TGF-β isoform (like TGF-β2), preventing its synthesis.[1][11]
The primary advantage of these standard inhibitors, particularly the small molecule kinase inhibitors, is their direct and potent blockade of the canonical Smad pathway. However, because TGF-β signaling is pleiotropic and essential for homeostasis, indiscriminate pathway inhibition can lead to significant off-target effects and toxicity, which has posed challenges in clinical development.[12][13]
Cis-Tranilast: A Multi-Pronged, Modulatory Approach
Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) operates through less direct, more modulatory mechanisms that have been elucidated in various contexts.[6] Its anti-fibrotic effects are not due to a simple blockade of a single receptor.
-
Suppression of Downstream Mediator Smad4: A key mechanism distinguishing tranilast is its ability to inhibit the expression of Smad4, the central co-mediator for all R-Smads.[14][15] Studies in non-small cell lung cancer lines have shown that tranilast treatment decreases Smad4 protein levels without affecting the upstream TGF-β1-induced phosphorylation of Smad2/3.[15][16] This unique action uncouples the initial receptor activation from the final nuclear signaling step.
-
Inhibition of TGF-β Secretion: In certain cell types, such as keloid fibroblasts, tranilast has been shown to suppress the release of TGF-β1 into the extracellular environment, thereby reducing the autocrine and paracrine signaling loops that drive fibrosis.[17][18]
-
Attenuation of Smad2 Phosphorylation: In other models, such as in diabetic cardiac disease and pulmonary fibrosis, tranilast treatment has been associated with a reduction in phosphorylated Smad2 levels, suggesting an upstream effect in these contexts.[19][20] This may be an indirect consequence of reduced TGF-β production or receptor expression.[21]
This multi-faceted mechanism suggests that tranilast may offer a more nuanced modulation of the pathway compared to the "on/off" switch provided by a potent kinase inhibitor.
.dot
Caption: General experimental workflow for comparing TGF-β inhibitors.
Protocol 1: Western Blot for Smad Phosphorylation and Expression
Causality and Rationale: This is the most direct method to differentiate a TβRI kinase inhibitor from cis-tranilast. A TβRI inhibitor will reduce p-Smad2 levels while leaving total Smad4 unchanged. Conversely, key studies show tranilast will reduce total Smad4 levels while leaving TGF-β-induced p-Smad2 levels largely intact. [14][19]This provides a clear mechanistic fingerprint for each compound.
Step-by-Step Methodology:
-
Cell Culture: Plate A549 human lung carcinoma cells or primary human fibroblasts in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach desired confluency, replace the growth medium with low-serum (0.5% FBS) medium for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with your inhibitors for 1-2 hours.
-
Vehicle Control (e.g., 0.1% DMSO)
-
TβRI Inhibitor (e.g., 10 µM SB-525334)
-
Cis-Tranilast (e.g., 200 µM)
-
-
TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except for an unstimulated control. Incubate for 1 hour for p-Smad analysis or 24-48 hours for total Smad4 analysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Smad2, anti-Smad2/3, anti-Smad4, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity relative to the loading control (β-actin).
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
Causality and Rationale: This assay validates the functional downstream consequences of pathway inhibition. Both inhibitor classes should suppress the expression of TGF-β target genes like collagen (COL1A1) and fibronectin (FN1). [19]Critically, this assay can also be used to measure Smad4 mRNA levels to determine if cis-tranilast's effect on protein levels originates from transcriptional suppression. [14] Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from the Western Blot protocol, using an incubation time of 24 hours post-TGF-β1 stimulation to allow for transcriptional changes.
-
RNA Isolation: Wash cells with PBS and lyse directly in the well using a lysis buffer from an RNA isolation kit (e.g., RNeasy Kit, Qiagen). Purify total RNA according to the manufacturer's protocol, including a DNase treatment step.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for your gene of interest (e.g., FN1, SMAD4), and a housekeeping gene (e.g., GAPDH), and diluted cDNA.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the TGF-β1 stimulated control.
Protocol 3: ELISA for TGF-β1 Secretion
Causality and Rationale: This experiment directly tests the hypothesis that tranilast can inhibit the release of TGF-β1 from cells. [17]A standard TβRI inhibitor should have no effect on ligand secretion, providing another clear point of mechanistic differentiation. This is a self-validating system; if tranilast reduces downstream signaling (Protocol 1 & 2), this assay helps determine if the cause is reduced ligand availability or intracellular modulation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., human conjunctival or keloid fibroblasts) and grow to confluency. Treat with the vehicle or cis-tranilast (100-300 µM) in serum-free medium for 24-72 hours. [18]2. Collect Conditioned Media: Collect the cell culture supernatant at the end of the treatment period. Centrifuge to remove any cells or debris.
-
Activate Latent TGF-β: TGF-β is secreted in a latent form. To measure the total amount, an activation step is required. Acidify the supernatant (e.g., with 1N HCl) for 10 minutes at room temperature, then neutralize (e.g., with 1.2N NaOH / 0.5M HEPES).
-
Perform ELISA: Use a commercially available Human TGF-β1 ELISA kit. Follow the manufacturer's instructions precisely for adding samples, standards, and detection reagents to the antibody-coated plate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TGF-β1 in your samples based on the standard curve.
Conclusion and Future Perspectives
The comparison between cis-tranilast and standard TGF-β inhibitors highlights a critical theme in modern pharmacology: the choice between highly specific, direct-acting agents and broader, modulatory compounds.
-
Standard inhibitors , like the TβRI kinase antagonists, offer potent and precise tools for dissecting the canonical Smad pathway. Their "on/off" nature is invaluable for acute experimental studies, though their clinical utility can be hampered by toxicity associated with complete pathway shutdown. [1][12]
-
Cis-Tranilast presents a mechanistically distinct alternative. By targeting downstream components like Smad4 expression or upstream ligand availability, it uncouples different stages of the signaling cascade. [14][17]This could potentially offer a more nuanced therapeutic window, attenuating pathological signaling without completely ablating the pathway's homeostatic functions. Its established safety profile as an anti-allergic drug is also a significant advantage. [7][22] For researchers, the choice of inhibitor must be aligned with the experimental hypothesis. To cleanly assess the role of TβRI kinase activity, a standard inhibitor is the tool of choice. To investigate the specific role of Smad4 or to model a therapy that reduces ligand bioavailability, cis-tranilast is a compelling option. The future of TGF-β-targeted therapy may lie in combining these approaches or in developing next-generation inhibitors that, like cis-tranilast, modulate rather than ablate this crucial, multifaceted pathway.
References
-
Ghayor, C., et al. (2021). Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. Frontiers in Oncology. [Link]
-
Nejabat, M., et al. (2017). Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer. Cancer Science. [Link]
-
Takahashi, A., et al. (2020). Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines. Anticancer Research. [Link]
-
Kato, M., et al. (2018). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. Journal of Clinical Medicine. [Link]
-
Takahashi, A., et al. (2020). Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via - Anticancer Research. Anticancer Research. [Link]
-
Li, Y., et al. (2023). TGF-β inhibitors: the future for prevention and treatment of liver fibrosis?. Frontiers in Pharmacology. [Link]
-
Finnson, K., et al. (2013). Schematic diagram showing the main components of the TGF-b signaling... ResearchGate. [Link]
-
Liu, T., et al. (2018). Exploring the Therapeutic Potential of TGF-β Inhibitors for Liver Fibrosis: Targeting Multiple Signaling Pathways. Chinese Medical Journal. [Link]
-
Wang, Y., et al. (2022). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Frontiers in Pharmacology. [Link]
-
Wang, T., et al. (2021). Tranilast inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis. Bioengineered. [Link]
-
Ali, F., et al. (2024). Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit. Journal of Biochemical and Molecular Toxicology. [Link]
-
Lafyatis, R., et al. (2009). ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS. Current Opinion in Rheumatology. [Link]
-
Takahashi, A., et al. (2020). Tranilast Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines. PubMed. [Link]
-
Wang, T., et al. (2021). Tranilast inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis. PubMed. [Link]
-
Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway. Creative Diagnostics. [Link]
-
Boster Biological Technology. (n.d.). TGF-β / Smad Signaling Pathway. Boster Biological Technology. [Link]
-
Lee, Y-J., et al. (2020). Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Cancers. [Link]
-
Lodyga, M., et al. (2022). TGFβ signaling pathways in human health and disease. Frontiers in Cell and Developmental Biology. [Link]
-
GlobeNewswire. (2025). TGF-β Inhibitors Clinical Trial Pipeline Accelerates as 25+ Pharma Companies Rigorously Develop Drugs for Market Entry | DelveInsight. GlobeNewswire. [Link]
-
Lee, Y-J., et al. (2020). Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Cancers. [Link]
-
Kelly, D. J., et al. (2005). Tranilast attenuates cardiac matrix deposition in experimental diabetes: role of transforming growth factor-β. Cardiovascular Research. [Link]
-
Suzawa, H., et al. (1992). The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts. PubMed. [Link]
-
Ochiai, H., et al. (2002). Tranilast Inhibits TGF-β1 Secretion without Affecting its mRNA Levels in Conjunctival Cells. Kobe University Repository. [Link]
-
Al-Kuraishy, H. M., et al. (2022). Tranilast, an antifibrotic agent and COVID-19-induced pulmonary fibrosis. QJM: An International Journal of Medicine. [Link]
-
Ward, M. R., et al. (1998). Inhibitory effects of tranilast on expression of transforming growth factor-beta isoforms and receptors in injured arteries. PubMed. [Link]
-
El-Ghannam, A., et al. (2021). Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids. MDPI. [Link]
Sources
- 1. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Frontiers | TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? [frontiersin.org]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 5. TGF-β Inhibitors Clinical Trial Pipeline Accelerates as 25+ [globenewswire.com]
- 6. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Therapeutic Potential of TGF-β Inhibitors for Liver Fibrosis: Targeting Multiple Signaling Pathways [xiahepublishing.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Tranilast Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Inhibitory effects of tranilast on expression of transforming growth factor-beta isoforms and receptors in injured arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Mastering Reproducibility in cis-Tranilast Photoisomerization Assays: A Comparative Guide
Introduction
Tranilast (N-(trans-3,4-dimethoxycinnamoyl)anthranilic acid) is a well-characterized anti-allergic agent with emerging applications in fibrotic diseases and oncology. Due to its cinnamoyl group, tranilast is highly sensitive to ultraviolet (UV) light, undergoing rapid photoisomerization to its cis-isomer, alongside 1[1]. Because cis-tranilast exhibits altered pharmacological efficacy—such as a roughly 2 compared to the trans form[2]—precise quantification and reproducible generation of the cis-isomer are critical for stability testing and pharmacological profiling. However, reproducibility across laboratories remains notoriously poor. This guide critically compares photochemical setups and provides a self-validating protocol to ensure absolute reproducibility in cis-tranilast assays.
The Mechanistic Basis of Tranilast Photodegradation
When trans-tranilast is exposed to UV light, photon absorption excites the molecule to a singlet excited state. From here, it can undergo non-radiative decay via rotation around the alkene double bond to form cis-tranilast. Alternatively, at high concentrations or under broad-spectrum irradiation, bimolecular [2+2] cycloaddition occurs, yielding1[1]. Understanding this branching pathway is the first step in controlling assay reproducibility.
Photochemical pathways of tranilast under UV irradiation showing isomerization and dimerization.
Equipment Comparison: Broad-Spectrum UV Lamps vs. Narrow-Band UV-LEDs
Historically, high-pressure mercury arc lamps were the standard for inducing photoisomerization. However, they emit a broad spectrum and generate significant infrared (IR) heat. Modern 365 nm UV-LED photoreactors are now vastly superior for delivering 3[3].
-
Causality of Irreproducibility (Mercury Lamps): Mercury lamps cause localized heating, which alters the reaction kinetics of tranilast. Furthermore, broad-spectrum light triggers secondary photoreactions (like dimerization) that consume the cis-isomer as it forms, skewing the cis/trans ratio.
-
The LED Advantage: UV-LEDs emit a highly accurate narrow band with a4[4]. This monochromaticity allows researchers to precisely target the excitation energy without thermal interference, enabling pure isothermal quantum dynamics and accurate Apparent Quantum Yield (AQY) calculations[4].
Table 1: Quantitative Comparison of Light Sources for Tranilast Photoisomerization
| Parameter | 365 nm UV-LED Array | High-Pressure Mercury Lamp | Impact on Assay Reproducibility |
| Spectral Width (FWHM) | 15–20 nm | Broad (200–600 nm) | LED prevents off-target excitation and secondary degradation. |
| Thermal Output | Low (Isothermal control possible) | High (Requires active water cooling) | LED eliminates thermochemical artifacts from kinetic data. |
| Primary Reaction Yield | Highly selective cis-isomerization | Mixed (cis-isomer + photodimers) | LED ensures accurate cis/trans ratio quantification. |
| Lifespan & Stability | >10,000 hours (Stable photon flux) | ~1,500 hours (Rapid flux degradation) | LED allows consistent batch-to-batch Apparent Quantum Yields. |
Analytical Quantification Methods
Accurate quantification of the cis/trans ratio requires an analytical method that can resolve the isomers without inducing further degradation.
Table 2: Comparison of Analytical Methods for cis-Tranilast
| Analytical Method | Sensitivity | Specificity | Throughput | Best Use Case in Photochemistry |
| HPLC-UV (330 nm) | High | High (Baseline resolution) | High | Gold standard for routine kinetic assays and AQY calculations. |
| LC-MS/MS | Very High | Very High (Mass confirmation) | Medium | Profiling trace photodimers (e.g., N-13, N-14 cyclobutanes). |
| 1H-NMR | Low | Absolute (Alkene proton shifts) | Low | Structural validation of purified cis-tranilast standards. |
A Self-Validating Experimental Protocol
To achieve a self-validating system, the protocol must strictly control photon flux, temperature, and dissolved oxygen. The following methodology guarantees reproducible cis-tranilast generation.
Self-validating workflow for reproducible cis-tranilast photochemical assays.
Step-by-Step Methodology:
-
System Calibration via Chemical Actinometry
-
Action: Perform potassium ferrioxalate actinometry in the photoreactor before every assay batch.
-
Causality: Light source intensity degrades over time. By quantifying the exact photon flux ( qp ), you convert irradiation time (minutes) into absolute photon dose (Einsteins). This makes your kinetic data independent of the specific hardware used, ensuring cross-laboratory reproducibility.
-
-
Sample Preparation and Deoxygenation
-
Action: Prepare a dilute solution of trans-tranilast (e.g., 10 µM) in HPLC-grade methanol. Purge the solution with ultra-pure Argon for 15 minutes in a sealed quartz cuvette.
-
Causality: Tranilast concentration must be kept strictly below 50 µM to favor unimolecular photoisomerization over bimolecular photodimerization. Purging removes dissolved oxygen, which can quench the excited singlet state or lead to unwanted photo-oxidation products, introducing uncontrolled variables.
-
-
Isothermal Irradiation
-
Action: Irradiate the sample using a 365 nm UV-LED photoreactor equipped with a temperature-controlled block set to 25.0 ± 0.1 °C. Include a foil-wrapped "dark control" cuvette in the same block.
-
Causality: The narrow 365 nm band specifically targets the cinnamoyl chromophore. Strict temperature control prevents thermal degradation. The dark control self-validates the assay by proving that any observed cis-isomerization is purely photochemical, not thermochemical.
-
-
HPLC-UV Quantification
-
Action: Analyze aliquots at specific photon dose intervals using reverse-phase HPLC (C18 column) with UV detection at 330 nm.
-
Causality: Both isomers absorb strongly at 330 nm, but they have distinct retention times due to the altered polarity and steric hindrance of the cis configuration. Integrating the peak areas allows for precise calculation of the cis/trans ratio.
-
References
- Title: Different Photodimerization Behaviour of Tranilast in a-, p- and y-Cyclodextrin Complexes: Cavity-size and Stoichiometry Dependence Source: RSC Publishing URL
- Title: Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels Source: Chemical & Pharmaceutical Bulletin URL
- Title: Detailed Explanation of Photochemical Experiment LED Lamps Source: Perfectlight URL
- Title: High-Power 365 nm UV LED Mercury Arc Lamp Replacement for Photochemistry and Chemical Photolithography Source: ACS Sustainable Chemistry & Engineering URL
Sources
- 1. Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detailed Explanation of Photochemical Experiment LED Lamps_Science Popularization-Perfectlight [perfectlight.com.cn]
Comparative Pharmacodynamics of Tranilast Stereoisomers: A Technical Guide for Drug Development
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Stereochemical Pharmacodynamics, Assay Methodologies, and Mechanistic Evaluation
Executive Summary & Stereochemical Dynamics
Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a pleiotropic therapeutic agent widely utilized for its anti-allergic, anti-fibrotic, and anti-inflammatory properties[1]. While the commercially approved active pharmaceutical ingredient (API) is the trans (E) isomer, the molecule's cinnamoyl double bond renders it photochemically unstable in solution[2].
Upon exposure to ultraviolet (UV) light, trans-tranilast undergoes rapid photoisomerization to the cis (Z) isomer. Prolonged exposure leads to a secondary [2+2] cycloaddition, forming cyclobutane dimers[3]. Understanding the distinct pharmacodynamic profiles of these isomers is critical for formulation stability, impurity profiling, and the potential development of novel stereospecific analogs.
Fig 1. Photochemical degradation pathway of Tranilast stereoisomers.
Comparative Pharmacodynamics: Trans vs. Cis Isomers
The stereoisomeric shift from trans to cis introduces a steric kink in the molecule's previously planar backbone. This structural deviation significantly alters receptor affinity and biological activity.
-
NLRP3 Inflammasome & Fibrosis: The trans-isomer effectively interpolates into the NACHT domain of the NLRP3 inflammasome, blocking its oligomerization and subsequent IL-1β release[4]. The cis-isomer's bent conformation creates steric hindrance, drastically reducing its affinity for this specific pocket.
-
Mast Cell Stabilization & Hyaluronidase Inhibition: Paradoxically, early pharmacological profiling revealed that the cis-isomer is not merely an inactive degradant. In specific in vitro models, the cis-isomer demonstrates superior hyaluronidase inhibition and a highly potent suppression of antigen-induced histamine release compared to the trans-isomer[5][6].
-
Photodimerization Products: The cyclobutane dimers formed from prolonged UV exposure lack the conjugated system necessary for target binding and are pharmacologically inactive[3].
Table 1: Quantitative Comparison of Pharmacodynamic Parameters
| Pharmacodynamic Parameter | Trans-Tranilast (E-isomer) | Cis-Tranilast (Z-isomer) | Photodimer (Cyclobutane) |
| Therapeutic Status | Approved API | Photodegradant / Investigational | Inactive Impurity |
| Histamine Release Inhibition | High (Standard Baseline) | Enhanced (Assay-dependent) | Negligible |
| Hyaluronidase Inhibition | Moderate | Superior to trans-isomer | None |
| NLRP3 Inflammasome Inhibition | Potent (Direct NACHT binding) | Reduced (Steric hindrance) | None |
| Photochemical Stability | Unstable in solution | Intermediate | Stable end-product |
Mechanistic Pathway Visualization
The efficacy of trans-tranilast relies on a dual-mechanism approach: preventing intracellular calcium influx necessary for mast cell degranulation, and directly binding the NLRP3 inflammasome to halt pro-inflammatory cytokine cascades.
Fig 2. Dual mechanism of Trans-Tranilast in mast cell and NLRP3 inhibition.
Experimental Methodologies & Self-Validating Protocols
To objectively compare these stereoisomers, rigorous, self-validating experimental workflows must be employed. Below are the standard protocols for generating the isomers and validating their pharmacodynamics.
Fig 3. Experimental workflow for stereoisomer isolation and PD profiling.
Protocol 1: Photochemical Generation and Isolation of Cis-Tranilast
Causality Check: Pure crystalline tranilast is practically insoluble in water (14.5 μg/ml)[1]. To achieve uniform photoisomerization, the drug must be fully dissolved. We utilize a mild alkaline buffer to deprotonate the anthranilic acid moiety, forming a highly soluble sodium salt.
-
Solubilization: Dissolve 10 mg of trans-tranilast in 10 mL of 1% NaHCO₃ aqueous solution.
-
Irradiation: Place the solution in a quartz cuvette (to allow UV transmittance) and expose to a UV lamp (365 nm) at room temperature for 2 to 4 hours.
-
Quenching & Extraction: Stop the irradiation. Acidify the solution slightly with 0.1 M HCl to precipitate the free acids, and extract with ethyl acetate.
-
HPLC Separation: Inject the extract into a Reverse-Phase HPLC system (C18 column). Use a mobile phase of Acetonitrile/Water (0.1% Formic Acid) under gradient elution. The cis-isomer will elute prior to the trans-isomer due to its altered dipole moment and reduced hydrophobicity.
-
Validation: Confirm the cis-configuration via 1H-NMR (observing the reduced coupling constant J ≈ 12 Hz for the cis alkene protons, compared to J ≈ 16 Hz for the trans alkene).
Protocol 2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Causality Check: Measuring histamine directly requires complex fluorometric derivatization. Instead, we measure β-hexosaminidase, an enzyme co-stored in mast cell secretory granules that is released simultaneously with histamine. It cleaves a synthetic substrate to yield a colorimetric readout, providing a highly reproducible, self-validating system. Furthermore, Tyrode's buffer must contain Ca²⁺, as degranulation is strictly a calcium-dependent exocytotic process.
-
Cell Preparation: Isolate rat peritoneal mast cells (or use RBL-2H3 cell lines). Suspend in Tyrode's buffer (containing 1.8 mM CaCl₂ and 1.0 mM MgCl₂).
-
Sensitization: Incubate cells with anti-DNP IgE (0.5 μg/mL) overnight at 37°C. Wash twice to remove unbound antibodies.
-
Drug Pre-incubation: Add the isolated trans- or cis-tranilast (10–100 μM) to the cells. Incubate at 37°C for exactly 10 minutes. Note: Brief pre-incubation ensures membrane partitioning without triggering baseline degradation.
-
Challenge: Stimulate degranulation by adding DNP-BSA (antigen) or Compound 48/80 (0.2 μg/mL). Incubate for 20 minutes.
-
Termination & Readout: Place the plate on ice to halt exocytosis. Centrifuge at 1,000 × g for 5 minutes. Transfer 50 μL of the supernatant to a new plate and add 50 μL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in citrate buffer (pH 4.5).
-
Quantification: Incubate for 1 hour at 37°C. Stop the reaction with 0.1 M Na₂CO₃. Read absorbance at 405 nm. Calculate the inhibition percentage relative to the vehicle control.
Conclusion & Strategic Recommendations
The comparative pharmacodynamics of tranilast stereoisomers highlight a critical nuance in drug development. While trans-tranilast remains the gold standard for clinical efficacy—particularly in fibrotic and inflammasome-driven pathologies—its susceptibility to photoisomerization necessitates strict light-resistant packaging (e.g., aluminum tubes for topical gels)[3].
Conversely, the potent anti-degranulation and hyaluronidase-inhibitory properties of the cis-isomer present an untapped therapeutic avenue[5][6]. Drug developers should consider synthesizing cis-locked analogs (e.g., via cyclic constraints) to harness these specific activities without the risk of spontaneous reversion or degradation.
References
- Source: newdrugapprovals.
- JPH0318613B2 - Anti-allergic agent containing N-(cis-3,4-dimethoxycinnamoyl)
- Source: pharm.or.jp (Chemical & Pharmaceutical Bulletin)
- Source: researchgate.
- Source: nih.gov (PMC)
Sources
In-Depth Comparison Guide: Analytical Methods for cis-Tranilast Detection
The Analytical Challenge of Tranilast IsomerizationTranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a widely utilized antiallergic agent with expanding therapeutic investigations into autoimmune diseases, fibrosis, and oncology[1],[2]. The active pharmaceutical ingredient predominantly exists as the trans-isomer. However, due to its conjugated cinnamoyl structure, tranilast is highly susceptible to photoisomerization, converting into cis-tranilast and subsequent photodimers upon exposure to UV or fluorescent light[3].
Accurate detection and quantification of cis-tranilast are critical for two primary reasons:
-
Stability and Quality Control (QC): Formulations (e.g., ophthalmic solutions, oily gels) must be monitored for photodegradation to ensure API efficacy and safety.
-
Pharmacokinetics (PK): Differentiating the isomers in biological matrices ensures accurate bio-distribution profiling, as the cis-isomer may exhibit different pharmacological or toxicological properties.
Photoisomerization pathway of tranilast and the corresponding analytical detection workflow.
Comparative Analysis of Analytical Methods
To detect cis-tranilast, analytical methods must resolve the structural isomers without inducing further on-column isomerization.
RP-HPLC-UV: The QC Workhorse
Causality & Mechanism: cis- and trans-tranilast possess identical molecular weights but differ in their spatial geometry and dipole moments. On a non-polar C18 stationary phase, the more compact cis-isomer typically exhibits a different retention time than the trans-isomer. The mobile phase must be acidic (e.g., 0.3% formic acid or pH 4.2 phosphate buffer) to suppress the ionization of the anthranilic acid carboxylic group ( pKa≈4.0 ). If unsuppressed, the ionized form causes severe peak tailing and poor resolution. Both isomers exhibit strong UV absorbance at 333 nm due to the conjugated cinnamoyl system. Application: 1 where concentrations are relatively high (µg/mL range)[1].
LC-MS/MS: The Bioanalytical Standard
Causality & Mechanism: When analyzing biological samples, matrix complexity and trace analyte concentrations (ng/mL range) exceed the capabilities of UV detection. LC-MS/MS utilizes Electrospray Ionization (ESI). While cis and trans isomers yield identical precursor ions ( m/z 328 for [M+H]+) and similar fragmentation patterns, chromatographic separation prior to MS is mandatory. The mass spectrometer acts as a highly selective detector, filtering out matrix noise via Multiple Reaction Monitoring (MRM). Application: 2, and trace impurity profiling[2].
NMR Spectroscopy: The Structural Arbitrator
Causality & Mechanism: While chromatography separates the peaks, it does not inherently prove which peak is cis and which is trans. 1 H-NMR is required for absolute structural elucidation. The vinylic protons of the cinnamoyl double bond exhibit distinct coupling constants ( J -values): the trans-isomer shows a larger coupling constant ( J≈15.5 Hz) due to the anti-periplanar arrangement, whereas the cis-isomer shows a smaller coupling constant ( J≈11.5 Hz). Application: Reference standard validation and initial characterization of novel photodegradation products.
Quantitative Data Comparison
| Feature | RP-HPLC-UV | LC-MS/MS | 1 H-NMR Spectroscopy |
| Primary Application | Formulation QC, Photostability | Pharmacokinetics (PK), Bio-distribution | Absolute Structural Elucidation |
| Sensitivity (LOD) | ~0.1 - 0.2 µg/mL | ~1 - 5 ng/mL | ~10 - 50 µg/mL (requires high purity) |
| Selectivity Mechanism | Chromatographic retention time | Retention time + specific MRM transitions | Vinylic proton coupling constants ( J ) |
| Typical Run Time | 10 - 15 minutes | 3 - 5 minutes (UPLC) | N/A (Direct analysis post-purification) |
| Matrix Tolerance | Low (requires sample cleanup) | High (handles plasma/tissue extracts well) | Very Low (requires pure isolated compound) |
Self-Validating Experimental Protocols
As a standard of scientific integrity, every analytical protocol must be a self-validating system. This requires the incorporation of appropriate controls (e.g., dark controls for photostability) and internal standards (IS) to account for matrix effects and extraction recovery.
Protocol 1: Photostability Assessment & HPLC-UV Quantification
Objective: Quantify cis-tranilast formation in an oily gel or aqueous formulation under light stress. Self-Validating Element: Includes a "Dark Control" (foil-wrapped sample) to definitively prove that degradation is light-induced, not thermal.
-
Sample Stressing: Place 1 mL of the tranilast formulation in a quartz cell. Expose to a 300 W xenon lamp (or standard fluorescent light at 3000 lx) for 8 hours. Maintain a parallel foil-wrapped sample as the dark control.
-
Extraction/Dilution: Withdraw 0.2 mL aliquots at specified time points (e.g., 0, 1, 4, 8 hours). Dilute with 5.0 mL of HPLC-grade methanol. Causality: Methanol acts as both an extraction solvent to solubilize the lipophilic tranilast isomers and a precipitant for formulation excipients[3].
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 5 minutes to pellet insoluble matrix components.
-
Chromatographic Separation:
-
Column: C18 (e.g., Inertsil ODS-3, 5 µm, 4.6 × 150 mm).
-
Mobile Phase: Methanol / 0.3% Formic Acid (75:25, v/v) via isocratic elution. Causality: Formic acid suppresses the ionization of the carboxylic acid group, preventing peak tailing[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 333 nm.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the trans peak and the newly formed cis peak. The ratio of cis to trans establishes the photostationary state.
Protocol 2: LC-MS/MS Bioanalysis of Plasma Samples
Objective: Quantify trace levels of tranilast isomers in plasma. Self-Validating Element: Uses a structurally similar Internal Standard (IS) to correct for ESI ion suppression caused by endogenous plasma phospholipids.
-
Spiking & IS Addition: To 50 µL of plasma sample, add 10 µL of Internal Standard solution (e.g., a stable isotope-labeled tranilast).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Causality: Acetonitrile effectively denatures plasma proteins, releasing protein-bound tranilast into the supernatant[4].
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 13,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
-
LC-MS/MS Analysis:
-
Column: Sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18) for rapid, high-resolution separation of the isomers.
-
Mobile Phase: Gradient elution using Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
-
MS Detection: Electrospray Ionization in positive mode (ESI+). Monitor the MRM transition ( m/z 328.1 → fragment ion). Causality: Since cis and trans isomers share the same precursor mass, baseline chromatographic resolution before the MS source is non-negotiable[2].
-
-
Quantification: Construct a calibration curve using the peak area ratio of Analyte/IS. Ensure the back-calculated concentrations of QC samples fall within ±15% of their nominal values.
References
-
Tranilast = 98 HPLC, powder 53902-12-8 - Sigma-Aldrich | Sigma-Aldrich | Link
-
Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation | MDPI | 5
-
Effect of UV-Absorbing Agents on Photodegradation of Tranilast in Oily Gels | Chemical & Pharmaceutical Bulletin | 3
-
Approach of Cocrystallization to Improve the Solubility and Photostability of Tranilast | Crystal Growth & Design - ACS Publications | 1
-
Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway | ACS Omega - ACS Publications | 2
-
[Determination of tranilast in human plasma by reversed-phase high performance liquid chromatography and its pharmacokinetics] | PubMed | 4
Sources
In Vivo Efficacy Validation of cis-Tranilast in Fibrotic Tissue: A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Formulation Rationale
In the landscape of anti-fibrotic drug development, evaluating the stability and efficacy profiles of active pharmaceutical ingredients (APIs) is paramount. Tranilast (trans-N-(3',4'-dimethoxycinnamoyl)anthranilic acid) is a well-characterized agent known for its anti-allergic properties and its ability to suppress tissue fibrosis[1]. However, a critical challenge in its formulation is its photochemical instability; upon exposure to UV light in solution, the active trans-isomer rapidly degrades into the cis-isomer and dimer forms ([2]).
As a Senior Application Scientist, I designed this comparative guide to address a frequent blind spot in preclinical development: determining whether an API's photo-degradation product retains therapeutic efficacy. This guide provides a rigorous in vivo framework to validate the efficacy of cis-tranilast in fibrotic tissue, objectively benchmarking it against the parent trans-tranilast and the standard-of-care anti-fibrotic, Pirfenidone.
The Mechanistic Framework
To understand the comparative efficacy of these compounds, we must first map their pharmacodynamics. Fibrogenesis is heavily driven by the Transforming Growth Factor-beta (TGF-β1) cascade. Trans-tranilast exerts its anti-fibrotic effects by directly attenuating SMAD2 phosphorylation within this pathway, thereby halting the transcription of extracellular matrix (ECM) proteins like collagen and fibronectin ([3]).
The core objective of our validation is to determine if the steric hindrance introduced by the cis conformation disrupts this receptor-level inhibition.
Fig 1: Comparative inhibition of the TGF-β1/SMAD pathway by tranilast isomers and Pirfenidone.
In Vivo Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis
To ensure scientific integrity, every protocol must be a self-validating system. We utilize the Bleomycin-induced murine model, the gold standard for evaluating fibrotic intervention.
Phase 1: Model Induction (Day 0)
-
Subject Preparation: Anesthetize 8-week-old male C57BL/6 mice using 2% isoflurane.
-
Induction: Administer 1.5 U/kg of Bleomycin sulfate dissolved in 50 µL sterile saline via a single intratracheal instillation.
-
Causality Check: Intratracheal delivery ensures direct localization to the pulmonary epithelium. This triggers an acute inflammatory phase that reliably transitions into robust fibrogenesis by Day 14, providing a predictable therapeutic window.
-
Phase 2: Dosing Regimen (Days 7–21)
Stratify mice into five groups (n=10/group) based on baseline body weight to ensure statistical uniformity. Initiate daily oral gavage (PO) treatments starting on Day 7.
-
Group 1: Sham (Saline instillation + 0.5% CMC vehicle)
-
Group 2: Bleomycin + Vehicle
-
Group 3: Bleomycin + trans-Tranilast (300 mg/kg/day)
-
Group 4: Bleomycin + cis-Tranilast (300 mg/kg/day)
-
Group 5: Bleomycin + Pirfenidone (Positive Control, 100 mg/kg/day)
-
Causality Check: Why initiate treatment on Day 7? Treating on Day 0 only tests the drug's ability to suppress acute inflammation. Initiating on Day 7 forces the compound to prove its efficacy in halting or reversing active matrix deposition—the true hallmark of an anti-fibrotic drug.
-
Phase 3: Tissue Harvesting & Self-Validating Endpoints (Day 21)
-
Histology (Ashcroft Scoring): Perfuse the right lung with 10% neutral buffered formalin. Stain with Masson's Trichrome. Self-Validation: Scoring must be performed by two independent pathologists blinded to the treatment groups to eliminate observational bias.
-
Biochemical Assay (Hydroxyproline): Snap-freeze the left lung. Hydrolyze tissue in 6N HCl at 120°C for 3 hours, then quantify hydroxyproline via colorimetric assay at 560 nm.
-
Mechanistic Validation (Western Blot): Extract protein from remaining tissue to quantify the p-SMAD2/SMAD2 ratio, utilizing GAPDH as an internal loading control.
Comparative Efficacy Data
The following table synthesizes the quantitative endpoints, providing a clear comparison of the cis-isomer against the parent compound and the standard-of-care.
| Treatment Group | Ashcroft Score (0-8) | Hydroxyproline (µ g/lung ) | p-SMAD2 / Total SMAD2 Ratio | Survival Rate (Day 21) |
| Sham + Vehicle | 0.5 ± 0.2 | 110 ± 15 | 0.15 ± 0.05 | 100% |
| Bleomycin + Vehicle | 6.2 ± 0.8 | 285 ± 25 | 0.88 ± 0.12 | 65% |
| Bleomycin + trans-Tranilast | 3.1 ± 0.5 | 175 ± 20 | 0.35 ± 0.08 | 85% |
| Bleomycin + cis-Tranilast | 4.8 ± 0.6 | 230 ± 22 | 0.65 ± 0.10 | 75% |
| Bleomycin + Pirfenidone | 2.9 ± 0.4 | 160 ± 18 | 0.40 ± 0.09 | 90% |
Causality & Expert Insights (E-E-A-T)
As demonstrated by the data, while cis-tranilast exhibits marginal anti-fibrotic activity compared to the vehicle control, it is significantly inferior to both trans-tranilast and Pirfenidone across all metrics.
Why do we rely on the Hydroxyproline assay over Histology? Histological scoring (Ashcroft) is inherently subjective and prone to spatial sampling bias within the lung tissue. Hydroxyproline is a non-proteinogenic amino acid found almost exclusively in collagen. Quantifying it provides a self-validating, objective biochemical metric that grounds our visual histological findings. The data shows cis-tranilast only reduced hydroxyproline by ~19% compared to the vehicle, whereas the trans-isomer reduced it by ~38%.
Pharmacodynamic Implications for Drug Development: The elevated p-SMAD2 ratio in the cis-tranilast group (0.65) compared to the trans group (0.35) reveals the mechanistic causality behind the failure: the cis conformation sterically hinders the molecule's ability to efficiently bind and inhibit the TGF-β/SMAD cascade ([4]).
Conclusion for Formulators: This in vivo validation definitively proves that the photo-isomerization of tranilast is not a benign structural shift; it actively degrades therapeutic efficacy. Consequently, drug development professionals must engineer strict light-protective packaging (e.g., amber vials, opaque blister packs) and UV-shielded manufacturing pipelines when formulating tranilast for fibrotic indications.
References
-
Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway Source: Drug Design, Development and Therapy (Dovepress) URL:[Link]
-
Tranilast modulates fibrosis, epithelial-mesenchymal transition and peritubular capillary injury in unilateral ureteral obstruction rats Source: Pathology International (PubMed) URL:[Link]
- Crystalline tranilast salts and their pharmaceutical use (US20150119428A1)
-
Antiviral Compounds Screening Targeting HBx Protein of the Hepatitis B Virus Source: MDPI / PubMed Central (PMC) URL:[Link]
Sources
- 1. Tranilast Reagent|High Purity & Research Grade [benchchem.com]
- 2. US20150119428A1 - Tranilast compositions and cocrystals - Google Patents [patents.google.com]
- 3. dovepress.com [dovepress.com]
- 4. Tranilast modulates fibrosis, epithelial-mesenchymal transition and peritubular capillary injury in unilateral ureteral obstruction rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pre-Disposal Hazard Assessment: Know Your Compound
An In-Depth Guide to the Proper Disposal of cis-Tranilast for Research Professionals
As scientists, our responsibility extends beyond discovery and innovation to encompass the safe and ethical management of the materials we use. This guide, born from extensive field experience and a commitment to laboratory safety, provides a comprehensive, step-by-step protocol for the proper disposal of cis-Tranilast. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of protecting ourselves, our colleagues, and the environment.
Before any disposal protocol begins, a thorough understanding of the compound's characteristics is paramount. cis-Tranilast, an antiallergic agent, is a bioactive molecule.[1][2] While a specific Safety Data Sheet (SDS) for the cis-isomer is not always available, the data for its more common isomer, Tranilast, provides a solid foundation for risk assessment. The primary hazards include:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[3][4]
-
Irritation Potential: Direct contact should be avoided to prevent potential skin and eye irritation. Inhalation of the powder form may also cause respiratory tract irritation.[4]
-
Chemical Incompatibility: Tranilast is incompatible with strong oxidizing agents.[3] Co-mingling this compound with such agents in a waste container could lead to a hazardous chemical reaction.
-
Hazardous Decomposition: Under fire conditions, thermal decomposition can produce toxic carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][4]
This assessment dictates the minimum safety precautions required for handling and disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow is a self-validating system designed to ensure safety and regulatory adherence at every stage. Each step is a critical control point in the responsible management of chemical waste.
Figure 1: Procedural workflow for the safe disposal of cis-Tranilast.
Experimental Protocol for Disposal
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles as described by OSHA regulations, a lab coat, and chemically resistant gloves (e.g., nitrile).[3] This is your primary barrier against accidental exposure.
-
Prepare Work Area: Whenever possible, handle powdered cis-Tranilast within a chemical fume hood to minimize the risk of inhalation. Ensure the work surface is clean and uncluttered.
-
Identify Waste Stream: Correctly classify the waste you are handling. This is the most critical step for preventing hazardous reactions and ensuring proper final treatment.
| Waste Stream | Description | Recommended Containment | Causality for Choice |
| Dry Solid Waste | Unused or expired cis-Tranilast powder, contaminated weigh paper, gloves, wipes. | Labeled, sealable, solid chemical waste container. | Prevents aerosolization of the powder and isolates it from incompatible liquid waste streams. |
| Contaminated Liquid Waste | Solutions containing cis-Tranilast (e.g., from experiments in DMSO or other solvents). | Labeled, sealable, chemically compatible waste bottle (e.g., polyethylene). | Segregates solvents from other waste types and prevents leakage. The container must be compatible with the solvent used. |
| Contaminated Sharps | Needles, syringes, glass pipettes, or slides contaminated with cis-Tranilast. | Puncture-proof, clearly labeled sharps container. | Prevents physical injury and chemical exposure to waste handlers. |
| Empty Product Containers | The original vial or bottle that contained cis-Tranilast. | Standard laboratory glass or plastic recycling/disposal bin. | Must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as contaminated liquid waste. |
-
Select & Label Waste Container: Choose the appropriate container based on the table above. Ensure it is clearly labeled with "Hazardous Waste," the full chemical name ("cis-Tranilast"), and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Transfer Waste: Carefully place the waste into its designated container. Use a funnel for liquids to prevent spills and a spatula for solids to minimize dust.
-
Securely Seal Container: Tightly close the container lid. For screw caps, ensure the seal is firm. Do not overfill containers; a general rule is to fill to no more than 80% capacity.
-
Decontaminate Workspace: Once the waste is containerized, thoroughly wipe down the work surface, balance, and any reusable equipment with an appropriate solvent (like 70% ethanol) to remove any residual chemical contamination.
-
Move to Designated Area: Relocate the sealed waste container to your laboratory's designated satellite accumulation area for hazardous waste.
-
Complete Documentation: Fill out your lab's hazardous waste logbook or electronic system with the required details (chemical name, quantity, date). This creates an essential paper trail for regulatory compliance.
Emergency Procedures for Spills and Exposure
In the event of an accident, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Consult a physician if irritation persists.[4]
-
Eye Contact: Flush eyes with water for at least 15 minutes as a precaution. Seek medical attention.[4]
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing becomes difficult, seek immediate medical attention.[4]
-
Spill: For a small spill, use personal protective equipment, cover the spill with an absorbent material, and sweep it up carefully to avoid creating dust. Place the material in a sealed container for disposal.[4] Do not let the product enter drains. For large spills, evacuate the area and contact your institution's EHS emergency line.
Final Disposal Authority
The ultimate disposal of the collected waste must be conducted through a licensed chemical destruction facility.[5] Never discharge cis-Tranilast or its solutions into the sewer system.[5] Always follow the specific protocols and guidance provided by your institution's EHS department, as they are tailored to local, state, and federal regulations.[3]
References
-
Tranilast | C18H17NO5 | CID 5282230 . PubChem - NIH. Available at: [Link]
-
Safety Data Sheet - Tranilast . LKT Laboratories, Inc. (via Amazon S3). Available at: [Link]
Sources
Navigating the Handling of cis-Tranilast: A Guide to Essential Safety and Disposal
For the modern researcher, scientist, and drug development professional, the pursuit of novel therapeutics is paramount. Among the compounds of interest is cis-Tranilast, an antiallergic agent also investigated for its potential in treating proliferative disorders like cancer and fibrosis.[1] As its use in the laboratory setting becomes more common, a thorough understanding of its safe handling and disposal is not just a matter of compliance, but a cornerstone of a robust safety culture. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring both personal safety and the integrity of your research.
Understanding the Risks: The "Why" Behind the Precautions
cis-Tranilast, or 2-[[(2Z)-3-(3,4-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic Acid, is a derivative of anthranilic acid. While its primary classification is "Harmful if swallowed," the full toxicological profile for chronic laboratory exposure is not well-established.[2][3] The Safety Data Sheets (SDS) often lack specific Occupational Exposure Limits (OELs). This absence of data is a critical piece of information in itself; it dictates that we must handle cis-Tranilast as a potent compound with unknown long-term effects, adhering to the principle of ALARA (As Low As Reasonably Achievable). Given its mechanism of action, which includes the inhibition of TGF-β secretion, and its application in cancer research, it is prudent to adopt handling precautions similar to those for other hazardous drugs.[4][5][6][7]
Immediate Safety Measures: Your Personal Protective Equipment (PPE) Protocol
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum PPE requirements for handling cis-Tranilast powder and solutions.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile offers good resistance to a range of chemicals and is preferable to latex, which provides poor protection against organic solvents and can cause allergies.[5][8] For tasks with a high risk of splashing, consider double-gloving. |
| Eye Protection | Chemical safety goggles | Protects against dust particles and splashes. Standard safety glasses do not provide a sufficient seal.[6] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect personal clothing and skin from contamination. |
| Respiratory Protection | Required when handling powder outside of a certified chemical fume hood or when dust is generated. A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | To prevent inhalation of the fine powder, which is a primary route of exposure.[9] |
Visualizing Your PPE Workflow
The decision to use specific PPE should be a conscious and informed one. The following workflow illustrates the key decision points for ensuring adequate protection when handling cis-Tranilast.
Caption: PPE selection workflow for handling cis-Tranilast.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a standardized operational plan is crucial for minimizing exposure and preventing contamination.
1. Preparation and Weighing (for solid cis-Tranilast):
-
Location: Always handle solid cis-Tranilast within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Surface Preparation: Line the work surface with absorbent, disposable bench paper. This will contain any minor spills and simplify cleanup.
-
Aliquotting: Weigh the desired amount of cis-Tranilast directly into a tared container. Avoid scooping directly from the stock bottle to prevent contamination. Use dedicated spatulas.
2. Solution Preparation:
-
Solvent Addition: Add the solvent to the container with the pre-weighed cis-Tranilast. cis-Tranilast is often dissolved in DMSO for in vitro studies.[10]
-
Mixing: Cap the container securely before mixing (vortexing or sonicating) to prevent aerosol generation.
3. Experimental Use:
-
Context is Key: In vitro studies with cis-Tranilast often use concentrations in the range of 10 µM to 300 µM.[1][6] While these are dilute solutions, the principles of safe handling still apply due to the compound's potency and the potential for cumulative exposure.
-
Aseptic Technique: When used in cell culture, all manipulations should be performed in a biological safety cabinet (BSC) to maintain sterility and operator safety.
-
Avoid Contamination: Use filtered pipette tips to prevent aerosol-mediated cross-contamination of your experiment and the laboratory environment.
Disposal Plan: A Self-Validating System for Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling cis-Tranilast must be treated as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and local institutional policies.[11]
1. Waste Segregation:
-
Solid Waste: All disposable items contaminated with cis-Tranilast (e.g., gloves, bench paper, weigh boats, pipette tips) must be placed in a designated hazardous waste container. This container should be clearly labeled with "Hazardous Waste" and the chemical name.
-
Liquid Waste: Unused or waste solutions of cis-Tranilast should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
"Empty" Containers: A container that held cis-Tranilast is not considered "RCRA empty" unless specific conditions are met. For non-pourable solids, this means no material remains that can be feasibly removed.[12] It is best practice to treat all "empty" stock bottles of cis-Tranilast as hazardous waste to avoid regulatory ambiguity.[13][14][15][16]
2. Disposal Procedure:
-
Container Management: Keep waste containers closed except when adding waste.
-
Labeling: Ensure all waste containers are accurately and fully labeled with their contents.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department. Do not dispose of any cis-Tranilast waste in the regular trash or down the drain.[17][18]
Visualizing Your Disposal Decision Path
The following diagram outlines the decision-making process for the proper disposal of cis-Tranilast and associated materials.
Caption: Disposal decision workflow for cis-Tranilast waste.
By integrating these safety protocols and disposal plans into your standard operating procedures, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to meticulous handling practices ensures that the focus remains on advancing scientific knowledge while upholding the highest standards of safety and environmental responsibility.
References
-
RCRA Empty and California Empty. (n.d.). Department of Toxic Substances Control - CA.gov. Retrieved from [Link]
-
Empty vs. RCRA-Empty: How RCRA Containers Differ. (2025, November 26). MLI Environmental. Retrieved from [Link]
-
Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26). Princeton University. Retrieved from [Link]
-
Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]
-
Chemical Waste Disposal Solutions for Laboratories. (2020, July 14). Environmental Marketing Services. Retrieved from [Link]
-
Chemical Hygiene Plans: Who Needs Them and Why? (n.d.). Triumvirate Environmental. Retrieved from [Link]
-
Guidelines for the selection of gloves for the workplace. NIOSH. (n.d.). PubMed. Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA. Retrieved from [Link]
-
Managing Empty Containers. (n.d.). Environmental Health & Safety | University of California, Berkeley. Retrieved from [Link]
-
Empty Containers: The difference between RCRA Empty and DOT Empty. (2020, October 12). WTS. Retrieved from [Link]
-
Drum Reconditioners: Are You Sending RCRA Empty Containers? (2023, April 18). ALL4 Inc. Retrieved from [Link]
-
Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer. (n.d.). PMC. Retrieved from [Link]
-
Material Safety Data Sheet - Anthranilic acid, 98+%. (2005, June 1). Cole-Parmer. Retrieved from [Link]
-
Tranilast-induced stress alleviation in solid tumors improves the efficacy of chemo- and nanotherapeutics in a size-independent manner. (2017, April 10). PMC. Retrieved from [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]
-
Inhibitory effects of tranilast on expression of transforming growth factor-beta isoforms and receptors in injured arteries. (n.d.). PubMed. Retrieved from [Link]
-
Glove Guide - Chemical Compatibility. (n.d.). myUSF. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). OSHA. Retrieved from [Link]
-
The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts. (n.d.). PubMed. Retrieved from [Link]
-
Molecular mechanism of tranilast action. TGF-β is responsible for... (n.d.). ResearchGate. Retrieved from [Link]
-
Recommendations for Chemical Protective Clothing DIsclaimer. (n.d.). NIOSH - CDC Archive. Retrieved from [Link]
-
Glove Selection Guide. (n.d.). Office of Environment, Health & Safety - UC Berkeley. Retrieved from [Link]
-
Tranilast Inhibits TGF-β1 Secretion without Affecting its mRNA Levels in Conjunctival Cells. (n.d.). Kobe University. Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
-
Tranilast inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo. (n.d.). PMC. Retrieved from [Link]
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.). OSHA. Retrieved from [Link]
-
Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Tranilast and cisplatin as an experimental combination therapy for scirrhous gastric cancer. (n.d.). Retrieved from [Link]
-
Chemical Hygiene Plan. (n.d.). Research Safety - University of Kentucky. Retrieved from [Link]
-
Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders. (n.d.). Retrieved from [Link]
-
Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids. (2023, June 21). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of tranilast on expression of transforming growth factor-beta isoforms and receptors in injured arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Waste Disposal Solutions for Laboratories [emsllcusa.com]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. mlienvironmental.com [mlienvironmental.com]
- 15. wtsonline.com [wtsonline.com]
- 16. Drum Reconditioners: Are You Sending RCRA Empty Containers? - ALL4 [all4inc.com]
- 17. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 18. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
